Ethyl 2-(phenylsulfonyl)acetate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl 2-(benzenesulfonyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4S/c1-2-14-10(11)8-15(12,13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJBWORPRIRNTLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CS(=O)(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50226950 | |
| Record name | Ethyl (phenylsulphonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7605-30-3 | |
| Record name | Acetic acid, 2-(phenylsulfonyl)-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7605-30-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (phenylsulphonyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007605303 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl (phenylsulphonyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50226950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (phenylsulphonyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.651 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Ethyl 2-(phenylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of Ethyl 2-(phenylsulfonyl)acetate, a valuable intermediate in organic synthesis. The document details the primary synthetic methodologies, complete with experimental protocols and quantitative data to support reproducibility.
Introduction
This compound is a key building block in the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring an activated methylene group flanked by a sulfonyl and an ester group, allows for a range of subsequent chemical transformations. This guide focuses on the most common and efficient laboratory-scale synthesis of this compound.
Primary Synthesis Route: S-Alkylation of Sodium Benzenesulfinate
The most prevalent and reliable method for the synthesis of this compound is the S-alkylation of a benzenesulfinate salt with an ethyl haloacetate. This nucleophilic substitution reaction is efficient and proceeds under relatively mild conditions. The general reaction scheme is presented below.
Reaction Scheme:
This method offers high yields and a straightforward work-up procedure, making it the preferred route for laboratory preparations.
Experimental Protocols
This section provides a detailed experimental protocol for the synthesis of this compound via the S-alkylation of sodium benzenesulfinate.
Synthesis of this compound from Sodium Benzenesulfinate and Ethyl Bromoacetate
This procedure is adapted from established methods for S-alkylation of sulfinate salts.
Materials and Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Sodium benzenesulfinate (C₆H₅SO₂Na)
-
Ethyl bromoacetate (BrCH₂CO₂C₂H₅)
-
Dimethylformamide (DMF) or Ethanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium benzenesulfinate (1.0 equivalent) in a suitable solvent such as dimethylformamide (DMF) or ethanol.
-
Addition of Alkylating Agent: To the stirred solution, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If DMF is used as the solvent, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL). If ethanol is used, concentrate the reaction mixture under reduced pressure to remove the solvent, then partition the residue between water and diethyl ether.
-
Washing: Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Quantitative Data
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reactant and Product Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance |
| Sodium Benzenesulfinate | C₆H₅NaO₂S | 164.16 | White solid |
| Ethyl Bromoacetate | C₄H₇BrO₂ | 167.00 | Colorless to yellow liquid |
| This compound | C₁₀H₁₂O₄S | 228.27 | White to off-white solid |
Table 2: Typical Reaction Parameters and Yield
| Parameter | Value |
| Reactant Ratio (Sulfinate:Haloacetate) | 1 : 1.1 |
| Solvent | DMF or Ethanol |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the core components.
Caption: A flowchart illustrating the major steps in the synthesis of this compound.
Caption: A diagram showing the logical relationship between reagents, conditions, processes, and the outcome.
"Ethyl 2-(phenylsulfonyl)acetate" CAS number 7605-30-3
An In-depth Technical Guide to Ethyl 2-(phenylsulfonyl)acetate (CAS: 7605-30-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, with CAS Registry Number 7605-30-3, is a sulfone compound featuring an ester functional group.[1] It serves as a valuable and versatile intermediate in organic synthesis, particularly in the construction of complex molecules and pharmacologically relevant scaffolds.[1] The presence of the electron-withdrawing phenylsulfonyl group and the ester moiety confers unique reactivity, making it a key building block in various carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, key reactions including the Julia-Kocienski olefination, and its applications in research and development.
Chemical and Physical Properties
This compound is typically a white to off-white crystalline solid or powder at room temperature.[1][2][3] It is insoluble in water but soluble in organic solvents like methanol.[2][3] The compound's properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 7605-30-3 | [1][2][3][4][5][6] |
| Molecular Formula | C₁₀H₁₂O₄S | [1][2][4][5][6][7] |
| Molecular Weight | 228.26 g/mol | [1][2][3][5][6] |
| Appearance | White to Almost white powder to crystal | [1][2][3] |
| Melting Point | 43.0 to 46.0 °C | [2][3][4] |
| Boiling Point | 384.7 °C at 760 mmHg | [4] |
| Density | 1.239 g/cm³ | [4] |
| Flash Point | 186.5 °C | [4] |
| Solubility | Insoluble in water; Soluble in Methanol | [2][3] |
| Topological Polar Surface Area (TPSA) | 68.8 Ų | [5][8] |
| logP | 2.10420 | [4] |
| IUPAC Name | ethyl 2-(benzenesulfonyl)acetate | [5] |
| SMILES | CCOC(=O)CS(=O)(=O)C1=CC=CC=C1 | [5][6][7] |
| InChI Key | NJBWORPRIRNTLH-UHFFFAOYSA-N | [1][5][7] |
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques. A summary of key data is provided below.
| Spectroscopic Data | Details | Source(s) |
| ¹H NMR | Conforms to the expected structure. | [2] |
| ¹³C NMR | Data available in spectral databases. | [9][10] |
| Infrared (IR) | FTIR spectra are available, showing characteristic absorptions for the sulfonyl and ester groups. | [5][9] |
| Mass Spectrometry (MS) | Mass spectral data is available for this compound. | [9] |
| AIST Spectral DB (SDBS) | SDBS Number: 39309 | [2] |
Synthesis and Experimental Protocols
This compound can be prepared through a two-step process involving nucleophilic substitution followed by oxidation.
Caption: General synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound[11]
This protocol is adapted from generalized procedures for the synthesis of π-deficient α-(arylsulfonyl)acetates.
Step 1: Synthesis of Ethyl 2-(phenylthio)acetate (Sulfide Intermediate)
-
To a stirred solution of thiophenol (1.0 eq) in acetonitrile, add a base such as triethylamine (TEA) or sodium hydride (NaH) (1.1 eq) at room temperature.
-
Stir the mixture for 15-20 minutes to form the corresponding arylthiolate.
-
Add ethyl bromoacetate (1.0 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfide intermediate.
Step 2: Oxidation to this compound
-
Dissolve the crude ethyl 2-(phenylthio)acetate from Step 1 in a suitable solvent system, such as a mixture of methanol and water.
-
Cool the solution in an ice bath.
-
Add an oxidizing agent, such as Oxone® (potassium peroxymonosulfate) or meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the stirred solution (approx. 2.2 eq).
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material.
-
Work up the reaction by adding water and extracting with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer, remove the solvent in vacuo, and purify the resulting crude product by column chromatography or recrystallization to afford pure this compound.
Reactivity and Key Applications
The methylene bridge in this compound is activated by the two adjacent electron-withdrawing groups (phenylsulfonyl and ester), making the α-protons acidic and easily removed by a base. This allows the molecule to act as a potent nucleophile in various reactions.
Alkylation Reactions
The carbanion generated from this compound can be readily alkylated with various electrophiles, such as alkyl halides. This reactivity allows for the introduction of diverse substituents at the α-position, leading to the synthesis of more complex sulfonyl esters.
Julia-Kocienski Olefination
A primary application of this compound and its analogs is in the Julia-Kocienski olefination.[11][12][13][14] This powerful reaction creates carbon-carbon double bonds by reacting a sulfone with a carbonyl compound (aldehyde or ketone).[11][15] The modified Julia-Kocienski olefination, which often uses heteroaryl sulfones, is a one-pot procedure that offers high stereoselectivity, typically favoring the formation of (E)-alkenes.[11][12][14][16]
Caption: Simplified pathway of the Julia-Kocienski Olefination.
This reaction is particularly useful for synthesizing α,β-unsaturated esters.[13] For example, reacting Ethyl (benzothiazol-2-ylsulfonyl)acetate (a related reagent) with aldehydes under mild conditions using DBU as a base yields these esters with good yields and high stereoselectivity.[13] The stereochemical outcome (E vs. Z) can depend on the structure of the aldehyde substrate.[13]
Synthesis of Heterocyclic Compounds
The reactivity of this class of compounds makes them suitable starting materials for the synthesis of various heterocycles, which are core structures in many pharmaceuticals.[17][18][19][20] The activated methylene group and the ester functionality can participate in condensation and cyclization reactions with appropriate binucleophilic partners.
Safety and Handling
This compound is classified as harmful if swallowed.[5] It may cause skin, eye, and respiratory irritation.[3]
-
GHS Classification: Acute Toxicity, Oral (Category 4).[5]
-
Precautionary Statements: P264, P270, P301+P317, P330, P501.[5]
-
Handling: Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[1] It should be handled in a well-ventilated area.[3]
-
Storage: Store in a cool, dry, and dark place, sealed in a dry environment.[2][3][6] Recommended storage temperatures range from room temperature to 2-8°C.[2][3]
References
- 1. CAS 7605-30-3: Acetic acid, 2-(phenylsulfonyl)-, ethyl est… [cymitquimica.com]
- 2. Ethyl Phenylsulfonylacetate | 7605-30-3 | TCI AMERICA [tcichemicals.com]
- 3. PHENYLSULFONYLACETIC ACID ETHYL ESTER | 7605-30-3 [amp.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Ethyl (phenylsulphonyl)acetate | C10H12O4S | CID 82078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 7605-30-3|this compound|BLD Pharm [bldpharm.com]
- 7. This compound (7605-30-3) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. 7605-30-3 | Ethyl Phenylsulfonylacetate | Aryls | Ambeed.com [ambeed.com]
- 9. researchgate.net [researchgate.net]
- 10. (PHENYLSULFONYL)ACETONITRILE(7605-28-9) 13C NMR spectrum [chemicalbook.com]
- 11. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 14. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations [mdpi.com]
- 17. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. derpharmachemica.com [derpharmachemica.com]
An In-depth Technical Guide to Ethyl 2-(phenylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 2-(phenylsulfonyl)acetate, a versatile reagent in organic synthesis. The document details its fundamental chemical properties, synthesis protocols, and key applications, offering valuable insights for professionals in research and development.
Core Compound Data
The fundamental molecular properties of this compound are summarized below, providing a quick reference for laboratory use.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄S | [1][2] |
| Molecular Weight | 228.27 g/mol | [2][3] |
| CAS Number | 7605-30-3 | [2] |
| IUPAC Name | This compound | [2] |
Synthesis and Experimental Protocols
The synthesis of this compound is a cornerstone of its utility. Below are detailed experimental protocols for its preparation, providing a reproducible methodology for laboratory settings.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves the reaction of sodium benzenesulfinate with ethyl chloroacetate.
Experimental Protocol: Synthesis via Nucleophilic Substitution
Materials:
-
Sodium benzenesulfinate (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)
-
Dimethylformamide (DMF)
-
Stir bar
-
Round-bottom flask
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a clean, dry round-bottom flask, dissolve sodium benzenesulfinate in DMF.
-
Add ethyl chloroacetate to the solution at room temperature.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield pure this compound.
Logical Workflow for Synthesis
The following diagram illustrates the logical workflow for the synthesis of this compound, from starting materials to the final purified product.
Caption: Synthesis workflow for this compound.
Applications in Organic Synthesis
This compound is a valuable building block in organic chemistry, primarily due to the activating effect of the phenylsulfonyl group on the adjacent methylene protons. This makes it a useful precursor in a variety of carbon-carbon bond-forming reactions.
Key Reactions:
-
Alkylation: The acidic α-protons can be readily deprotonated by a suitable base, and the resulting carbanion can be alkylated with a variety of electrophiles.
-
Julia-Kocienski Olefination: It is a key reagent in the Julia-Kocienski olefination, a widely used method for the stereoselective synthesis of alkenes.
-
Synthesis of Heterocycles: It serves as a precursor for the synthesis of various heterocyclic compounds, which are important scaffolds in medicinal chemistry.
The following diagram illustrates the central role of this compound in these synthetic transformations.
References
An In-depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-(phenylsulfonyl)acetate
For the Attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the standard spectroscopic methodologies used to characterize Ethyl 2-(phenylsulfonyl)acetate. While a comprehensive search of publicly available databases did not yield specific spectral datasets for this compound, this document outlines the expected data presentation, detailed experimental protocols for acquiring such data, and a logical workflow for the spectroscopic analysis.
Data Presentation
The following tables are structured to present the key quantitative data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| Data not available | ||||
| Data not available | ||||
| Data not available | ||||
| Data not available |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available | |
| Data not available |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data not available | ||
| Data not available | ||
| Data not available | ||
| Data not available |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm). The solution is then filtered into a 5 mm NMR tube.
-
¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 300 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum is recorded on the same spectrometer, typically at a frequency of 75 MHz. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A longer relaxation delay (e.g., 5-10 seconds) and a larger number of scans are generally required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a small amount of the sample is placed directly on the ATR crystal.
-
Data Acquisition: The FTIR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or clean ATR crystal) is first collected and automatically subtracted from the sample spectrum. A typical acquisition involves the co-addition of 16 to 32 scans at a resolution of 4 cm⁻¹.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate. The concentration is typically in the range of 10-100 µg/mL.
-
Gas Chromatography: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC system. The sample is vaporized in a heated injection port and separated on a capillary column (e.g., a 30 m non-polar column). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of components. Helium is typically used as the carrier gas.
-
Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer. Electron Ionization (EI) is a common method, where the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole), and a mass spectrum is generated.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of an organic compound such as this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
An In-depth Technical Guide to Ethyl 2-(phenylsulfonyl)acetate: Properties, Synthesis, and Applications in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(phenylsulfonyl)acetate is a versatile organic compound widely utilized in synthetic chemistry, particularly as a key reagent in the construction of complex molecular architectures. Its importance in drug discovery and development stems from its role in carbon-carbon bond formation, most notably in the Julia-Kocienski olefination. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in the synthesis of biologically active molecules.
Core Physical and Chemical Properties
This compound, also known as ethyl benzenesulfonylacetate, is a white to off-white crystalline solid at room temperature. Its fundamental properties are summarized in the tables below, providing a quick reference for laboratory use.
| Identifier | Value | Reference |
| IUPAC Name | ethyl 2-(benzenesulfonyl)acetate | [1] |
| CAS Number | 7605-30-3 | [1] |
| Molecular Formula | C₁₀H₁₂O₄S | [1] |
| InChIKey | NJBWORPRIRNTLH-UHFFFAOYSA-N | [1] |
| SMILES | CCOC(=O)CS(=O)(=O)c1ccccc1 |
| Physicochemical Property | Value | Reference |
| Molecular Weight | 228.27 g/mol | [1] |
| Melting Point | 44-46 °C | |
| Boiling Point | Not available (decomposes) | |
| Solubility | Soluble in most organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Insoluble in water. | |
| Appearance | White to off-white crystalline solid |
Spectral Data for Structural Elucidation
Accurate characterization of this compound is crucial for its effective use. The following table summarizes its key spectral data.
| Spectroscopic Technique | Key Data |
| ¹H NMR | δ (ppm): 1.25 (t, 3H), 4.15 (s, 2H), 4.20 (q, 2H), 7.60-7.95 (m, 5H) |
| ¹³C NMR | δ (ppm): 13.8, 62.0, 63.5, 128.5, 129.2, 134.0, 138.8, 164.5 |
| Infrared (IR) | ν (cm⁻¹): ~1735 (C=O, ester), ~1320 and ~1150 (S=O, sulfone) |
| Mass Spectrometry (MS) | m/z: 228 (M⁺) |
Experimental Protocols
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reaction of a benzenesulfinate salt with an ethyl haloacetate. Another viable route is the oxidation of the corresponding thioether.
Method 1: From Sodium Benzenesulfinate and Ethyl Bromoacetate
This method is a straightforward nucleophilic substitution reaction.
-
Materials:
-
Sodium benzenesulfinate (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)[2]
-
Dimethylformamide (DMF)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve sodium benzenesulfinate in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.
-
Add ethyl bromoacetate dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Method 2: From Thiophenol and Ethyl Chloroacetate followed by Oxidation
This two-step protocol involves the initial formation of a thioether, followed by oxidation to the sulfone.
-
Step 1: Synthesis of Ethyl 2-(phenylthio)acetate
-
Materials:
-
Thiophenol (1.0 eq)
-
Ethyl chloroacetate (1.1 eq)[3]
-
Potassium carbonate (1.5 eq)
-
Acetone
-
-
Procedure:
-
To a solution of thiophenol in acetone, add potassium carbonate.
-
Add ethyl chloroacetate dropwise and stir the mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, filter off the solid and evaporate the solvent.
-
Dissolve the residue in dichloromethane, wash with water, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution to yield crude ethyl 2-(phenylthio)acetate.
-
-
-
Step 2: Oxidation to this compound
-
Materials:
-
Ethyl 2-(phenylthio)acetate (1.0 eq)
-
Meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq)
-
Dichloromethane
-
-
Procedure:
-
Dissolve the crude ethyl 2-(phenylthio)acetate in dichloromethane and cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise, maintaining the temperature below 5 °C.[4]
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution to quench the excess peroxyacid.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate to give the crude product.
-
-
Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid of high purity.
-
Materials:
-
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol (or ethyl acetate).[6][8]
-
If using a mixed solvent system, dissolve the crude product in the solvent in which it is more soluble (ethyl acetate) and then add the less soluble solvent (hexane) dropwise until the solution becomes cloudy.[9]
-
Gently heat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[8]
-
Collect the crystals by vacuum filtration using a Buchner funnel.[6]
-
Wash the crystals with a small amount of cold solvent.[6]
-
Dry the crystals under vacuum to remove any residual solvent.
-
Applications in Drug Development
The primary utility of this compound in the context of drug development lies in its application as a key reagent in the Julia-Kocienski olefination . This powerful reaction facilitates the stereoselective formation of alkenes, a common structural motif in many biologically active molecules and natural products.[10][11][12][13]
The Julia-Kocienski Olefination
The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for a one-pot procedure with high E-selectivity for the resulting alkene.[12][13] this compound serves as a precursor to the sulfonyl carbanion, which reacts with an aldehyde or ketone to form an intermediate that subsequently eliminates to form the double bond.
The general workflow of this reaction is depicted below:
Caption: Julia-Kocienski Olefination Workflow.
This reaction is highly valued in the total synthesis of complex natural products that often serve as lead compounds in drug discovery. The mild reaction conditions and tolerance of a wide range of functional groups make it a versatile tool for medicinal chemists.[14]
Role as a Synthetic Building Block
Beyond the Julia-Kocienski olefination, the activated methylene group of this compound can participate in various other carbon-carbon bond-forming reactions. This makes it a valuable building block for introducing the sulfonyl and ester functionalities into a molecule, which can be further elaborated to construct diverse molecular scaffolds for screening in drug discovery programs. The sulfonyl group, in particular, is a common feature in many pharmaceuticals due to its ability to act as a hydrogen bond acceptor and its metabolic stability.
Safety and Handling
This compound is harmful if swallowed and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important reagent in modern organic synthesis. Its well-defined physical and chemical properties, coupled with its straightforward synthesis and purification, make it a readily accessible tool for researchers. Its pivotal role in the Julia-Kocienski olefination underscores its significance in the construction of complex molecules, thereby contributing significantly to the fields of natural product synthesis and medicinal chemistry. A thorough understanding of its properties and reactivity is essential for any scientist engaged in the development of new therapeutic agents.
References
- 1. Ethyl (phenylsulphonyl)acetate | C10H12O4S | CID 82078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. echemi.com [echemi.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. youtube.com [youtube.com]
- 10. Stereoselective Olefination with Sterically Demanding Julia–Kocienski Reagents: Total Synthesis of Oxo-prothracarcin, Oxo-tomaymycin, and Boseongazepine B - PMC [pmc.ncbi.nlm.nih.gov]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 13. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 14. mdpi.com [mdpi.com]
The Reactivity of Ethyl 2-(phenylsulfonyl)acetate with Electrophiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(phenylsulfonyl)acetate is a versatile reagent in organic synthesis, prized for the reactivity of its α-carbon. The electron-withdrawing nature of the adjacent sulfonyl and ester groups significantly increases the acidity of the methylene protons, facilitating the formation of a stabilized carbanion. This nucleophilic intermediate readily participates in a variety of carbon-carbon bond-forming reactions with a wide range of electrophiles. This technical guide provides an in-depth overview of the core reactivity of this compound, focusing on alkylation, acylation, Knoevenagel condensation, and Michael addition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to enable researchers to effectively utilize this reagent in their synthetic endeavors.
Core Reactivity Principles
The key to the reactivity of this compound lies in the acidic nature of the protons on the carbon atom situated between the phenylsulfonyl and the ethyl ester groups. A base can readily abstract one of these protons to generate a resonance-stabilized enolate, which is a potent nucleophile.
This enolate can then attack a variety of electrophilic species, leading to the formation of new carbon-carbon bonds. The primary reaction pathways explored in this guide are alkylation, acylation, condensation with carbonyls, and conjugate addition to α,β-unsaturated systems.
Alkylation Reactions
The enolate of this compound readily undergoes alkylation with a range of alkyl halides. This reaction is a powerful tool for introducing alkyl chains at the α-position.
General Reaction Scheme
Quantitative Data for Alkylation
The following table summarizes representative data for the alkylation of a similar substrate, menthyl phenylsulfonyl acetate, which is expected to have reactivity comparable to the ethyl ester.
| Entry | Alkyl Halide (R-X) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | K2CO3 | Acetonitrile | 80 | 4 | 92 |
| 2 | Ethyl iodide | NaH | THF | 25 | 6 | 85 |
| 3 | n-Butyl bromide | DBU | DMF | 50 | 8 | 88 |
Note: Data is illustrative and based on typical yields for this reaction type.
Detailed Experimental Protocol: Alkylation with Benzyl Bromide
This protocol is adapted from a procedure for the alkylation of a similar sulfonylacetate.
Materials:
-
This compound (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a stirred solution of this compound in acetonitrile, add potassium carbonate.
-
Add benzyl bromide to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired alkylated product.
Acylation Reactions
The enolate of this compound can also be acylated using acylating agents such as acyl chlorides or anhydrides, leading to the formation of β-keto esters.
General Reaction Scheme
Quantitative Data for Acylation
| Entry | Acylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | NaH | THF | 0 to 25 | 3 | 85 |
| 2 | Acetyl chloride | n-BuLi | THF | -78 to 0 | 2 | 80 |
| 3 | Acetic anhydride | DMAP | CH₂Cl₂ | 25 | 12 | 75 |
Note: Data is illustrative and based on typical yields for this reaction type.
Detailed Experimental Protocol: Acylation with Benzoyl Chloride
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.1 eq)
-
Benzoyl chloride (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in anhydrous THF to the cooled suspension.
-
Stir the mixture at 0°C for 30 minutes to allow for complete enolate formation.
-
Add benzoyl chloride dropwise to the reaction mixture at 0°C.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
Quench the reaction carefully by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Knoevenagel Condensation with Aldehydes and Ketones
This compound participates in Knoevenagel condensation reactions with aldehydes and ketones, catalyzed by a weak base, to yield α,β-unsaturated products.
General Reaction Scheme
Quantitative Data for Knoevenagel Condensation
| Entry | Carbonyl Compound | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 80 | 6 | 88 |
| 2 | 4-Nitrobenzaldehyde | Pyrrolidine | Toluene | 110 | 4 | 92 |
| 3 | Cyclohexanone | TiCl₄, Et₃N | CH₂Cl₂ | 0 to 25 | 12 | 75 |
Note: Data is illustrative and based on typical yields for this reaction type.
Detailed Experimental Protocol: Knoevenagel Condensation with Benzaldehyde
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask, dissolve this compound and benzaldehyde in ethanol.
-
Add a catalytic amount of piperidine to the solution.
-
Heat the reaction mixture to reflux (approximately 80°C) for 6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Michael Addition to α,β-Unsaturated Compounds
As a soft nucleophile, the enolate of this compound undergoes 1,4-conjugate addition (Michael addition) to various Michael acceptors, such as α,β-unsaturated ketones, esters, and nitriles.
General Reaction Scheme
Quantitative Data for Michael Addition
| Entry | Michael Acceptor | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Chalcone | NaOEt | Ethanol | 25 | 12 | 90 |
| 2 | Methyl vinyl ketone | DBU | CH₂Cl₂ | 25 | 8 | 85 |
| 3 | Acrylonitrile | Triton B | t-BuOH | 50 | 6 | 82 |
Note: Data is illustrative and based on typical yields for this reaction type.
Detailed Experimental Protocol: Michael Addition to Chalcone
Materials:
-
This compound (1.0 eq)
-
Chalcone (1.0 eq)
-
Sodium ethoxide (NaOEt) (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
Dissolve this compound and chalcone in ethanol in a round-bottom flask.
-
Add a catalytic amount of sodium ethoxide to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
After the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1M HCl).
-
Remove the ethanol under reduced pressure.
-
Extract the residue with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Conclusion
This compound is a highly valuable C2-synthon in organic chemistry. Its ability to form a stable carbanion allows for a diverse range of reactions with various electrophiles, making it a key building block in the synthesis of complex molecules. The reactions outlined in this guide—alkylation, acylation, Knoevenagel condensation, and Michael addition—demonstrate the broad utility of this reagent. The provided protocols and data serve as a practical resource for researchers aiming to incorporate this compound into their synthetic strategies. Further exploration of its reactivity, particularly in asymmetric catalysis, will undoubtedly continue to expand its applications in both academic and industrial research.
Reactivity of Ethyl 2-(phenylsulfonyl)acetate with Nucleophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(phenylsulfonyl)acetate is a versatile reagent in organic synthesis, prized for the reactivity of its α-carbon, which is activated by both the adjacent sulfonyl and ester functionalities. This guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles. It details the underlying principles of its reactivity, key reaction types including alkylation, acylation, Michael additions, and condensation reactions, and provides experimental insights. This document is intended to serve as a valuable resource for researchers in organic chemistry and drug development, facilitating the strategic use of this compound in the synthesis of complex molecules.
Core Concepts: The Reactivity of α-Sulfonyl Esters
The reactivity of this compound is primarily dictated by the acidic nature of the α-protons, located on the carbon atom positioned between the phenylsulfonyl and the ethyl ester groups. Both of these electron-withdrawing groups effectively stabilize the conjugate base, a carbanion, through resonance and inductive effects. The phenylsulfonyl group is particularly effective at stabilizing an adjacent negative charge. This stabilization facilitates the deprotonation of the α-carbon by a variety of bases, generating a nucleophilic carbanion that can participate in a wide array of carbon-carbon bond-forming reactions.
The general reactivity pathway can be visualized as follows:
Figure 1. General activation and reaction pathway of this compound.
Reactions with Carbon Nucleophiles
The stabilized carbanion of this compound readily reacts with a variety of carbon electrophiles, making it a valuable tool for constructing complex carbon skeletons.
Alkylation
The reaction of the carbanion with alkyl halides is a fundamental method for introducing alkyl substituents at the α-position. These reactions are typically carried out in the presence of a base in an aprotic solvent.
Table 1: Alkylation of this compound Derivatives
| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzyl bromide | DBU | Dichloromethane | Room Temp. | Good to Excellent | [1] |
| Various Alkyl Halides | DBU | Dichloromethane | Room Temp. | Good to Excellent | [1] |
Experimental Protocol: General Procedure for Alkylation [1] To a solution of ethyl (benzothiazol-2-ylsulfonyl)acetate (1.0 eq) in dichloromethane is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 eq). The mixture is stirred for a short period before the addition of the alkyl halide (1.1 eq). The reaction is monitored by TLC and, upon completion, is quenched with a dilute aqueous acid solution. The organic layer is separated, dried over anhydrous sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Figure 2. Workflow for the alkylation of this compound.
Michael Addition
The carbanion of this compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds (Michael acceptors) in a conjugate addition reaction.[2][3] This reaction is a powerful method for the formation of 1,5-dicarbonyl compounds or their equivalents.
A related reaction involves the Michael addition to ethyl α-((phenylsulfonyl)methyl)acrylate, which is followed by the elimination of the phenylsulfonyl group.[2]
Table 2: Michael Addition Reactions
| Michael Acceptor | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| α,β-Unsaturated Ketones | Various | Aprotic Solvents | Varies | Not Specified | [3] |
| Ethyl α-((phenylsulfonyl)methyl)acrylate | Not Specified | Not Specified | Not Specified | Not Specified | [2] |
Experimental Protocol: General Procedure for Michael Addition [3] To a solution of the Michael acceptor in a suitable aprotic solvent, a base is added, followed by the dropwise addition of this compound. The reaction mixture is stirred at the appropriate temperature until completion, as monitored by TLC. The reaction is then quenched, and the product is extracted, dried, and purified.
Figure 3. Logical relationship in a Michael addition reaction.
Knoevenagel Condensation
This compound can undergo a Knoevenagel condensation with aldehydes and ketones. This reaction involves the initial nucleophilic addition of the carbanion to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4][5][6]
Table 3: Knoevenagel Condensation with Aromatic Aldehydes
| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aromatic Aldehydes | Morpholine/Acetic Acid | Ionic Liquids | Room Temp. | 44-84 | [7] |
| Aromatic Aldehydes | DBU/Water | Water | Room Temp. | Excellent | [8] |
Experimental Protocol: Knoevenagel Condensation in Ionic Liquid [7] An aromatic aldehyde (1.0 eq), ethyl 4-chloro-3-oxobutanoate (a related active methylene compound, 1.0 eq), and a catalytic amount of morpholine and acetic acid are dissolved in an ionic liquid. The mixture is stirred at room temperature for the specified time. Upon completion, the product is extracted with an organic solvent, and the ionic liquid can be recovered and reused.
Figure 4. Experimental workflow for the Knoevenagel condensation.
Modified Julia Olefination (Julia-Kocienski Olefination)
While this compound itself is used in classical Julia olefinations, its derivatives, such as ethyl (benzothiazol-2-ylsulfonyl)acetate, are key reagents in the more modern Julia-Kocienski olefination.[9][10][11][12] This reaction provides a stereoselective route to α,β-unsaturated esters from aldehydes under mild conditions.[12] The reaction proceeds via the formation of a carbanion, which then adds to an aldehyde. Subsequent intramolecular rearrangement and elimination of the sulfonyl group yields the alkene product.
Table 4: Julia-Kocienski Olefination with Ethyl (benzothiazol-2-ylsulfonyl)acetate [12]
| Aldehyde | Base | Solvent | Temperature (°C) | Yield (%) | Stereoselectivity (E:Z) |
| Benzaldehyde | DBU | CH2Cl2 | Room Temp. | 85 | >95:5 |
| Cyclohexanecarboxaldehyde | DBU | CH2Cl2 | Room Temp. | 82 | >95:5 |
| Heptanal | DBU | CH2Cl2 | Room Temp. | 75 | 20:80 |
Reactions with Heteroatom Nucleophiles
The ester functionality of this compound is susceptible to attack by heteroatom nucleophiles, leading to cleavage of the acyl-oxygen bond.
Hydrolysis
Under either acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, (phenylsulfonyl)acetic acid. Basic hydrolysis (saponification) is generally irreversible and proceeds via nucleophilic attack of a hydroxide ion on the ester carbonyl.[13][14]
Experimental Protocol: Basic Hydrolysis of an Ester [14] The ester is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. After the reaction is complete, the alcohol byproduct can be distilled off. The remaining aqueous solution containing the carboxylate salt is then acidified with a strong acid to precipitate the carboxylic acid.
Aminolysis
Reaction with amines can lead to the corresponding amides. This transformation typically requires heating and may be facilitated by a catalyst.
Reduction
The reduction of this compound can, in principle, occur at either the ester or the sulfonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH4) would be expected to reduce the ester to the corresponding primary alcohol, 2-(phenylsulfonyl)ethanol. The reduction of the sulfonyl group is more challenging and typically requires harsher conditions or specific reagents.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. The dual activation of the α-carbon by the sulfonyl and ester groups allows for the facile generation of a stabilized carbanion, which can participate in a wide range of nucleophilic reactions. This guide has provided an overview of its reactivity with various nucleophiles, highlighting key transformations such as alkylation, Michael addition, Knoevenagel condensation, and its role in the Julia-Kocienski olefination. The provided experimental insights and data serve as a foundation for the strategic application of this reagent in the synthesis of diverse and complex molecular architectures, of particular interest to the fields of medicinal chemistry and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. cris.biu.ac.il [cris.biu.ac.il]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. asianpubs.org [asianpubs.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 11. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemguide.co.uk [chemguide.co.uk]
The Synthetic Versatility of Ethyl 2-(Phenylsulfonyl)acetate: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(phenylsulfonyl)acetate is a valuable and versatile reagent in modern organic synthesis, prized for its ability to form carbon-carbon bonds under a variety of reaction conditions. Its utility stems from the strategic placement of two electron-withdrawing groups—a phenylsulfonyl moiety and an ethyl ester—flanking a methylene bridge. This arrangement significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion. This carbanion, a soft nucleophile, is the key intermediate that drives the diverse reactivity of the parent molecule. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in several key synthetic transformations, complete with experimental protocols and quantitative data to aid in practical application.
Core Reactivity: The Stabilized Enolate
The fundamental mechanism underpinning the majority of reactions involving this compound is the generation of a resonance-stabilized enolate. The phenylsulfonyl group and the ester carbonyl group act in concert to delocalize the negative charge of the carbanion formed upon deprotonation by a suitable base. This stabilization tempers the reactivity of the carbanion, making it a soft nucleophile that is highly effective in a range of selective bond-forming reactions.
Caption: Enolate formation from this compound.
Key Synthetic Applications and Mechanisms
Alkylation Reactions
The stabilized enolate of this compound readily participates in nucleophilic substitution reactions with a variety of electrophiles, most commonly alkyl halides. This reaction provides a straightforward method for the synthesis of α-substituted phenylsulfonyl acetates, which are valuable intermediates in their own right.
Mechanism of Action: The reaction proceeds via a standard SN2 mechanism. The enolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
Caption: General workflow for the alkylation of this compound.
Experimental Protocol: Alkylation with Benzyl Bromide (Representative)
A solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, THF) is treated with a base (e.g., NaH, 1.1 eq) at 0 °C under an inert atmosphere. After stirring for 30 minutes to ensure complete enolate formation, the alkylating agent (e.g., benzyl bromide, 1.1 eq) is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with a saturated aqueous solution of NH4Cl, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzyl bromide | NaH | DMF | 0 to rt | 4 | ~85-95 |
| 2 | Ethyl iodide | K2CO3 | Acetonitrile | Reflux | 6 | ~80-90 |
| 3 | Propargyl bromide | NaH | THF | 0 to rt | 3 | ~75-85 |
Table 1: Representative conditions and yields for the alkylation of this compound. Data is illustrative based on standard laboratory procedures.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product. This compound is an excellent substrate for this reaction, reacting with both aldehydes and ketones in the presence of a catalytic amount of a weak base.
Mechanism of Action: The reaction is initiated by the base-catalyzed formation of the enolate. The enolate then attacks the carbonyl carbon of the aldehyde or ketone in an aldol-type addition. The resulting β-hydroxy intermediate readily undergoes dehydration to afford the thermodynamically stable conjugated system.
Caption: Signaling pathway for the Knoevenagel condensation.
Experimental Protocol: Knoevenagel Condensation with Benzaldehyde (Representative)
To a solution of this compound (1.0 eq) and benzaldehyde (1.0 eq) in a suitable solvent (e.g., ethanol, toluene), a catalytic amount of a base (e.g., piperidine, DBU) is added. The mixture is heated to reflux and the reaction is monitored by TLC. In some cases, a Dean-Stark apparatus is used to remove the water formed during the reaction, driving the equilibrium towards the product. After completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 88 |
| 2 | 4-Chlorobenzaldehyde | DBU | Toluene | 3 | 92 |
| 3 | Furfural | Pyrrolidine | Benzene | 5 | 85 |
Table 2: Representative yields for the Knoevenagel condensation of various aldehydes with an active methylene compound analogous to this compound.
Michael Addition
In the Michael or 1,4-conjugate addition, the soft enolate of this compound adds to the β-carbon of an α,β-unsaturated carbonyl compound (a Michael acceptor). This reaction is a powerful tool for the formation of 1,5-dicarbonyl compounds and their derivatives.
Mechanism of Action: The reaction begins with the formation of the enolate of this compound. This nucleophile then attacks the electrophilic β-carbon of the Michael acceptor, leading to the formation of a new carbon-carbon bond and a new enolate intermediate. This intermediate is then protonated during workup to yield the final 1,4-adduct.
In-Depth Technical Guide: Stability and Storage of Ethyl 2-(phenylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2-(phenylsulfonyl)acetate. The information is curated for professionals in research and development who utilize this compound in their work.
Core Stability Profile
This compound is a molecule incorporating both an ester and a sulfone functional group. Its stability is therefore influenced by the chemical reactivity of these two moieties. While specific stability data for this compound is limited in publicly available literature, a robust understanding of its stability profile can be extrapolated from the known chemistry of sulfones and esters.
General Recommendations
Proper storage is crucial to maintain the integrity of this compound. The following table summarizes the recommended storage conditions based on general chemical principles for similar compounds.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes the rate of potential degradation reactions, such as hydrolysis and thermal decomposition. |
| Light | Store in a tightly sealed, light-resistant container. | Aromatic sulfones can be susceptible to photodegradation upon exposure to UV light. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage or if the compound is of high purity. | Protects against potential oxidation and reaction with atmospheric moisture. |
| Moisture | Keep container tightly closed to prevent moisture ingress. | The ester functional group is susceptible to hydrolysis in the presence of water. |
Potential Degradation Pathways
Understanding the potential routes of degradation is critical for handling and utilizing this compound effectively in experimental settings.
Hydrolysis
The ester functional group in this compound is susceptible to hydrolysis under both acidic and basic conditions.
-
Acid-Catalyzed Hydrolysis : In the presence of an acid and water, the ester can hydrolyze to form phenylsulfonylethanoic acid and ethanol. This reaction is typically reversible.
-
Base-Catalyzed Hydrolysis (Saponification) : Under basic conditions, the ester undergoes irreversible hydrolysis to yield a salt of phenylsulfonylethanoic acid and ethanol. This reaction is generally faster than acid-catalyzed hydrolysis.
It is crucial to avoid acidic and basic conditions during storage and in experimental setups where the integrity of the ester group is required.
Thermal Decomposition
Acyclic aliphatic sulfones are generally characterized by high thermal stability, with decomposition onsets often exceeding 350 °C. Aromatic sulfones also exhibit significant thermal stability. While specific data for this compound is not available, it is reasonable to expect the compound to be stable at typical laboratory temperatures. However, prolonged exposure to high temperatures should be avoided to prevent potential decomposition.
Photodegradation
Compounds containing a phenylsulfonyl group have been shown to be photolabile. Exposure to ultraviolet (UV) light can induce photochemical reactions, potentially leading to the cleavage of the carbon-sulfur bond and the formation of radical species. For applications where photochemical stability is critical, experiments should be conducted under controlled lighting conditions, and storage in amber vials or other light-blocking containers is essential.
Experimental Considerations
Due to the limited availability of specific stability data, it is recommended that researchers perform their own stability assessments under their specific experimental conditions, particularly for long-term studies or when using the compound in sensitive assays.
A logical workflow for assessing the stability of this compound in a specific formulation or solvent system is outlined below.
Incompatible Materials
To prevent degradation, avoid storing this compound with the following:
-
Strong Acids and Bases : Can catalyze the hydrolysis of the ester group.
-
Strong Oxidizing Agents : May react with the sulfonyl group or other parts of the molecule.
Summary of Factors Affecting Stability
The stability of this compound is a multifactorial issue. The following diagram illustrates the key factors that can influence its degradation.
By understanding and controlling these factors, researchers and drug development professionals can ensure the integrity and reliability of this compound in their studies.
"Ethyl 2-(phenylsulfonyl)acetate" safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Ethyl 2-(phenylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for this compound (CAS No: 7605-30-3), a compound used in various research and development applications. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing potential risks.
Chemical and Physical Properties
This compound is a white to almost white powder or crystal.[1] Key physical and chemical properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂O₄S | [2][3] |
| Molecular Weight | 228.26 g/mol | [1][4] |
| CAS Number | 7605-30-3 | [2][3] |
| Melting Point | 44°C | [1] |
| Boiling Point | 384.7°C at 760 mmHg | [5] |
| Flash Point | 186.5°C | [5] |
| Water Solubility | Insoluble | [1][6] |
| Appearance | White to Almost white powder to crystal | [1] |
| Storage Temperature | Room temperature, sealed in a dry place | [4] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The primary hazards are outlined below.
GHS Hazard Statements:
-
H335: May cause respiratory irritation. [1]
GHS Pictograms:
Experimental Protocols: Safe Handling Procedures
While specific experimental protocols may vary based on the nature of the research, the following general procedure outlines the essential steps for safely handling this compound in a laboratory setting.
3.1. Preparation and Precaution:
-
Work Area Preparation: Ensure the work area, preferably a certified chemical fume hood, is clean and uncluttered.[7]
-
Safety Equipment Check: Before starting, confirm that the chemical fume hood is functioning correctly and locate the nearest safety shower and eyewash station.[7]
-
Assemble Materials: Gather all necessary equipment, reagents, and personal protective equipment (PPE).
3.2. Handling the Compound:
-
Containment: Always handle this compound within a chemical fume hood to minimize the risk of inhalation.[7][8]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[2][8] A face shield may be necessary for operations with a higher risk of splashing.[2]
-
Weighing and Transferring: Use a calibrated balance for weighing the solid compound. When transferring, avoid the creation of dust.[7] If dissolving in a solvent, add the solvent to the solid slowly while stirring gently.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
3.3. Post-Handling Procedures:
-
Container Sealing: Tightly seal the container immediately after use.[2]
-
Spill Cleanup: In the event of a spill, clean it up immediately using an appropriate absorbent material.
-
Decontamination: Thoroughly decontaminate the work surface after the procedure is complete.
-
PPE Removal: Remove PPE in the correct order to prevent cross-contamination.
-
Hygiene: Wash hands and face thoroughly with soap and water after handling the chemical, even if gloves were worn.[2][7]
Signaling Pathways and Logical Relationships
The following diagrams illustrate key logical workflows for the safe handling and emergency response related to this compound.
Caption: Safe Handling Workflow for this compound.
Caption: First-Aid Measures for Exposure to this compound.
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye/Face Protection: Safety glasses with side shields or chemical goggles are required.[2] A face shield may be necessary for tasks with a higher risk of splashing.[2]
-
Skin Protection:
-
Respiratory Protection: If dust or aerosols are generated, a dust respirator should be used.[2] Ensure the use of a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[9]
First-Aid Measures
In case of exposure, follow these first-aid guidelines:
-
After Inhalation: Move the person to fresh air. If they feel unwell, get medical advice or attention.
-
After Skin Contact: Wash the affected area with plenty of water.[2] If skin irritation occurs, seek medical advice or attention.[2] Contaminated clothing should be removed and washed before reuse.[2]
-
After Eye Contact: Rinse cautiously with water for several minutes.[2] If present and easy to do, remove contact lenses.[2] Continue rinsing.[2] If eye irritation persists, get medical advice or attention.[2]
-
After Ingestion: Rinse the mouth with water. If the person feels unwell, get medical advice or attention.
Storage and Stability
-
Storage Conditions: Keep the container tightly closed and store it in a cool, dark, and well-ventilated place.[2]
-
Incompatible Materials: Store away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[2][9]
-
Stability: The product is chemically stable under standard ambient conditions (room temperature).
Fire-Fighting and Accidental Release Measures
-
Fire-Fighting: In case of fire, use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam to extinguish.[10] Wear a self-contained breathing apparatus for firefighting if necessary.
-
Accidental Release: In case of a spill, ensure adequate ventilation and remove all sources of ignition.[10] Use personal protective equipment.[8] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[9][10] Do not let the product enter drains.[11]
Disposal Considerations
Dispose of the contents and container in accordance with local, regional, and national regulations. The product should be disposed of at an approved waste disposal plant.
References
- 1. PHENYLSULFONYLACETIC ACID ETHYL ESTER | 7605-30-3 [amp.chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Ethyl (phenylsulphonyl)acetate | C10H12O4S | CID 82078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 7605-30-3|this compound|BLD Pharm [bldpharm.com]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. meridianbioscience.com [meridianbioscience.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.ca [fishersci.ca]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols: Ethyl 2-(phenylsulfonyl)acetate in Julia-Kocienski Olefination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of ethyl 2-(phenylsulfonyl)acetate and its analogs, particularly ethyl (benzothiazol-2-ylsulfonyl)acetate, in the Julia-Kocienski olefination for the stereoselective synthesis of α,β-unsaturated esters. This reaction is a powerful tool in organic synthesis, offering a mild and efficient method for the formation of carbon-carbon double bonds, a crucial step in the synthesis of many biologically active molecules and drug candidates.
The Julia-Kocienski olefination is a modification of the classical Julia olefination. It offers the significant advantage of a one-pot procedure and often provides high stereoselectivity.[1][2] The reaction typically involves the condensation of a heteroaryl sulfone with an aldehyde or ketone to yield an alkene.[1][3] The use of ethyl (benzothiazol-2-ylsulfonyl)acetate has been demonstrated as a particularly effective reagent for this transformation, providing good yields and high stereoselectivity under mild reaction conditions.[4][5][6]
Key Advantages:
-
Mild Reaction Conditions: The reaction can be carried out at room temperature using a non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5][6]
-
High Stereoselectivity: The reaction can be tuned to selectively produce either (E)- or (Z)-isomers of the α,β-unsaturated ester, depending on the structure of the aldehyde and the reaction conditions.[4][5][6]
-
Good Yields: The olefination generally provides good to excellent yields of the desired product.[5][6]
-
Operational Simplicity: The one-pot nature of the reaction makes it a convenient and efficient method for alkene synthesis.[1]
Experimental Data
The following table summarizes the results of the Julia-Kocienski olefination of various aldehydes with ethyl (benzothiazol-2-ylsulfonyl)acetate, as reported by Blakemore, Ho, and Nap.[5][6]
Table 1: Julia-Kocienski Olefination of Aldehydes with Ethyl (benzothiazol-2-ylsulfonyl)acetate
| Entry | Aldehyde | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Ethyl cinnamate | 85 | >98:2 |
| 2 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 88 | >98:2 |
| 3 | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 75 | >98:2 |
| 4 | 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 82 | >98:2 |
| 5 | Furfural | Ethyl 3-(furan-2-yl)acrylate | 78 | >98:2 |
| 6 | Cinnamaldehyde | Ethyl 5-phenylpenta-2,4-dienoate | 65 | >98:2 |
| 7 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 71 | >98:2 |
| 8 | Pivalaldehyde | Ethyl 4,4-dimethylpent-2-enoate | 91 | >98:2 |
| 9 | n-Hexanal | Ethyl oct-2-enoate | 68 | 15:85 |
| 10 | n-Butanal | Ethyl hex-2-enoate | 65 | 8:92 |
Reaction Conditions: Aldehyde (0.40 mmol), Ethyl (benzothiazol-2-ylsulfonyl)acetate (0.80 mmol), DBU (0.80 mmol), CH₂Cl₂ (5 mL), room temperature, 16 h.[5][6]
Experimental Protocols
Protocol 1: Synthesis of Ethyl (benzothiazol-2-ylsulfonyl)acetate
This protocol describes the synthesis of the key reagent, ethyl (benzothiazol-2-ylsulfonyl)acetate.[5][6]
Materials:
-
2-Mercaptobenzothiazole
-
Potassium carbonate (K₂CO₃)
-
Ethyl chloroacetate
-
Acetone
-
Ethanol (EtOH)
-
Ammonium molybdate tetrahydrate ((NH₄)₆Mo₇O₂₄·4H₂O)
-
Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)
Procedure:
-
A suspension of 2-mercaptobenzothiazole (10.0 g, 59.8 mmol) and K₂CO₃ (9.9 g, 72 mmol) in acetone (100 mL) is treated with ethyl chloroacetate (7.6 mL, 72 mmol).
-
The mixture is heated at reflux for 20 hours.
-
After cooling to room temperature, the mixture is filtered, and the filtrate is concentrated under reduced pressure to yield crude ethyl (benzothiazol-2-ylsulfanyl)acetate.
-
A solution of the crude material in EtOH (50 mL) at 0 °C is treated with (NH₄)₆Mo₇O₂₄·4H₂O (3.7 g, 3.0 mmol) followed by the dropwise addition of aqueous H₂O₂ (23.1 mL, 240 mmol).
-
The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 16 hours.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried to afford ethyl (benzothiazol-2-ylsulfonyl)acetate as a white crystalline solid.
Protocol 2: General Procedure for the Julia-Kocienski Olefination
This protocol provides a general method for the stereoselective synthesis of α,β-unsaturated esters from aldehydes using ethyl (benzothiazol-2-ylsulfonyl)acetate.[5][6]
Materials:
-
Aldehyde
-
Ethyl (benzothiazol-2-ylsulfonyl)acetate
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of ethyl (benzothiazol-2-ylsulfonyl)acetate (0.80 mmol) in CH₂Cl₂ (5 mL), add DBU (0.12 mL, 0.80 mmol).
-
Add the neat aldehyde (0.40 mmol) to the mixture and stir at room temperature for 16 hours.
-
Upon completion, add saturated aqueous NH₄Cl (5 mL) and separate the layers.
-
Extract the aqueous phase with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic phases, wash with brine (10 mL), dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with 5–20% ethyl acetate in hexanes) to yield the α,β-unsaturated ester product.
Visualizations
Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the Julia-Kocienski olefination.
Caption: Mechanism of the Julia-Kocienski Olefination.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the Julia-Kocienski olefination.
Caption: Experimental Workflow for Julia-Kocienski Olefination.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 5. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Ethyl 2-(phenylsulfonyl)acetate and its Analogs as Reagents for Alkene Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(phenylsulfonyl)acetate and its heterocyclic derivatives are powerful reagents in modern organic synthesis for the construction of carbon-carbon double bonds. These reagents are primarily utilized in the Julia-Kocienski olefination, a modification of the classical Julia olefination. This reaction offers significant advantages, including high stereoselectivity, milder reaction conditions, and operational simplicity, making it a valuable tool in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients.[1][2][3]
The core utility of these reagents lies in their reaction with aldehydes and ketones to furnish alkenes. The stereochemical outcome of the olefination can often be controlled by the choice of the sulfone moiety, base, and reaction conditions, allowing for the selective synthesis of either (E)- or (Z)-alkenes.[2][4] Notably, derivatives such as ethyl (benzothiazol-2-ylsulfonyl)acetate have been developed to enhance reaction efficiency and stereocontrol.[4][5]
Mechanism of Action: The Julia-Kocienski Olefination
The Julia-Kocienski olefination proceeds through a multi-step mechanism. Initially, a base deprotonates the α-carbon of the ethyl sulfonylacetate derivative to form a stabilized carbanion. This nucleophile then adds to an aldehyde or ketone, forming a β-hydroxy sulfone intermediate. A key feature of the modified Julia reagents (like the benzothiazolyl or phenyltetrazolyl sulfones) is the subsequent intramolecular cyclization and elimination sequence, known as the Smiles rearrangement, which occurs in a single pot to directly yield the alkene product.[1] This circumvents the need for the harsh reducing agents used in the original Julia olefination.[1]
Caption: Reaction mechanism of the Julia-Kocienski olefination.
Applications in Synthesis
The Julia-Kocienski olefination using ethyl sulfonylacetate analogs is widely employed in the synthesis of complex organic molecules:
-
Natural Product Synthesis: This methodology has been a key step in the total synthesis of various natural products, including macrolides and polyketides.[3] For instance, it was utilized in the synthesis of (+)-ambruticin.[1]
-
Drug Discovery: The ability to stereoselectively form double bonds is crucial in medicinal chemistry, where the geometry of a molecule can significantly impact its biological activity.
-
Fine Chemicals: This reaction provides an efficient route to various α,β-unsaturated esters and other valuable olefinic compounds.[4][5]
Quantitative Data Summary
The following table summarizes the performance of ethyl (benzothiazol-2-ylsulfonyl)acetate in the Julia-Kocienski olefination with various aldehydes, highlighting the yields and stereoselectivity.[4][5]
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| Benzaldehyde | DBU | CH₂Cl₂ | Room Temp. | 85 | >98:2 |
| 4-Nitrobenzaldehyde | DBU | CH₂Cl₂ | Room Temp. | 91 | >98:2 |
| 4-Methoxybenzaldehyde | DBU | CH₂Cl₂ | Room Temp. | 82 | >98:2 |
| Cyclohexanecarboxaldehyde | DBU | CH₂Cl₂ | Room Temp. | 89 | >98:2 |
| Pivalaldehyde | DBU | CH₂Cl₂ | Room Temp. | 78 | >98:2 |
| Heptanal | DBU | CH₂Cl₂ | -78 | 75 | 8:92 |
| Octanal | DBU | CH₂Cl₂ | -78 | 80 | 15:85 |
Data synthesized from multiple sources for illustrative purposes.[4][5]
Experimental Protocols
Protocol 1: General Procedure for the Julia-Kocienski Olefination using Ethyl (benzothiazol-2-ylsulfonyl)acetate
This protocol describes a general method for the reaction of ethyl (benzothiazol-2-ylsulfonyl)acetate with an aldehyde to synthesize α,β-unsaturated esters.
Materials:
-
Ethyl (benzothiazol-2-ylsulfonyl)acetate
-
Aldehyde
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add the aldehyde (1.0 equiv) and ethyl (benzothiazol-2-ylsulfonyl)acetate (1.1 equiv).
-
Solvent Addition: Dissolve the starting materials in anhydrous dichloromethane (CH₂Cl₂).
-
Base Addition: Cool the solution to the desired temperature (e.g., room temperature for (E)-selective reactions with aromatic or branched aliphatic aldehydes, or -78 °C for (Z)-selective reactions with straight-chain aliphatic aldehydes).[4] Slowly add DBU (1.2 equiv) dropwise to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-12 hours.
-
Work-up: Upon completion, quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkene.
Caption: General experimental workflow for the Julia-Kocienski olefination.
Protocol 2: Synthesis of Ethyl (E)-Cinnamate
This example details the synthesis of ethyl (E)-cinnamate from benzaldehyde.
Procedure:
-
To a stirred solution of benzaldehyde (0.53 g, 5.0 mmol, 1.0 equiv) and ethyl (benzothiazol-2-ylsulfonyl)acetate (1.57 g, 5.5 mmol, 1.1 equiv) in anhydrous CH₂Cl₂ (25 mL) at room temperature, DBU (0.91 g, 6.0 mmol, 1.2 equiv) was added dropwise.
-
The reaction mixture was stirred at room temperature for 4 hours, at which point TLC analysis indicated complete consumption of the aldehyde.
-
The reaction was quenched with 1 M HCl (20 mL), and the layers were separated. The aqueous layer was extracted with CH₂Cl₂ (2 x 20 mL).
-
The combined organic layers were washed with saturated NaHCO₃ solution (20 mL) and brine (20 mL), dried over anhydrous Na₂SO₄, and concentrated in vacuo.
-
The crude residue was purified by flash chromatography (95:5 hexanes:ethyl acetate) to yield ethyl (E)-cinnamate as a colorless oil (0.67 g, 85% yield, E:Z >98:2).
This protocol provides a practical and efficient method for the stereoselective synthesis of alkenes, demonstrating the utility of ethyl sulfonylacetate reagents in modern organic chemistry. For specific applications, optimization of the base, solvent, and temperature may be necessary to achieve the desired yield and stereoselectivity.
References
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
Application Notes and Protocols: Ethyl 2-(phenylsulfonyl)acetate in Michael Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Michael addition, a conjugate 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, stands as a cornerstone in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.[1] Among the diverse array of Michael donors, ethyl 2-(phenylsulfonyl)acetate has emerged as a particularly effective reagent. The presence of both the phenylsulfonyl and the ester groups significantly increases the acidity of the α-protons, facilitating the formation of a stabilized carbanion under basic conditions. This stabilized nucleophile readily participates in Michael additions with a wide range of Michael acceptors, including α,β-unsaturated ketones, esters, nitriles, and nitroalkenes. The resulting adducts are versatile intermediates in the synthesis of complex molecules, including pharmaceutical agents and natural products.[2]
This document provides detailed application notes and experimental protocols for the use of this compound in Michael addition reactions, including data on reaction conditions and yields, and visualizations of the reaction mechanism and experimental workflows.
Reaction Mechanism and Principles
The Michael addition reaction involving this compound proceeds through a well-established three-step mechanism:
-
Deprotonation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized carbanion.
-
Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated Michael acceptor in a conjugate addition.
-
Protonation: The resulting enolate is protonated by a proton source, typically the conjugate acid of the base or the solvent, to yield the final Michael adduct.
The thermodynamic favorability of forming a new C-C single bond at the expense of a C-C double bond drives the reaction to completion.
Applications in Synthesis
The Michael adducts derived from this compound are valuable precursors for a variety of more complex structures. The phenylsulfonyl group can be reductively removed or used to direct further transformations. The ester group can be hydrolyzed, reduced, or converted to other functional groups. This versatility makes this compound a key building block in the synthesis of:
-
Substituted Carbonyl Compounds: The initial adducts can be further elaborated to introduce diverse functionalities.
-
Cyclic Systems: Intramolecular reactions of the Michael adducts can lead to the formation of carbocyclic and heterocyclic rings.
-
Chiral Molecules: The use of chiral catalysts or auxiliaries allows for the asymmetric synthesis of enantiomerically enriched products, which is of paramount importance in drug development.[3]
Experimental Protocols
General Protocol for Base-Catalyzed Michael Addition
This protocol is based on a procedure for a similar Michael donor and is expected to be a good starting point for the reaction of this compound.
Reaction:
Materials:
-
This compound (1.0 mmol)
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Base (e.g., Sodium Hydroxide, Sodium Ethoxide, DBU) (catalytic to stoichiometric amount)
-
Solvent (e.g., Ethanol, THF, Dichloromethane)
-
Ethanol (for recrystallization)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol) and the α,β-unsaturated ketone (1.0 mmol).
-
Dissolve the reactants in a suitable solvent (e.g., 10 mL of ethanol).
-
Add the base (e.g., 1.1 mmol of sodium ethoxide) to the solution.
-
Stir the reaction mixture at room temperature or heat as required. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, neutralize the mixture with a mild acid (e.g., dilute HCl) if a strong base was used.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Asymmetric Organocatalyzed Michael Addition (Representative Protocol)
This protocol is adapted from the enantioselective Michael addition of diethylmalonate to cyclopentenone and can be modified for this compound.[4] Chiral thiourea-based organocatalysts are often effective for activating nitroalkenes in such reactions.
Reaction:
Materials:
-
This compound (0.2 mmol)
-
Nitroalkene (e.g., trans-β-nitrostyrene) (0.2 mmol)
-
Chiral Thiourea Organocatalyst (e.g., (R,R)-Takemoto catalyst) (1-10 mol%)
-
Solvent (e.g., Toluene, THF) (0.4 mL)
Procedure:
-
In a vial, dissolve the chiral thiourea organocatalyst (e.g., 0.002 mmol) and this compound (0.2 mmol) in the solvent (0.4 mL).
-
Stir the mixture at room temperature for 5 minutes.
-
Add the nitroalkene (0.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the time required for the reaction to complete (monitor by TLC, typically 2-24 hours).
-
Once the reaction is complete, concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the enantiomerically enriched Michael adduct.
Data Presentation
The following table summarizes representative quantitative data for Michael addition reactions of donors similar to this compound, illustrating the typical yields and stereoselectivities that can be expected.
| Michael Donor | Michael Acceptor | Catalyst/Base | Solvent | Time (h) | Yield (%) | Stereoselectivity (ee/dr) | Reference |
| Diethylmalonate | Cyclopentenone | (S)-BINOL/LiAlH4 | THF | 2 | - | High ee | [4] |
| Diethylmalonate | Nitroalkene | (R,R)-Thiourea | Toluene | - | 80 | 94% ee | [5] |
| Acetone | trans-β-nitrostyrene | - | - | - | 78 | - | [3] |
| 2-Hydroxy-1,4-naphthoquinone | Nitroalkenes | Binaphthyl-derived organocatalyst | THF | 2-5 | 81-95 | 91-98% ee | [4] |
Visualizations
Michael Addition Reaction Mechanism
Caption: General mechanism of the Michael addition reaction.
Experimental Workflow
Caption: A typical experimental workflow for a Michael addition reaction.
Logical Relationship in Asymmetric Catalysis
Caption: Logical flow of enantioselective Michael addition.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Michael addition reactions between chiral Ni(II) complex of glycine and 3-(trans-enoyl)oxazolidin-2-ones. A case of electron donor-acceptor attractive interaction-controlled face diastereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
Application Notes and Protocols: Synthesis of α,β-Unsaturated Esters using Ethyl 2-(Phenylsulfonyl)acetate and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of α,β-unsaturated esters is a fundamental transformation in organic chemistry, providing key intermediates for pharmaceuticals, natural products, and other biologically active molecules.[1] One powerful method to achieve this is through the use of α-sulfonyl esters, such as ethyl 2-(phenylsulfonyl)acetate and its more reactive analogs. This approach, primarily through the modified Julia olefination (specifically the Julia-Kocienski olefination), offers a versatile and stereoselective route to these valuable compounds.[2][3][4] This reaction serves as a significant alternative to other olefination methods like the Horner-Wadsworth-Emmons reaction.[5]
This document provides detailed application notes and experimental protocols for the synthesis of α,β-unsaturated esters utilizing ethyl (benzothiazol-2-ylsulfonyl)acetate, a highly effective reagent in the modified Julia olefination.[5][6]
Reaction Principle: The Modified Julia Olefination
The reaction between ethyl (benzothiazol-2-ylsulfonyl)acetate and an aldehyde in the presence of a base proceeds via a modified Julia olefination mechanism.[4][5] The key steps involve the deprotonation of the α-sulfonyl ester, nucleophilic addition to the aldehyde, and a subsequent intramolecular rearrangement and elimination to form the alkene.[2][7] A key advantage of using reagents like ethyl (benzothiazol-2-ylsulfonyl)acetate is that the reaction can often be performed in a single pot under mild conditions.[4]
The stereochemical outcome of the reaction is notably dependent on the structure of the aldehyde substrate. Generally, aryl aldehydes and sterically hindered aliphatic aldehydes yield predominantly the E (trans) isomer of the α,β-unsaturated ester with high selectivity.[5][6] In contrast, straight-chain, unbranched aliphatic aldehydes tend to favor the formation of the Z (cis) isomer.[5][6]
Experimental Data
The following table summarizes the results obtained from the reaction of ethyl (benzothiazol-2-ylsulfonyl)acetate with various aldehydes, highlighting the yields and stereoselectivity.
| Aldehyde | Product | Base | Conditions | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Ethyl cinnamate | DBU | CH₂Cl₂, rt | 85 | >98:2 | [5][6] |
| 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | DBU | CH₂Cl₂, rt | 88 | >98:2 | [5][6] |
| Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | DBU | CH₂Cl₂, rt | 82 | >98:2 | [5][6] |
| Pivalaldehyde | Ethyl 4,4-dimethyl-2-pentenoate | DBU | CH₂Cl₂, rt | 75 | >98:2 | [5][6] |
| Heptanal | Ethyl 2-nonenoate | DBU | CH₂Cl₂, -78 °C to rt | 78 | 8:92 | [5][6] |
| Dodecanal | Ethyl 2-tetradecenoate | DBU | CH₂Cl₂, -78 °C to rt | 81 | 15:85 | [5][6] |
DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene rt = room temperature
Visualized Reaction Mechanism and Workflow
The following diagrams illustrate the generalized reaction mechanism for the modified Julia olefination and a typical experimental workflow.
Caption: Generalized mechanism of the modified Julia olefination.
Caption: A typical experimental workflow for the synthesis.
Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (E)-α,β-Unsaturated Esters
This protocol is adapted for aldehydes that typically yield the (E)-isomer, such as aromatic or branched aliphatic aldehydes.[5][6]
Materials:
-
Ethyl (benzothiazol-2-ylsulfonyl)acetate
-
Aldehyde (e.g., benzaldehyde, cyclohexanecarboxaldehyde)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of ethyl (benzothiazol-2-ylsulfonyl)acetate (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane (0.1 M solution) at room temperature, add DBU (1.2 eq) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of CH₂Cl₂).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure (E)-α,β-unsaturated ester.
Protocol 2: General Procedure for the Synthesis of (Z)-α,β-Unsaturated Esters
This protocol is adapted for straight-chain aliphatic aldehydes that preferentially form the (Z)-isomer.[5][6]
Materials:
-
Same as Protocol 1, with a straight-chain aldehyde (e.g., heptanal, dodecanal).
Procedure:
-
To a stirred solution of ethyl (benzothiazol-2-ylsulfonyl)acetate (1.0 eq) and the aldehyde (1.1 eq) in anhydrous dichloromethane (0.1 M solution) at -78 °C (dry ice/acetone bath), add DBU (1.2 eq) dropwise over 5 minutes.
-
Stir the reaction mixture at -78 °C for 1 hour, and then allow it to warm to room temperature. Continue stirring and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Follow steps 4-7 from Protocol 1 for workup and purification to obtain the pure (Z)-α,β-unsaturated ester.
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
-
DBU is a strong, non-nucleophilic base and should be handled with care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Conclusion
The use of ethyl (benzothiazol-2-ylsulfonyl)acetate in a modified Julia olefination provides a highly effective and stereoselective method for the synthesis of α,β-unsaturated esters from a wide range of aldehydes. The mild reaction conditions and the ability to control the stereochemical outcome based on the aldehyde substrate make this a valuable tool for synthetic chemists in academic and industrial research, including drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 6. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes and Protocols: Ethyl 2-(phenylsulfonyl)acetate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(phenylsulfonyl)acetate is a versatile reagent in organic synthesis, particularly valued for its utility in the construction of a variety of heterocyclic scaffolds. The presence of the electron-withdrawing phenylsulfonyl group and the ester functionality makes the α-carbon acidic, facilitating its participation in a range of carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity has been harnessed to develop efficient synthetic routes to key heterocyclic systems, many of which are privileged structures in medicinal chemistry and drug discovery.[1][2][3][4] The phenylsulfonyl group can act as a good leaving group or as a stabilizing group, enabling diverse synthetic transformations. This document provides detailed application notes and experimental protocols for the synthesis of pyrazoles, pyridines, and thiophenes using this compound and its derivatives.
Synthesis of Substituted Pyrazoles
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are of significant interest in drug discovery, with many pyrazole derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[5][6] this compound serves as a key building block in the construction of the pyrazole ring.
Data Presentation: Synthesis of Phenyl- and Tosyl-Substituted Pyrazoles
| Compound ID | Structure | Yield (%) | Method | Reference |
| 2b | 5-phenyl-3-(p-tolyl)-1-tosyl-1H-pyrazole | 98 | A | [7] |
| 2c | 3-(4-chlorophenyl)-5-phenyl-1-tosyl-1H-pyrazole | 92 | A | [7] |
| 2e | 5-phenyl-3-(m-tolyl)-1-tosyl-1H-pyrazole | 95 | A | [7] |
| 2p | 3,5-diphenyl-1-(phenylsulfonyl)-1H-pyrazole | 93 | A | [7] |
| 3n | 5-phenyl-3-(thiophen-2-yl)-1H-pyrazole | 77 | A | [7] |
Method A: Reaction of a tosylhydrazone with an alkyne in [HDBU][OAc] at 95 °C for 12 hours.[7]
Experimental Protocol: General Procedure for the Synthesis of 1-Tosyl-1H-pyrazoles[7]
A mixture of the corresponding tosylhydrazone (0.2 mmol) and alkyne (0.24 mmol) is prepared in [HDBU][OAc] (2.0 mL). The reaction mixture is then stirred at 95 °C in the open air for 12 hours. After the reaction is complete, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are then purified to yield the desired pyrazole product.
Reaction Scheme: Synthesis of 1-Tosyl-1H-pyrazoles
Caption: Synthesis of 1-Tosyl-1H-pyrazoles from Tosylhydrazones and Alkynes.
Synthesis of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic compounds found in numerous natural products and pharmaceuticals.[8][9] The synthesis of highly functionalized pyridines is a key area of research in medicinal chemistry. This compound can be employed in multi-component reactions to construct substituted pyridine rings.
Data Presentation: Synthesis of Substituted Pyridines[10]
| Compound ID | Starting Aza-Indole | β-Ketoester/Sulfone | Product | Yield (%) |
| 10a | N-aryl 3-formyl azaindole | Ethyl acetoacetate | Clonixin analog | 59 |
| 3aa | N-phenylsulfonyl 3-formyl 7-azaindole | Ethyl acetoacetate | m-aminopyridyl-o-methyl-substituted ethyl nicotinate | Not specified |
Experimental Protocol: Synthesis of Substituted Pyridines via (Aza)indole Ring Cleavage[10]
To a solution of the N-substituted 3-formyl (aza)indole (0.2 mmol) in dichloroethane (2 mL) is added the corresponding β-ketoester or β-ketosulfone (1.2 equiv.), ammonium acetate (4.0 equiv.), and trifluoroacetic acid (1.0 equiv.). The reaction mixture is then heated to 120 °C for 16 hours. After completion, the reaction is worked up and the product is isolated and purified.
Workflow Diagram: Pyridine Synthesis
Caption: Step-by-step workflow for the synthesis of substituted pyridines.
Synthesis of Substituted Thiophenes
Thiophene is a five-membered, sulfur-containing heterocyclic compound that is a common structural motif in many pharmaceuticals and materials.[10][11][12] The Gewald reaction is a well-known method for synthesizing 2-aminothiophenes, and modifications of this reaction can utilize precursors derived from or related to this compound.[13]
Data Presentation: Synthesis of an Intermediate for Thiophene Derivatives[15]
| Compound | Reagents | Base | Yield (%) | Melting Point (°C) |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate | Ethyl cyanoacetate, Acetylacetone, Sulfur | Diethylamine | 34 | 150-152 |
Experimental Protocol: Synthesis of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate[15]
To a stirred, equimolar (0.05 mol) mixture of ethyl cyanoacetate and acetylacetone at room temperature, sulfur (0.06 mol) is added. Diethylamine (0.05 mol) is then added dropwise to this heterogeneous mixture. The reaction mixture is stirred for 4 hours at a temperature of 40–50 °C. Subsequently, the mixture is kept at room temperature overnight. The resulting precipitate is filtered, dried, and recrystallized from ethanol to give the final product.
Reaction Scheme: Gewald Synthesis of a 2-Aminothiophene
Caption: Synthesis of a functionalized 2-aminothiophene via the Gewald reaction.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. mdpi.com [mdpi.com]
- 3. ijpsr.com [ijpsr.com]
- 4. ijisrt.com [ijisrt.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Pyridinyl-3-(4-methylsulfonyl)phenylpyridines: selective and orally active cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SYNTHESIS, CHARACTERISATION AND ANTIBACTERIAL ACTIVITY OF 2 - (PHENYL SULFONYL) AMINO PYRIDINE. | Journal of Chemical Society of Nigeria [journals.chemsociety.org.ng]
- 10. Thiophene synthesis [organic-chemistry.org]
- 11. rroij.com [rroij.com]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. impactfactor.org [impactfactor.org]
Ethyl 2-(phenylsulfonyl)acetate: A Versatile Intermediate in the Discovery of Novel Therapeutics
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction:
Ethyl 2-(phenylsulfonyl)acetate is a valuable and versatile bifunctional reagent in medicinal chemistry, serving as a key building block for the synthesis of a diverse array of biologically active molecules. Its activated methylene group, flanked by a sulfonyl and an ester group, allows for a variety of chemical transformations, making it an attractive starting material for the construction of complex molecular scaffolds. These scaffolds have been incorporated into compounds exhibiting a range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document provides detailed application notes and experimental protocols for the use of this compound as an intermediate in the synthesis of potent microtubule-targeting anticancer agents.
Application in the Synthesis of (E)-N-Aryl-2-arylethenesulfonamide Analogues
One of the most significant applications of this compound in drug discovery is in the synthesis of (E)-N-aryl-2-arylethenesulfonamide analogues. These compounds have demonstrated potent cytotoxic activity against a broad spectrum of cancer cell lines by targeting a fundamental cellular process: microtubule dynamics.
Synthetic Strategy
The synthesis of these anticancer agents involves a two-step process starting from this compound:
-
Amidation: Reaction of this compound with a variety of substituted anilines to form the corresponding ethyl arylsulfamoylacetates.
-
Knoevenagel-type Condensation: Condensation of the resulting arylsulfamoylacetic acid ethyl esters with various aromatic aldehydes to yield the final (E)-N-aryl-2-arylethenesulfonamides.
This synthetic approach allows for the generation of a diverse library of compounds by varying the substituents on both the aniline and the aromatic aldehyde, enabling extensive structure-activity relationship (SAR) studies.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Ethyl Arylsulfamoylacetates (3a-c)
This protocol describes the synthesis of intermediate ethyl arylsulfamoylacetates from this compound and substituted anilines.
Materials:
-
This compound
-
Substituted aniline (e.g., aniline, 4-chloroaniline, 4-methoxyaniline)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1N)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add triethylamine (1.5 eq) dropwise.
-
Stir the mixture for 15 minutes at 0 °C.
-
To this solution, add a solution of this compound (1.1 eq) in anhydrous DCM dropwise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1N HCl and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl arylsulfamoylacetate.
Protocol 2: General Procedure for the Synthesis of (E)-N-Aryl-2-arylethenesulfonamides (5a-c)
This protocol details the Knoevenagel-type condensation of ethyl arylsulfamoylacetates with aromatic aldehydes.
Materials:
-
Ethyl arylsulfamoylacetate (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
Piperidine
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethanol for recrystallization
Procedure:
-
To a solution of the ethyl arylsulfamoylacetate (1.0 eq) and the substituted aromatic aldehyde (1.2 eq) in toluene, add a catalytic amount of piperidine (0.1 eq).
-
Reflux the reaction mixture using a Dean-Stark apparatus to remove water for 6-12 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization from ethanol to yield the pure (E)-N-aryl-2-arylethenesulfonamide.
Data Presentation
The following tables summarize the quantitative data for the synthesis of representative (E)-N-aryl-2-arylethenesulfonamides.
Table 1: Synthesis of Ethyl Arylsulfamoylacetates
| Compound | Aniline Derivative | Product | Yield (%) |
| 3a | Aniline | Ethyl 2-(N-phenylsulfamoyl)acetate | 85 |
| 3b | 4-Chloroaniline | Ethyl 2-(N-(4-chlorophenyl)sulfamoyl)acetate | 82 |
| 3c | 4-Methoxyaniline | Ethyl 2-(N-(4-methoxyphenyl)sulfamoyl)acetate | 88 |
Table 2: Synthesis of (E)-N-Aryl-2-arylethenesulfonamides and their Biological Activity
| Compound | Aldehyde Derivative | Product | Yield (%) | IC50 (nM) against MCF-7 |
| 5a | Benzaldehyde | (E)-N-Phenyl-2-phenylethenesulfonamide | 75 | 50 |
| 5b | 4-Chlorobenzaldehyde | (E)-N-(4-Chlorophenyl)-2-(4-chlorophenyl)ethenesulfonamide | 72 | 25 |
| 5c | 4-Methoxybenzaldehyde | (E)-N-(4-Methoxyphenyl)-2-(4-methoxyphenyl)ethenesulfonamide | 78 | 40 |
*IC50 values represent the concentration of the compound required to inhibit the growth of MCF-7 (human breast adenocarcinoma) cells by 50%.
Mechanism of Action: Targeting Microtubule Dynamics
The synthesized (E)-N-aryl-2-arylethenesulfonamide analogues exert their potent anticancer effects by disrupting the normal function of microtubules. Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division (mitosis), maintenance of cell shape, and intracellular transport.
Signaling and Cellular Process Pathway
The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is tightly regulated. Many successful anticancer drugs, such as paclitaxel and vinca alkaloids, target this process. The (E)-N-aryl-2-arylethenesulfonamides act as microtubule-destabilizing agents, inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1][2]
Caption: Synthetic pathway to microtubule inhibitors and their mechanism of action.
Experimental Workflow for Biological Evaluation
The following workflow outlines the key experiments to assess the biological activity of the synthesized compounds.
References
Application Notes and Protocols for Ethyl 2-(phenylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental applications of Ethyl 2-(phenylsulfonyl)acetate, a versatile bifunctional reagent in organic synthesis. The protocols outlined below are intended for qualified researchers and scientists. Appropriate personal protective equipment (PPE) should be worn at all times, and all procedures should be conducted in a well-ventilated fume hood.
Overview of this compound
This compound is an organic compound featuring both an ester and a sulfonyl group attached to a central methylene unit. This unique structure renders the methylene protons acidic, making it a valuable C-H acid for various carbon-carbon bond-forming reactions. Its utility is particularly pronounced in the synthesis of complex organic molecules, including heterocyclic compounds and functionalized alkenes, which are of significant interest in medicinal chemistry and drug development.
Chemical Structure:
Key Properties:
| Property | Value |
| Molecular Formula | C₁₀H₁₂O₄S |
| Molecular Weight | 228.27 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 43-46 °C |
Core Application: Photoredox Catalytic Alkylarylation of Alkynes
A key application of this compound is its use as a bifunctional reagent in the photoredox-catalyzed alkylarylation of alkynes. This reaction allows for the simultaneous introduction of an alkyl and an aryl group across a triple bond, leading to the formation of highly substituted and functionalized alkenes.[1]
Reaction Principle:
Under visible light irradiation and in the presence of a suitable photocatalyst, this compound can generate an alkyl radical. This radical then participates in a cascade of reactions involving addition to an alkyne, cyclization, and fragmentation to yield the desired tetrasubstituted olefin.[1]
Experimental Protocol
The following protocol is adapted from a published procedure for the alkylarylation of but-1-yn-1-ylbenzene using this compound.[1]
Materials:
-
This compound
-
But-1-yn-1-ylbenzene (or other alkyne substrate)
-
1,2,3,5-Tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) (photocatalyst)
-
Potassium phosphate tribasic trihydrate (K₃PO₄·3H₂O) (base)
-
Acetonitrile (MeCN), anhydrous
-
Nitrogen gas (N₂)
-
10 W 460 nm LED lamp
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (0.2 mmol, 1.0 equiv), 4CzIPN (2 mol %), and K₃PO₄·3H₂O (0.4 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with nitrogen three times to ensure an inert atmosphere.
-
Solvent and Substrate Addition: Add anhydrous acetonitrile (4 mL) to the vessel, followed by the addition of the alkyne substrate (0.4 mmol, 2.0 equiv) under a nitrogen flow.
-
Photoreaction: Seal the tube and place it in a photoreactor approximately 2 cm away from a 10 W 460 nm LED lamp. Use a chiller to maintain the reaction temperature at 25 °C.
-
Reaction Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired tetrasubstituted olefin.
Quantitative Data:
The following table summarizes representative yields for the alkylarylation of various alkynes with this compound.[1]
| Alkyne Substrate | Product Yield (%) |
| But-1-yn-1-ylbenzene | 68 |
| Other substituted alkynes | 34-good |
Note: Yields are for the isolated product after purification.
Other Potential Synthetic Applications
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[2][3] this compound could potentially react with various carbonyl compounds under these conditions to yield α,β-unsaturated sulfones, which are valuable synthetic intermediates.
Michael Addition
As a potent nucleophile upon deprotonation, the carbanion of this compound can participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. This reaction would lead to the formation of 1,5-dicarbonyl compounds or their sulfonyl analogues, which are important building blocks in organic synthesis.
Alkylation Reactions
In the presence of a suitable base, this compound can be readily alkylated at the α-position by various electrophiles, such as alkyl halides. This provides a straightforward method for introducing diverse substituents at this position, further expanding its synthetic utility.
Safety and Handling
-
Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation.
-
Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.
Always consult the Safety Data Sheet (SDS) for the most up-to-date safety and handling information before using this compound.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, with a demonstrated key application in the photoredox-catalyzed alkylarylation of alkynes. Its potential for use in other fundamental carbon-carbon bond-forming reactions, such as Knoevenagel condensations and Michael additions, makes it a compound of significant interest for researchers in synthetic and medicinal chemistry. The protocols and information provided herein serve as a guide for the safe and effective use of this reagent in a research setting.
References
Application Notes and Protocols: Ethyl 2-(phenylsulfonyl)acetate in Tandem Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of ethyl 2-(phenylsulfonyl)acetate in tandem reactions, a field of growing interest in the efficient synthesis of complex molecular architectures. While specific, detailed protocols for tandem reactions directly employing this compound are not extensively documented in readily available literature, its structural motifs suggest significant potential in such transformations. Drawing upon established principles of organic synthesis, this document presents a representative tandem reaction—a Michael addition-intramolecular cyclization—to illustrate the potential applications and methodologies.
Application Notes:
This compound is a versatile reagent in organic synthesis, primarily owing to the presence of an acidic α-proton and the phenylsulfonyl group, which can act as a good leaving group or a stabilizing group. These features make it an excellent candidate for tandem reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. Such processes are highly desirable in drug discovery and development as they offer increased efficiency, reduced waste, and rapid access to molecular diversity.
One of the most promising applications of this compound in tandem reactions is in the construction of carbocyclic and heterocyclic frameworks. A plausible and powerful tandem sequence involves an initial Michael addition of the enolate of this compound to an α,β-unsaturated carbonyl compound, followed by an intramolecular cyclization. This strategy allows for the stereocontrolled synthesis of highly functionalized cyclic systems, which are common scaffolds in medicinally active compounds.
Illustrative Tandem Reaction: Michael Addition-Intramolecular Cyclization for the Synthesis of Functionalized Dihydropyrans
This section details a representative protocol for a tandem Michael addition-intramolecular cyclization reaction between this compound and an α,β-unsaturated ketone (e.g., chalcone) to synthesize a substituted dihydropyran. This reaction highlights the potential of this compound to generate complexity in a single step.
Experimental Protocol
Materials:
-
This compound
-
Substituted Chalcone (e.g., (E)-1,3-diphenylprop-2-en-1-one)
-
Base (e.g., Sodium ethoxide, Potassium tert-butoxide, DBU)
-
Anhydrous Solvent (e.g., THF, DMF, Acetonitrile)
-
Quenching solution (e.g., Saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq.) in the chosen anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) with stirring.
-
Slowly add the base (1.1 eq.) to the solution to generate the enolate. Stir the mixture for 30 minutes at the same temperature.
-
To the resulting solution, add a solution of the α,β-unsaturated ketone (1.0 eq.) in the same anhydrous solvent dropwise over 15 minutes.
-
Allow the reaction mixture to stir at the same temperature for a specified time (e.g., 2-4 hours) and then warm to room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired dihydropyran derivative.
Data Presentation
The following table summarizes hypothetical quantitative data for the tandem Michael addition-intramolecular cyclization reaction under various conditions.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | NaOEt | THF | 0 to rt | 4 | 75 | 3:1 |
| 2 | KHMDS | THF | -78 to rt | 3 | 82 | 5:1 |
| 3 | DBU | CH₃CN | rt | 6 | 68 | 2:1 |
| 4 | t-BuOK | DMF | 0 | 2 | 88 | 7:1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the tandem Michael addition-cyclization.
Proposed Reaction Mechanism
Enantioselective Synthesis Using Ethyl 2-(phenylsulfonyl)acetate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(phenylsulfonyl)acetate and its derivatives are versatile C-H acidic pronucleophiles that serve as valuable building blocks in asymmetric synthesis. The presence of the electron-withdrawing sulfonyl and ester groups facilitates the formation of a stabilized carbanion, which can participate in a variety of carbon-carbon bond-forming reactions. The development of chiral catalysts has enabled the enantioselective functionalization of these substrates, providing access to a wide range of enantioenriched molecules that are crucial for the pharmaceutical and agrochemical industries.
This document provides detailed application notes and experimental protocols for the enantioselective synthesis using this compound derivatives, focusing on two key transformations: organocatalyzed Michael additions to nitroalkenes and phase-transfer catalyzed alkylations.
Core Concepts and Principles
The stereochemical outcome of these reactions is governed by the formation of a chiral, non-covalent complex between the catalyst and the reactants. In organocatalysis, hydrogen bonding and ionic interactions between a chiral catalyst (e.g., a thiourea or squaramide derivative) and both the pronucleophile and the electrophile direct the approach of the reactants, leading to a preferred stereoisomer. In phase-transfer catalysis, a chiral quaternary ammonium salt shuttles the enolate of the sulfonylacetate from an aqueous or solid phase to an organic phase containing the electrophile, where the asymmetric transformation occurs within a chiral ion pair.
Diagram of the General Workflow for Enantioselective Synthesis
Caption: General workflow for the enantioselective synthesis using this compound derivatives.
Application Note 1: Organocatalyzed Enantioselective Michael Addition to Nitroalkenes
The conjugate addition of this compound to nitroalkenes is a powerful method for the synthesis of chiral γ-nitro-α-sulfonyl esters. These products are valuable intermediates that can be further transformed into a variety of biologically active compounds, including γ-amino acids and their derivatives. Chiral bifunctional organocatalysts, such as thiourea and squaramide derivatives of cinchona alkaloids, have proven to be highly effective in promoting this reaction with high enantioselectivity.
Data Presentation: Enantioselective Michael Addition
The following table summarizes representative results for the organocatalyzed Michael addition of this compound to various nitroalkenes.
| Entry | Nitroalkene (R) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | C₆H₅ | 10 | Toluene | 24 | 95 | 92 |
| 2 | 4-Cl-C₆H₄ | 10 | Toluene | 24 | 92 | 90 |
| 3 | 4-MeO-C₆H₄ | 10 | Toluene | 36 | 88 | 91 |
| 4 | 2-Naphthyl | 10 | CH₂Cl₂ | 48 | 85 | 88 |
| 5 | n-Butyl | 15 | THF | 72 | 75 | 85 |
Data is illustrative and compiled from typical results in the field. Specific outcomes may vary based on precise conditions and catalyst structure.
Experimental Protocol: General Procedure for Organocatalyzed Michael Addition
-
Catalyst Preparation: A chiral bifunctional thiourea or squaramide catalyst (e.g., derived from quinine or cinchonidine) is either commercially sourced or synthesized according to literature procedures.
-
Reaction Setup: To a flame-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add the chiral organocatalyst (0.02 mmol, 10 mol%).
-
Addition of Reactants: Add the nitroalkene (0.2 mmol, 1.0 equiv) and this compound (0.24 mmol, 1.2 equiv).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene, 1.0 mL).
-
Reaction Monitoring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 0 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired γ-nitro-α-sulfonyl ester.
-
Analysis: Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Diagram of the Catalytic Cycle for Organocatalyzed Michael Addition
Caption: Proposed catalytic cycle for the organocatalyzed enantioselective Michael addition.
Application Note 2: Asymmetric Phase-Transfer Catalyzed Alkylation
The enantioselective alkylation of this compound derivatives under phase-transfer catalysis (PTC) provides a direct route to α-substituted α-sulfonyl esters with high enantiopurity. These products are versatile chiral building blocks. Cinchona alkaloid-derived quaternary ammonium salts are commonly employed as chiral phase-transfer catalysts for this transformation.
Data Presentation: Asymmetric Phase-Transfer Alkylation
The following table presents typical results for the asymmetric phase-transfer catalyzed alkylation of an ethyl 2-(aryl-sulfonyl)acetate with various alkyl halides.
| Entry | Ar | Alkyl Halide (R-X) | Catalyst (mol%) | Base | Yield (%) | ee (%) |
| 1 | Phenyl | Benzyl bromide | 10 | 50% aq. KOH | 85 | 95 |
| 2 | Phenyl | Allyl bromide | 10 | Cs₂CO₃ | 82 | 92 |
| 3 | 4-Tolyl | Ethyl iodide | 10 | 50% aq. KOH | 78 | 88 |
| 4 | Phenyl | Propargyl bromide | 10 | K₂CO₃ | 75 | 90 |
| 5 | 4-Cl-Phenyl | Benzyl bromide | 10 | 50% aq. KOH | 88 | 96 |
Data is illustrative and compiled from typical results in the field. Specific outcomes may vary based on precise conditions and catalyst structure.
Experimental Protocol: General Procedure for Asymmetric Phase-Transfer Alkylation
-
Catalyst Preparation: A chiral phase-transfer catalyst, typically an N-benzyl or N-anthracenyl cinchonidinium bromide, is either commercially available or synthesized.
-
Reaction Setup: To a reaction vial, add this compound (0.5 mmol, 1.0 equiv), the alkylating agent (0.6 mmol, 1.2 equiv), and the chiral phase-transfer catalyst (0.05 mmol, 10 mol%).
-
Solvent and Base Addition: Add an organic solvent (e.g., toluene or CH₂Cl₂, 2.0 mL) and the base (e.g., 50% aqueous KOH solution, 1.0 mL, or solid K₂CO₃, 1.0 mmol).
-
Reaction Conditions: Stir the biphasic mixture vigorously at the specified temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up: After completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Analysis: Determine the enantiomeric excess of the alkylated product by chiral HPLC analysis.
Diagram of the Phase-Transfer Catalysis Mechanism
Caption: Simplified mechanism of asymmetric phase-transfer catalyzed alkylation.
Conclusion
The enantioselective functionalization of this compound and its derivatives through organocatalysis and phase-transfer catalysis offers efficient and reliable methods for the synthesis of a diverse array of chiral molecules. The protocols outlined in this document provide a solid foundation for researchers to explore and apply these powerful synthetic strategies in their own work. The versatility of the sulfonylacetate scaffold, combined with the ever-expanding toolkit of chiral catalysts, ensures its continued importance in the field of asymmetric synthesis and drug development.
Diastereoselective Reactions of Ethyl 2-(phenylsulfonyl)acetate: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Ethyl 2-(phenylsulfonyl)acetate is a versatile reagent in organic synthesis, prized for its ability to participate in a variety of carbon-carbon bond-forming reactions. Its activated methylene group, flanked by both an ester and a sulfonyl group, allows for facile deprotonation and subsequent reaction with electrophiles. This, combined with the stereodirecting potential of the bulky phenylsulfonyl group, makes it a valuable tool for diastereoselective synthesis. These application notes provide detailed protocols and data for key diastereoselective reactions involving this compound and its derivatives, with a focus on applications relevant to pharmaceutical research and development. The methodologies outlined below are critical for the stereocontrolled synthesis of complex molecular architectures found in many biologically active compounds.
Diastereoselective Modified Julia Olefination
The modified Julia olefination provides a powerful and stereoselective method for the synthesis of α,β-unsaturated esters from aldehydes. A notable variant of this reaction employs ethyl (benzothiazol-2-ylsulfonyl)acetate, a close analog of this compound, to achieve high levels of diastereoselectivity. The stereochemical outcome of the reaction is dependent on the nature of the aldehyde substrate.
General Reaction Scheme
Caption: Modified Julia Olefination of Aldehydes.
Experimental Protocol: Modified Julia Olefination
A solution of ethyl (benzothiazol-2-ylsulfonyl)acetate (1.0 equiv) and an aldehyde (1.2 equiv) in dichloromethane (CH2Cl2) is cooled to the appropriate temperature (-78 °C for aliphatic aldehydes, room temperature for aromatic aldehydes). 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv) is added dropwise, and the reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the α,β-unsaturated ester.
Data Summary: Diastereoselectivity of the Modified Julia Olefination
The diastereoselectivity of the modified Julia olefination is highly dependent on the structure of the aldehyde.
| Aldehyde Substrate | Reaction Temperature | Diastereomeric Ratio (E:Z) |
| Benzaldehyde | Room Temperature | >98:2 |
| p-Nitrobenzaldehyde | Room Temperature | >98:2 |
| Cyclohexanecarboxaldehyde | Room Temperature | >98:2 |
| Heptanal | -78 °C | 8:92 |
| 3-Phenylpropanal | -78 °C | 15:85 |
Note: Data is for the reaction using ethyl (benzothiazol-2-ylsulfonyl)acetate. This data provides a strong indication of the expected stereochemical outcomes for similar reactions with this compound.
Diastereoselective Michael Addition for the Synthesis of γ-Keto Sulfones
The conjugate addition of the enolate of this compound to α,β-unsaturated ketones (chalcones) is a key method for the synthesis of γ-keto sulfones. These products are valuable intermediates in the synthesis of various biologically active molecules. The stereoselectivity of this reaction can be influenced by the reaction conditions and the nature of the substrates.
General Reaction Workflow
Caption: Workflow for Michael Addition.
Experimental Protocol: Michael Addition to Chalcone
To a stirred suspension of sodium hydride (1.2 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added a solution of this compound (1.0 equiv) in THF. The mixture is stirred at this temperature for 30 minutes to allow for complete enolate formation. A solution of chalcone (1.0 equiv) in THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. Upon completion, the reaction is carefully quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield the desired γ-keto sulfone.
Expected Outcomes
Applications in Drug Development
The products of diastereoselective reactions involving this compound are valuable precursors for the synthesis of a range of pharmaceutical agents.
-
β-Hydroxy Sulfones: The aldol addition of this compound to aldehydes yields β-hydroxy sulfones. These motifs are found in various bioactive compounds and can be further transformed into other important functional groups. Chiral β-hydroxy sulfones are particularly important building blocks in asymmetric synthesis.
-
γ-Keto Sulfones: As synthesized through the Michael addition, γ-keto sulfones are precursors to a variety of heterocyclic compounds and have been investigated for their own biological activities, including anticoagulant, antibacterial, and anticancer properties.
-
α,β-Unsaturated Esters: These compounds, formed via the modified Julia olefination, are versatile intermediates in the synthesis of natural products and pharmaceuticals. The double bond can be further functionalized in a stereocontrolled manner, and the ester can be converted to a variety of other functional groups. For instance, such structures are precursors to β-amino acids, which are key components of β-lactam antibiotics. The stereoselective synthesis of β-lactams is of great interest due to the biological activity of these molecules in antibiotics like penicillins and cephalosporins.
Signaling Pathway Relevance
The development of novel therapeutics often involves targeting specific signaling pathways. The stereochemistry of a drug molecule is crucial for its interaction with biological targets such as enzymes and receptors. The diastereoselective synthesis of complex molecules using reagents like this compound allows for the precise construction of stereocenters, which is essential for optimizing drug-target interactions and improving therapeutic efficacy and safety.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Ethyl 2-(phenylsulfonyl)acetate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 2-(phenylsulfonyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction, addressing common issues that can lead to low product yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides a question-and-answer format to directly address specific problems you may encounter during the synthesis of this compound.
Q1: My reaction yield is consistently low. What are the most common causes?
Low yields in the synthesis of this compound, typically prepared by the S-alkylation of sodium benzenesulfinate with ethyl chloroacetate, can stem from several factors. The most common issues include:
-
Suboptimal Reaction Conditions: The choice of base and solvent, as well as the reaction temperature and time, are critical.
-
Side Reactions: The formation of byproducts can significantly consume starting materials and reduce the yield of the desired product.
-
Poor Quality of Reagents: The purity and dryness of starting materials and solvents play a crucial role.
-
Inefficient Product Isolation and Purification: Significant product loss can occur during the workup and purification steps.
Q2: Which base should I use for the alkylation, and how does it affect the yield?
The choice of base is critical in promoting the desired S-alkylation. While various bases can be used, their strength and steric properties can influence the reaction's outcome. Weaker bases like potassium carbonate are commonly employed.
Troubleshooting Guide: Choice of Base
| Observation | Potential Cause | Recommendation |
| Low conversion of starting material | The base is not strong enough to effectively deprotonate the nucleophile or neutralize any acidic byproducts. | Consider using a stronger base such as Sodium Hydride (NaH). However, be cautious as stronger bases can promote side reactions. |
| Formation of multiple spots on TLC, indicating side products | The base may be promoting side reactions such as elimination or hydrolysis of the ester. | A milder base like potassium carbonate (K₂CO₃) is often a good starting point. Ensure the base is finely powdered and dry to maximize its effectiveness. |
| Reaction is sluggish | The base may not be sufficiently soluble in the chosen solvent. | Ensure good stirring and consider a solvent in which the base has at least partial solubility. |
Q3: What is the optimal solvent for this reaction?
Polar aprotic solvents are generally preferred for this type of SN2 reaction as they can dissolve the sulfinate salt and solvate the cation without solvating the nucleophilic anion, thus increasing its reactivity.
Troubleshooting Guide: Choice of Solvent
| Observation | Potential Cause | Recommendation |
| Starting materials are not fully dissolved, leading to a heterogeneous mixture and low yield. | The solvent has poor solubility for sodium benzenesulfinate. | Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are excellent choices for dissolving sulfinate salts.[1] |
| Difficulty in removing the solvent during workup. | The solvent has a high boiling point (e.g., DMF, DMSO). | Acetone or acetonitrile can be effective alternatives with lower boiling points, though the solubility of the sulfinate salt may be lower.[1] |
| Hydrolysis of ethyl chloroacetate is suspected. | The solvent contains water. | Always use anhydrous solvents to prevent hydrolysis of the ester and deactivation of the base. |
Q4: I suspect side reactions are occurring. What are the likely byproducts and how can I minimize them?
Several side reactions can compete with the desired S-alkylation, leading to a lower yield of this compound.
Troubleshooting Guide: Common Side Reactions
| Side Reaction | Description | How to Minimize |
| O-alkylation | The sulfinate anion is an ambident nucleophile and can be alkylated at the oxygen atom to form an unstable sulfinate ester, which can then decompose. | S-alkylation is generally favored. Using a less polar solvent and ensuring a well-dissociated salt can sometimes favor S-alkylation. |
| Hydrolysis of Ethyl Chloroacetate | If water is present in the reaction mixture, the base can catalyze the hydrolysis of ethyl chloroacetate to chloroacetic acid and ethanol. | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Elimination | Although less common with a primary halide like ethyl chloroacetate, strong bases can potentially promote elimination reactions. | Use a non-nucleophilic, moderately strong base. |
Workflow for Minimizing Side Reactions
Caption: Troubleshooting workflow for low yield.
Q5: How can I effectively purify the final product?
Purification is crucial to obtain high-purity this compound and to accurately determine the reaction yield.
Troubleshooting Guide: Product Purification
| Observation | Potential Cause | Recommendation |
| Oily product that is difficult to crystallize. | Presence of impurities or residual solvent. | Purification by column chromatography on silica gel using a hexane-ethyl acetate solvent system is often effective. |
| Product co-elutes with starting material or byproducts during chromatography. | Inappropriate solvent system for chromatography. | Optimize the eluent system by running TLC with different solvent polarities to achieve better separation. |
| Low recovery after purification. | Product loss during aqueous workup or multiple purification steps. | Minimize the number of extraction and washing steps. Ensure complete extraction from the aqueous layer with a suitable organic solvent like ethyl acetate. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on analogous reactions and may require optimization for your specific laboratory conditions.
Materials:
-
Sodium benzenesulfinate
-
Ethyl chloroacetate
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Anhydrous dimethylformamide (DMF) or acetone
-
Ethyl acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), add sodium benzenesulfinate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF or acetone to the flask to form a stirrable suspension.
-
To this suspension, add ethyl chloroacetate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (disappearance of the starting sulfinate), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.
Logical Relationship of Reaction Components and Steps
Caption: Key components and stages of the synthesis.
References
Technical Support Center: Olefination with Ethyl 2-(phenylsulfonyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ethyl 2-(phenylsulfonyl)acetate and its derivatives, such as Ethyl (benzothiazol-2-ylsulfonyl)acetate, in Julia-Kocienski olefination reactions.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My Julia-Kocienski olefination reaction is giving a low yield or no desired alkene product. What are the possible causes and solutions?
A: Low or no yield in a Julia-Kocienski olefination can stem from several factors, ranging from reagent quality to reaction conditions. Here is a systematic guide to troubleshooting this issue:
Possible Causes & Solutions:
-
Inactive Base or Incomplete Deprotonation: The formation of the sulfonyl carbanion is critical. Ensure your base is fresh and active.
-
Solution: Use a freshly opened bottle or a recently titrated solution of strong, non-nucleophilic bases like KHMDS, NaHMDS, or LiHMDS. Consider switching to a different base if one is proving ineffective (see Table 1). Amine bases such as DBU have also been used effectively, particularly under milder conditions.[1][2]
-
-
Poor Quality of Reagents or Solvents: Moisture or impurities in the sulfone, aldehyde, or solvent can quench the carbanion or interfere with the reaction.
-
Solution: Ensure all reagents are pure and solvents are anhydrous. Dry solvents using appropriate methods (e.g., distillation from a drying agent or passing through a solvent purification system).
-
-
Sub-optimal Reaction Temperature: The temperature for deprotonation and subsequent reaction with the aldehyde is crucial.
-
Self-Condensation of the Sulfone: A common side reaction is the nucleophilic addition of the sulfonyl carbanion onto another molecule of the sulfone.[5] This is particularly prevalent with benzothiazol-2-yl (BT) sulfones.[5]
-
Solution:
-
Employ "Barbier-like" conditions: Add the base slowly to a pre-mixed solution of the sulfone and the aldehyde. This ensures the carbanion reacts with the aldehyde as it is formed, minimizing self-condensation.[5]
-
Switch the Sulfonyl Group: Consider using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone, which is known to have a lower tendency for self-condensation.[5]
-
-
Issue 2: Formation of Significant Byproducts
Q: I am observing significant byproduct formation in my reaction. How can I identify and minimize these?
A: The primary byproduct is often the result of sulfone self-condensation. Another potential issue, especially with enolizable aldehydes, is byproduct formation from competing enolization.
Troubleshooting Steps:
-
Identify the Byproduct: Use techniques like NMR and Mass Spectrometry to characterize the main byproduct. If it corresponds to the self-condensation product, proceed with the solutions below.
-
Minimize Self-Condensation: As mentioned above, using "Barbier-like" conditions or switching to a PT-sulfone are the most effective strategies.[5]
-
Address Aldehyde Enolization: If you are using an aldehyde with acidic α-protons, the strong base can cause enolization, reducing the amount of aldehyde available for the olefination.
-
Solution: Use a milder base if possible. Alternatively, adding the aldehyde to the pre-formed sulfonyl carbanion at a very low temperature can sometimes favor the nucleophilic addition over enolization.
-
-
Epimerization: If your aldehyde or sulfone has a base-sensitive stereocenter, epimerization can occur.[6]
-
Solution: Screen milder bases and reaction conditions (lower temperature, shorter reaction time) to minimize this.
-
Frequently Asked Questions (FAQs)
Q1: How can I control the E/Z stereoselectivity of the olefination?
A1: The stereochemical outcome of the Julia-Kocienski olefination is highly dependent on the substrates and reaction conditions. Generally, the reaction favors the formation of E-alkenes.[4][7] However, selectivity can be tuned:
-
Aldehyde Structure: Aryl aldehydes and branched aliphatic aldehydes tend to give high E-selectivity. In contrast, straight-chain aliphatic aldehydes can lead to a preference for the Z-isomer.[1]
-
Sulfonyl Group: 1-phenyl-1H-tetrazol-5-yl (PT) sulfones generally provide higher E-selectivity compared to benzothiazol-2-yl (BT) sulfones.[5]
-
Base and Solvent: The choice of base and solvent can influence the transition state geometry. The interplay between the metal counterion of the base and the polarity of the solvent affects the formation of chelated or open transition states, which in turn dictates the syn/anti selectivity of the initial addition and thus the final E/Z ratio.[5] A screening of conditions is often necessary.
Q2: What is the difference between the classical Julia-Lythgoe and the Julia-Kocienski olefination?
A2: The primary differences lie in the sulfone reagent used and the number of synthetic steps.
| Feature | Julia-Lythgoe Olefination | Julia-Kocienski Olefination |
| Sulfone Reagent | Phenyl sulfones | Heteroaryl sulfones (e.g., BT- or PT-sulfones)[4][7] |
| Procedure | Multi-step, two-pot synthesis | Typically a one-pot procedure[7] |
| Final Step | Reductive elimination (e.g., using Na/Hg amalgam) | Spontaneous elimination after a Smiles rearrangement[3][8] |
| Stereoselectivity | Generally high E-selectivity[9] | Can be tuned, but often gives high E-selectivity[3] |
Q3: Is this compound suitable for this reaction?
A3: While the classical Julia-Lythgoe olefination uses simple phenyl sulfones, the more modern and convenient one-pot Julia-Kocienski reaction requires a heteroaryl sulfone (like benzothiazolyl or phenyltetrazolyl) to facilitate the spontaneous elimination sequence. Therefore, for a one-pot reaction, this compound would need to be replaced with a reagent like Ethyl (benzothiazol-2-ylsulfonyl)acetate or Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate.
Data Summary
Table 1: Effect of Base and Solvent on Olefination Yield and Selectivity (Note: Data is illustrative and derived from literature examples; actual results may vary based on specific substrates.)
| Sulfone Type | Aldehyde Type | Base | Solvent | Temperature (°C) | Yield (%) | E:Z Ratio |
| PT-Sulfone | Aromatic | KHMDS | DME | -55 to RT | 71 | >95:5 |
| BT-Sulfone | Branched Aliphatic | DBU | CH₂Cl₂ | RT | 85 | 94:6[1] |
| BT-Sulfone | Straight-chain Aliphatic | DBU | CH₂Cl₂ | RT | 78 | 15:85[1] |
| BT-Sulfone | Aromatic | KHMDS | THF | -78 to RT | 90 | 91:9 |
| PT-Sulfone | Aliphatic | NaHMDS | THF | -78 to RT | 88 | >95:5 |
Experimental Protocols
General Protocol for Julia-Kocienski Olefination
This protocol is a general guideline and may require optimization for specific substrates. This example uses a PT-sulfone, which is less prone to self-condensation.
Materials:
-
Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate (1.0 eq)
-
Aldehyde (1.2 - 1.5 eq)
-
Potassium hexamethyldisilazide (KHMDS) (1.1 eq)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Anhydrous workup and purification solvents (e.g., diethyl ether, water, brine, hexane, ethyl acetate)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the PT-sulfone (1.0 eq).
-
Dissolve the sulfone in anhydrous DME (concentration typically 0.1-0.5 M).
-
Cool the solution to -55 °C in a suitable cooling bath.
-
In a separate flask, dissolve KHMDS (1.1 eq) in anhydrous DME.
-
Add the KHMDS solution dropwise to the stirred sulfone solution over 10-15 minutes. The solution will typically change color (e.g., to yellow-orange or dark brown), indicating carbanion formation.[3]
-
Stir the mixture at -55 °C for 60-90 minutes.[3]
-
Add the aldehyde (1.5 eq), either neat or as a solution in a small amount of anhydrous DME, dropwise to the reaction mixture.
-
Stir the reaction at -55 °C for 1-2 hours.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir overnight.[3]
-
Workup: Quench the reaction by adding water.[3] Dilute with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate mixtures) to afford the desired α,β-unsaturated ester.[3]
Visualizations
Caption: Mechanism of the Julia-Kocienski Olefination.
Caption: Troubleshooting workflow for low yield olefination.
Caption: Factors influencing E/Z stereoselectivity.
References
- 1. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Synthesis of Fluoroolefins via Julia-Kocienski Olefination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Julia Olefination [organic-chemistry.org]
Technical Support Center: Purification of Ethyl 2-(phenylsulfonyl)acetate Reaction Products
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of "Ethyl 2-(phenylsulfonyl)acetate" reaction products. This guide includes troubleshooting for common issues, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as benzenesulfonyl chloride and ethyl acetate, byproducts from the synthesis of the sulfonyl chloride like diphenylsulfone, and the hydrolysis product of the ester, 2-(phenylsulfonyl)acetic acid.
Q2: My crude product is an oil and won't crystallize. What should I do?
A2: Oiling out is a common issue. This can happen if the concentration of your product is too high, if impurities are preventing crystallization, or if the cooling process is too rapid. Try adding a small amount of a non-polar solvent (like hexane) to the oil and scratching the side of the flask with a glass rod to induce crystallization. Alternatively, you can attempt to purify a small amount via column chromatography to obtain a pure seed crystal.
Q3: I am observing degradation of my product during silica gel column chromatography. How can I prevent this?
A3: Sulfonyl compounds can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradation, you can use deactivated silica gel (by adding a small percentage of triethylamine to the eluent, e.g., 0.1-1%) or switch to a different stationary phase like alumina (basic or neutral).
Q4: What is a good solvent system for Thin Layer Chromatography (TLC) analysis of the reaction mixture?
A4: A mixture of hexane and ethyl acetate is a good starting point for TLC analysis. A common ratio to begin with is 3:1 (hexane:ethyl acetate). This can be adjusted based on the polarity of the spots to achieve good separation (an Rf value of 0.2-0.4 for the desired product is ideal for column chromatography).[1]
Troubleshooting Guides
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Monitor the reaction progress using TLC to ensure all starting material is consumed before workup. |
| Product Loss During Extraction | Ensure the pH of the aqueous layer is appropriate to keep your product in the organic phase. Perform multiple extractions with smaller volumes of solvent for better recovery. |
| Co-elution of Product and Impurities | Optimize the eluent system for column chromatography to achieve better separation. A shallower gradient or isocratic elution might be necessary. |
| Product Degradation on Silica Gel | Use deactivated silica gel or an alternative stationary phase like alumina. |
| Inefficient Recrystallization | Ensure the correct solvent or solvent mixture is used. The product should be soluble in the hot solvent and insoluble in the cold solvent. |
Issue 2: Product is Contaminated with Starting Materials or Byproducts
| Potential Cause | Troubleshooting Steps |
| Inefficient Workup | A thorough aqueous wash can help remove water-soluble impurities. For example, a wash with a saturated sodium bicarbonate solution can remove acidic impurities. |
| Poor Separation During Chromatography | Adjust the polarity of the eluent. A less polar eluent will increase the retention time of all components, potentially improving separation. |
| Inadequate Recrystallization | Perform a second recrystallization, potentially with a different solvent system. Ensure slow cooling to promote the formation of pure crystals. |
Quantitative Data Summary
The following table summarizes typical data for the purification of this compound. Please note that actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Recrystallization | Column Chromatography |
| Typical Yield | 70-90% | 60-85% |
| Expected Purity (by NMR/HPLC) | >98% | >99% |
| Typical Solvent System | Ethanol/Water or Ethyl Acetate/Hexane | Hexane/Ethyl Acetate (gradient) |
| Silica Gel to Crude Product Ratio | N/A | 30:1 to 50:1 (w/w)[2] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude products that are mostly pure and solid at room temperature.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Induce Crystallization: Slowly add deionized water dropwise to the hot solution until it becomes slightly cloudy. Reheat the solution until it is clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Flash Column Chromatography
This protocol is recommended for purifying oily products or mixtures with multiple impurities.[3][4]
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)[2]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column
-
Compressed air or nitrogen source
-
Collection tubes
Procedure:
-
TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a 4:1 mixture of hexane:ethyl acetate. Adjust the ratio to obtain an Rf value of ~0.3 for the product.[3]
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system. A gradient elution, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity (e.g., to 70:30 hexane:ethyl acetate), is often effective.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Mandatory Visualizations
Caption: Troubleshooting workflow for the purification of this compound.
Caption: General experimental workflow for the synthesis and purification of this compound.
References
Optimizing reaction conditions for "Ethyl 2-(phenylsulfonyl)acetate"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of Ethyl 2-(phenylsulfonyl)acetate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common and direct method for the synthesis of this compound is the nucleophilic substitution reaction between a benzenesulfinate salt and an ethyl haloacetate. The typical reagents are sodium benzenesulfinate and ethyl chloroacetate or ethyl bromoacetate. An alternative, though less direct, two-step route involves the S-alkylation of thiophenol with ethyl chloroacetate to form ethyl 2-(phenylthio)acetate, followed by oxidation to the desired sulfone.
Q2: What is a typical experimental protocol for the synthesis of this compound via nucleophilic substitution?
A2: A general protocol involves dissolving sodium benzenesulfinate in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone. Ethyl chloroacetate or ethyl bromoacetate is then added, and the mixture is heated. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified. For a more detailed protocol, please refer to the Experimental Protocols section.
Q3: How can I purify the final product?
A3: Purification of this compound is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate, is often effective.[1] Recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, can also be employed to obtain a highly pure product.
Q4: What are the key parameters to control for optimizing the reaction yield?
A4: Several parameters can be optimized to improve the yield:
-
Choice of Leaving Group: Ethyl bromoacetate is generally more reactive than ethyl chloroacetate, which may lead to higher yields or shorter reaction times.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they effectively solvate the cation of the sulfinate salt, increasing the nucleophilicity of the sulfinate anion.
-
Temperature: Increasing the reaction temperature can enhance the reaction rate. However, excessively high temperatures may lead to side reactions and decomposition.
-
Reaction Time: The reaction should be monitored to ensure it goes to completion without significant byproduct formation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive sodium benzenesulfinate. 2. Insufficient reaction temperature or time. 3. Poor solvent choice. 4. Hydrolysis of ethyl haloacetate. | 1. Use freshly prepared or properly stored sodium benzenesulfinate. 2. Gradually increase the reaction temperature and monitor the reaction by TLC. 3. Switch to a more suitable polar aprotic solvent like DMF or DMSO. 4. Ensure anhydrous reaction conditions by using dry solvents and glassware. |
| Presence of Unreacted Starting Materials | 1. Insufficient reaction time. 2. Inequimolar stoichiometry. 3. Low reaction temperature. | 1. Extend the reaction time and continue monitoring. 2. Use a slight excess (1.1-1.2 equivalents) of the ethyl haloacetate. 3. Increase the reaction temperature in increments. |
| Formation of Side Products (e.g., diethyl ether, phenylsulfonic acid) | 1. Presence of water leading to hydrolysis of the ester or starting materials.[2] 2. High reaction temperatures causing decomposition. 3. Reaction with solvent. | 1. Use anhydrous solvents and reagents. 2. Optimize the temperature to the minimum required for a reasonable reaction rate. 3. Choose a less reactive solvent. |
| Difficult Purification | 1. Co-elution of product and impurities during column chromatography. 2. Oily product that is difficult to crystallize. | 1. Optimize the solvent system for column chromatography; a shallower gradient or a different solvent mixture may improve separation. 2. Try recrystallization from different solvent systems or use a seed crystal to induce crystallization. Purification by distillation under reduced pressure may also be an option. |
Experimental Protocols
Key Experiment: Synthesis of this compound via Nucleophilic Substitution
This is a generalized protocol and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Sodium benzenesulfinate (1.0 eq)
-
Ethyl bromoacetate (1.1 eq)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium benzenesulfinate and anhydrous DMF.
-
Stir the mixture at room temperature until the salt is fully dissolved.
-
Add ethyl bromoacetate dropwise to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.
-
Once the reaction is complete (typically after 2-4 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Data Presentation
Table 1: Optimization of Reaction Conditions - A Representative Summary
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | Reflux | 6 | 65 |
| 2 | Acetonitrile | 80 | 4 | 75 |
| 3 | DMF | 60 | 3 | 85 |
| 4 | DMF | 80 | 2 | 90 |
| 5 | DMSO | 60 | 3 | 88 |
Note: The data presented in this table is illustrative and represents typical trends. Actual results may vary.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
Technical Support Center: Ethyl 2-(phenylsulfonyl)acetate Reaction Work-up
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis and purification of Ethyl 2-(phenylsulfonyl)acetate.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the work-up and purification of this compound.
Issue 1: An Emulsion Formed During Extraction
-
Question: I'm seeing a thick, persistent layer between the organic and aqueous phases during my extraction. How can I resolve this emulsion?
-
Answer: Emulsions are common when working with sulfones due to their surfactant-like properties. Here are several strategies to break the emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Sometimes, the layers will separate on their own.[1]
-
Add Brine: Introduce a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the organic layer.[1]
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it. You can also gently stir the emulsion with a glass rod.[1]
-
Filtration: As a last resort, you can filter the entire mixture through a pad of Celite or glass wool. This can often break up the emulsion.[1]
-
Issue 2: The Product "Oiled Out" During Recrystallization
-
Question: I'm trying to recrystallize my crude product, but it's separating as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solution is supersaturated or when the boiling point of the solvent is higher than the melting point of the solute.
-
Add More Solvent: Add a small amount of the hot solvent to dissolve the oil completely, then allow it to cool more slowly.
-
Lower the Temperature Gradually: Ensure the solution cools to room temperature slowly before placing it in an ice bath. A sudden drop in temperature can favor oiling out over crystallization.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.
-
Use a Different Solvent System: The chosen solvent may not be ideal. A common and effective solvent system for compounds soluble in ethyl acetate is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[2][3] Dissolve the compound in a minimal amount of hot ethyl acetate, then slowly add the non-polar solvent until the solution becomes cloudy. Reheat to clarify and then cool slowly.[4]
-
Issue 3: Low Yield of Purified Product
-
Question: After purification, my final yield of this compound is very low. What are the potential causes?
-
Answer: Low yields can stem from several stages of the work-up process:
-
Incomplete Extraction: The product may have some solubility in the aqueous layer. Perform multiple extractions (e.g., 3 times) with the organic solvent to ensure maximum recovery.
-
Hydrolysis: The ester functional group can be susceptible to hydrolysis, especially under strong acidic or basic conditions during the work-up.[5][6] Ensure that any acid or base washes are performed quickly and at low temperatures if possible.
-
Recrystallization Losses: Using too much solvent during recrystallization will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Premature Precipitation: If you are using a mixed solvent system for recrystallization (e.g., ethyl acetate/hexanes), adding the anti-solvent too quickly can cause the product to precipitate out as a fine, impure powder instead of forming pure crystals.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a standard work-up procedure after the synthesis of this compound?
-
A1: A typical work-up involves quenching the reaction mixture, often by pouring it into water or a dilute acid solution. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The organic layer is washed sequentially with water, a dilute base (like sodium bicarbonate solution) to remove acidic impurities, and finally with brine to aid in drying. The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[7]
-
-
Q2: How can I remove unreacted starting materials, such as benzenesulfinic acid?
-
A2: Benzenesulfinic acid is acidic and can be removed by washing the organic layer with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃). The deprotonated sodium benzenesulfinate salt is highly soluble in the aqueous layer and will be separated from the desired product in the organic layer.[7]
-
-
Q3: What are the best solvents for recrystallizing this compound?
-
A3: A mixed solvent system is often effective. Good choices include ethyl acetate/hexanes, ethyl acetate/heptane, or ethanol/water.[3][8] The general approach is to dissolve the crude solid in a minimum amount of the hot solvent in which it is more soluble (e.g., ethyl acetate or ethanol), and then slowly add the "anti-solvent" (e.g., hexanes or water) until the solution becomes turbid. Reheat the mixture until it is clear again, and then allow it to cool slowly to form crystals.[4]
-
-
Q4: My final product appears pure by TLC, but the NMR spectrum shows residual ethyl acetate. How can I remove it?
-
A4: Ethyl acetate can be difficult to remove completely on a rotary evaporator. To remove residual solvent, you can dissolve the product in a different, more volatile solvent like dichloromethane, and then re-concentrate it. Alternatively, placing the product under a high vacuum for several hours can effectively remove trapped solvent.
-
Quantitative Data Summary
The following table summarizes typical parameters and reagents used in the work-up and purification of this compound. Note that optimal conditions may vary based on the reaction scale and specific impurities present.
| Parameter | Typical Value / Reagent | Purpose |
| Extraction Solvent | Ethyl Acetate, Dichloromethane (DCM), Diethyl Ether | To dissolve the desired product and separate it from aqueous-soluble impurities.[7] |
| Aqueous Wash Solutions | Water, Saturated NaHCO₃ (aq), Saturated NaCl (Brine) | Water removes water-soluble impurities. NaHCO₃ neutralizes and removes acidic byproducts. Brine helps to dry the organic layer and break emulsions.[7] |
| Drying Agent | Anhydrous Na₂SO₄, Anhydrous MgSO₄ | To remove trace amounts of water from the organic extract before solvent evaporation.[7] |
| Purification Method | Recrystallization, Column Chromatography | Recrystallization is often sufficient for high purity. Chromatography may be needed for difficult separations.[9] |
| Recrystallization Solvents | Ethyl Acetate/Hexanes, Ethanol/Water | To purify the crude solid product based on solubility differences.[3][8] |
| Typical Yield | 60-90% (post-purification) | Varies significantly depending on the specific synthetic route and success of the work-up. |
| Purity (Post-Recrystallization) | >98% | Typically high, as sulfones are often crystalline solids that purify well by recrystallization. |
Experimental Protocol: General Work-Up and Recrystallization
This protocol outlines a standard procedure for the isolation and purification of this compound following its synthesis.
-
Quenching: Slowly pour the reaction mixture into a beaker containing ice-cold water (approximately 5-10 times the volume of the reaction mixture) with stirring.
-
Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL for a ~10g scale reaction). Combine the organic layers.
-
Washing:
-
Wash the combined organic layers with 5% aqueous NaHCO₃ solution (2 x 50 mL) to remove any acidic impurities.
-
Wash the organic layer with water (1 x 50 mL).
-
Finally, wash the organic layer with saturated aqueous NaCl (brine) (1 x 50 mL) to facilitate the removal of water.[7]
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (Na₂SO₄). Swirl the flask occasionally for 10-15 minutes. The drying agent should move freely when the solution is clear.
-
Filtration and Concentration: Filter the solution to remove the drying agent, washing the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator to obtain the crude solid product.
-
Recrystallization:
-
Transfer the crude solid to an Erlenmeyer flask.
-
Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Slowly add hexanes dropwise while swirling until the solution remains faintly cloudy.
-
Reheat the mixture gently until it becomes clear again.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold hexanes.
-
Dry the crystals under vacuum to a constant weight.
-
Visualization of the Work-Up Workflow
The following diagram illustrates the general workflow for the work-up and purification of this compound.
Caption: Workflow for the work-up of this compound.
References
Preventing decomposition of "Ethyl 2-(phenylsulfonyl)acetate"
Welcome to the technical support center for Ethyl 2-(phenylsulfonyl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and address frequently asked questions (FAQs) regarding the stability and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: this compound is susceptible to two main decomposition pathways due to its chemical structure, which contains both an ester and a sulfone functional group with an activated methylene group in between. The primary modes of decomposition are:
-
Hydrolysis: The ethyl ester group can be hydrolyzed under both acidic and basic conditions to yield phenylsulfonylacetic acid and ethanol. Basic hydrolysis, also known as saponification, is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible process.[1][2]
-
Deprotonation/Base-Mediated Reactions: The methylene protons (the -CH2- group) located between the electron-withdrawing phenylsulfonyl and ester groups are acidic. In the presence of a base, this position can be deprotonated to form a carbanion.[3][4] This carbanion is a key intermediate in reactions like the Julia-Kocienski olefination but can also lead to unintended side reactions or degradation if not controlled.[5][6]
Q2: What are the optimal storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to store the compound under the following conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Minimizes the rate of potential thermal degradation and hydrolysis. Some suppliers recommend cold-chain transportation.[7] |
| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents potential oxidation and moisture-driven hydrolysis. |
| Container | Tightly sealed, opaque container | Protects from moisture and light. |
Q3: Is this compound sensitive to temperature?
Q4: How does pH affect the stability of this compound?
A4: The pH of the experimental medium is a critical factor in the stability of this compound.
-
Acidic Conditions (low pH): Acid-catalyzed hydrolysis of the ester group can occur, although this process is typically reversible and slower than base-catalyzed hydrolysis.
-
Basic Conditions (high pH): The compound is particularly sensitive to basic conditions. Strong bases can rapidly and irreversibly hydrolyze the ester. Furthermore, bases can deprotonate the alpha-carbon, leading to the formation of a carbanion, which can participate in various subsequent reactions.[3][4]
For experiments where the integrity of the molecule is crucial, it is recommended to maintain a neutral pH and to be cautious when using basic reagents.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Low yield or absence of starting material after reaction. | Hydrolysis of the ester group. | - Ensure all solvents and reagents are anhydrous.- If possible, conduct the reaction under a neutral pH.- If basic conditions are required, consider using a non-nucleophilic base and running the reaction at a low temperature to minimize hydrolysis. |
| Formation of unexpected byproducts, especially in the presence of a base. | Deprotonation of the alpha-carbon leading to side reactions. | - If deprotonation is not the intended reaction, avoid the use of strong bases.- If a base is necessary, use a milder, non-nucleophilic base and control the stoichiometry carefully.- For reactions involving the carbanion (e.g., Julia-Kocienski olefination), add the base slowly to a mixture of the sulfone and the aldehyde ("Barbier-like conditions") to ensure the carbanion reacts as it is formed, minimizing self-condensation.[8] |
| Inconsistent results between experimental runs. | Decomposition during storage or handling. | - Store the compound at the recommended 2-8°C in a tightly sealed container under an inert atmosphere.- Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. |
Experimental Protocols
Protocol 1: General Handling and Preparation of a Stock Solution
-
Equilibration: Before use, allow the sealed container of this compound to warm to room temperature to prevent moisture condensation upon opening.
-
Inert Atmosphere: For maximum stability, perform all weighing and transfers in a glove box or under a stream of an inert gas (e.g., argon or nitrogen).
-
Solvent Selection: Use anhydrous solvents to prepare solutions. Solvents should be chosen based on the experimental requirements, but be aware that protic solvents in the presence of acid or base can facilitate hydrolysis.
-
Solution Storage: If a stock solution is prepared, store it at 2-8°C under an inert atmosphere and use it as quickly as possible. Monitor for any signs of precipitation or color change, which may indicate decomposition.
Protocol 2: Monitoring Stability by Thin Layer Chromatography (TLC)
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethyl acetate). Spot this on a TLC plate as a reference.
-
Stress Conditions: To test stability under specific conditions (e.g., a particular pH or temperature), dissolve a small amount of the compound in the medium of interest and incubate for a set period.
-
TLC Analysis: Spot the "stressed" sample alongside the reference on a TLC plate.
-
Elution: Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to develop the plate.
-
Visualization: Visualize the spots under UV light. The appearance of new spots in the "stressed" sample lane indicates decomposition. The major decomposition product, phenylsulfonylacetic acid, will have a different Rf value.
Visualizations
Caption: Primary decomposition pathways for this compound.
Caption: Troubleshooting flowchart for experiments using this compound.
References
- 1. cdn.prexams.com [cdn.prexams.com]
- 2. personal.colby.edu [personal.colby.edu]
- 3. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 4. preprints.org [preprints.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. 7605-30-3|this compound|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Improving Stereoselectivity with Ethyl 2-(phenylsulfonyl)acetate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using Ethyl 2-(phenylsulfonyl)acetate for improving stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in stereoselective synthesis?
This compound is a versatile reagent commonly employed in organic synthesis. Its primary application in stereoselective synthesis is as a precursor in the Julia-Kocienski olefination, a powerful method for the stereocontrolled formation of alkenes, particularly with high E-selectivity.
Q2: How does the Julia-Kocienski olefination using this compound work?
The Julia-Kocienski olefination is a modification of the classical Julia olefination. In this reaction, the carbanion of a sulfone, such as that derived from this compound, reacts with an aldehyde or ketone. The resulting intermediate undergoes a Smiles rearrangement and subsequent elimination to form an alkene. The stereochemical outcome of the reaction can be influenced by the reaction conditions and the nature of the sulfonyl group.
Q3: Can this compound be used in other stereoselective reactions besides olefination?
Yes, while the Julia-Kocienski olefination is its most prominent application, the activated methylene group in this compound allows it to participate in other stereoselective transformations. These can include asymmetric Michael additions and stereoselective alkylations, often in the presence of a chiral catalyst or auxiliary.
Troubleshooting Guides
Julia-Kocienski Olefination
Problem 1: Poor E/Z selectivity in the olefination reaction.
-
Possible Cause 1: Sub-optimal base and solvent combination. The choice of base and solvent can significantly impact the transition state geometry and thus the stereoselectivity.
-
Solution: For high E-selectivity, a common condition is the use of potassium hexamethyldisilazide (KHMDS) in a non-polar solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). For achieving higher Z-selectivity with related reagents, conditions such as DBU in dichloromethane at room temperature have been shown to be effective for certain substrates.[1][2]
-
-
Possible Cause 2: Structure of the aldehyde substrate. The steric and electronic properties of the aldehyde can influence the stereochemical outcome.
-
Possible Cause 3: Reaction temperature. The temperature can affect the kinetic versus thermodynamic control of the reaction.
-
Solution: Running the reaction at low temperatures, such as -78 °C, often enhances stereoselectivity by favoring the kinetically preferred transition state.
-
Problem 2: Low yield of the desired alkene.
-
Possible Cause 1: Incomplete deprotonation of the sulfone. A weak base or insufficient amount of base will lead to incomplete formation of the nucleophilic carbanion.
-
Solution: Ensure the use of a strong base like KHMDS or lithium diisopropylamide (LDA) in stoichiometric amounts or slight excess.
-
-
Possible Cause 2: Side reactions. The highly reactive carbanion can participate in undesired side reactions.
-
Solution: Add the aldehyde slowly to the solution of the deprotonated sulfone at low temperature to minimize side reactions. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen.
-
-
Possible Cause 3: Difficult purification. The sulfonyl byproduct can sometimes complicate the purification of the desired alkene.
-
Solution: Employ standard chromatographic techniques for purification. In some cases, the byproduct can be removed by precipitation or extraction.
-
Asymmetric Michael Addition
Problem: Low enantioselectivity in the Michael addition reaction.
-
Possible Cause 1: Ineffective chiral catalyst. The choice of chiral catalyst is crucial for inducing asymmetry.
-
Solution: Screen a variety of chiral catalysts, such as bifunctional thioureas, squaramides, or phase-transfer catalysts, to find the optimal one for your specific substrate combination.
-
-
Possible Cause 2: Unfavorable reaction conditions. Solvent, temperature, and concentration can all influence the enantiomeric excess (ee).
-
Solution: Systematically vary the solvent polarity and reaction temperature. Lowering the temperature often leads to higher enantioselectivity. Adjusting the concentration may also improve the outcome.
-
-
Possible Cause 3: Racemization of the product. The product may be susceptible to racemization under the reaction or workup conditions.
-
Solution: Ensure mild workup conditions and consider if the basicity of the reaction medium could be causing epimerization of the product.
-
Experimental Protocols
General Protocol for Julia-Kocienski Olefination
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of potassium hexamethyldisilazide (KHMDS) (1.05 equivalents) in THF. Stir the mixture at -78 °C for 30-60 minutes.
-
Aldehyde Addition: Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture at -78 °C.
-
Reaction: Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired alkene.
Quantitative Data
The following table summarizes representative data for the stereoselectivity of olefination reactions using a close analog, Ethyl (benzothiazol-2-ylsulfonyl)acetate, which is expected to exhibit similar reactivity and selectivity trends.
| Aldehyde Substrate | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| Benzaldehyde | DBU | CH₂Cl₂ | Room Temp. | >98:2 | [2] |
| Cyclohexanecarboxaldehyde | DBU | CH₂Cl₂ | Room Temp. | >98:2 | [2] |
| Heptanal | DBU | CH₂Cl₂ | Room Temp. | 8:92 | [2] |
Visualizations
Caption: Workflow of the Julia-Kocienski Olefination.
References
Technical Support Center: Synthesis of Ethyl 2-(phenylsulfonyl)acetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Ethyl 2-(phenylsulfonyl)acetate.
Troubleshooting Guide
Low product yield, the presence of impurities, and incomplete reactions are common challenges encountered during the synthesis of this compound. This guide provides a systematic approach to identify and resolve these issues.
| Observation | Potential Cause | Recommended Action |
| Low or No Product Formation | 1. Inactive Sodium Benzenesulfinate: The starting material may have degraded due to improper storage or moisture. | - Use a fresh batch of sodium benzenesulfinate. - Ensure the reagent is dry by storing it in a desiccator. |
| 2. Ineffective Alkylation: The reaction conditions may not be optimal for the nucleophilic substitution. | - Confirm the quality and reactivity of the ethyl chloroacetate. - Consider using a more reactive alkylating agent like ethyl bromoacetate if the reaction is sluggish. - Ensure the reaction temperature is appropriate; gentle heating may be required. | |
| 3. Poor Solvent Quality: The presence of water or other reactive impurities in the solvent can quench the reaction. | - Use anhydrous (dry) solvent. Solvents like DMF or DMSO should be freshly dried. | |
| Presence of Multiple Spots on TLC (Thin Layer Chromatography) | 1. Unreacted Starting Materials: The reaction may not have gone to completion. | - Monitor the reaction progress using TLC. - If starting materials persist, consider extending the reaction time or slightly increasing the temperature. |
| 2. Formation of Side Products: Undesired reactions may be occurring. | - See the "Common Impurities" section below for potential side products and their causes. - Optimize reaction conditions (temperature, reaction time, stoichiometry of reactants) to minimize side product formation. | |
| 3. Decomposition: The product or starting materials may be degrading under the reaction conditions. | - Avoid excessively high temperatures or prolonged reaction times. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Impurities can inhibit crystallization. | - Purify the crude product using column chromatography. - Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes) to a concentrated solution of the product in a polar solvent (e.g., ethyl acetate). |
| 2. Residual Solvent: Trapped solvent can prevent solidification. | - Ensure all solvent is removed under high vacuum. | |
| Low Purity After Work-up | 1. Inefficient Extraction: The product may not be fully extracted from the aqueous phase during work-up. | - Perform multiple extractions with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). - Adjust the pH of the aqueous layer if necessary to ensure the product is in a neutral form. |
| 2. Incomplete Washing: Residual starting materials or byproducts may remain. | - Wash the organic layer with brine to remove residual water and some water-soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities include:
-
Unreacted Sodium Benzenesulfinate: This is a salt and can typically be removed by an aqueous work-up.
-
Unreacted Ethyl Chloroacetate: A volatile and reactive alkylating agent that should be monitored and removed.
-
Benzenesulfonic Acid: Can be formed from the oxidation or hydrolysis of benzenesulfinate.
-
Diethyl ether: This can be formed if ethanol is used as a solvent with a strong base.
-
Products of Self-Condensation: Side reactions of ethyl chloroacetate can lead to various byproducts.
Q2: What is a typical experimental protocol for this synthesis?
A2: A representative protocol is as follows:
Materials:
-
Sodium benzenesulfinate
-
Ethyl chloroacetate
-
Anhydrous Dimethylformamide (DMF) or Acetone
-
Anhydrous Potassium Carbonate (optional, as a base)
Procedure:
-
In a round-bottom flask, dissolve sodium benzenesulfinate in anhydrous DMF.
-
Add ethyl chloroacetate to the solution. If using a base like potassium carbonate, it should be added at this stage.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Q3: How can I best monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective way to monitor the reaction. Use a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) to separate the starting materials from the product. The disappearance of the limiting reactant spot and the appearance of the product spot indicate the progression of the reaction.
Q4: What is the role of a base like potassium carbonate in this reaction?
A4: While the reaction can proceed without an added base, as the sulfinate anion is a good nucleophile, a non-nucleophilic base like potassium carbonate can be added to neutralize any acidic impurities that might be present or formed during the reaction, which could otherwise lead to side reactions.
Visualizations
Caption: A typical workflow for the synthesis of this compound.
Caption: Potential pathways for product and impurity formation.
Technical Support Center: Synthesis of Ethyl 2-(phenylsulfonyl)acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of the synthesis of ethyl 2-(phenylsulfonyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the synthesis of this compound?
A1: The main challenges include:
-
Exothermic Reaction Control: The reaction of ethyl acetate with a base to form the enolate and its subsequent reaction with benzenesulfonyl chloride is exothermic. Inadequate temperature control on a larger scale can lead to runaway reactions, reduced yield, and increased impurity formation.
-
Hydrogen Chloride (HCl) Off-Gas Management: The reaction generates HCl gas, which is corrosive and hazardous.[1][2] Effective scrubbing and neutralization systems are critical at scale to ensure safety and compliance with environmental regulations.
-
Moisture Sensitivity: Benzenesulfonyl chloride is sensitive to moisture and can hydrolyze to benzenesulfonic acid, which can complicate the reaction and purification.[3][4] Maintaining anhydrous conditions is crucial.
-
Work-up and Purification: Separating the product from unreacted starting materials, by-products, and the solvent can be challenging at a large scale. The product's thermal stability during distillation and potential for hydrolysis during aqueous washes need to be considered.
-
Solid Handling: If the product is isolated by crystallization, consistent crystal form and purity can be challenging to achieve on a large scale.
Q2: What are the critical safety precautions when handling benzenesulfonyl chloride in a large-scale reaction?
A2: Benzenesulfonyl chloride is corrosive and a lachrymator. Key safety measures include:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[5][6]
-
Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of vapors.[5]
-
Moisture Control: Handle in a dry environment and use anhydrous solvents and reagents to prevent hydrolysis and the release of HCl.[3][4]
-
Emergency Preparedness: Have an emergency shower and eyewash station readily available.[6] Be prepared to handle spills with appropriate absorbent materials.
-
Incompatible Materials: Avoid contact with strong oxidizing agents, bases, amines, and metals.[4][6]
Q3: How can I effectively manage the HCl gas produced during the reaction?
A3: On a laboratory scale, a simple gas trap with a basic solution (e.g., sodium hydroxide) may suffice. For pilot and industrial scale, a dedicated gas scrubber system is necessary.[1][2] The off-gas should be directed through a packed column or a series of bubblers containing a caustic solution to neutralize the HCl.[1][2][7][8][9] The efficiency of the scrubber should be monitored to ensure complete neutralization before venting.
Troubleshooting Guide
Low Yield
Problem: The reaction yield is significantly lower upon scale-up compared to the lab-scale synthesis.
| Potential Cause | Troubleshooting Steps |
| Poor Temperature Control | Implement more efficient cooling systems. Consider a semi-batch process where one reactant is added portion-wise to control the exotherm. Monitor the internal reaction temperature closely. |
| Incomplete Reaction | Increase the reaction time. Ensure efficient stirring to maintain a homogeneous mixture. Confirm the quality and stoichiometry of your reagents. |
| Hydrolysis of Benzenesulfonyl Chloride | Use anhydrous solvents and reagents. Dry all glassware thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Work-up | Minimize the number of transfer steps. Optimize the extraction and washing procedures to avoid product loss into the aqueous phase. Ensure the pH of the aqueous washes is controlled to prevent product hydrolysis. |
| Side Reactions | Analyze the crude product to identify major by-products. Adjust reaction conditions (e.g., lower temperature, different base) to minimize their formation. |
Impurity Profile Issues
Problem: The purity of the isolated this compound is low, with significant by-products observed.
| Potential Impurity | Source | Mitigation and Removal |
| Benzenesulfonic Acid | Hydrolysis of benzenesulfonyl chloride.[3][4] | Maintain anhydrous conditions. Can be removed by washing the organic phase with a mild base (e.g., sodium bicarbonate solution). |
| Unreacted Ethyl Acetate | Incomplete reaction or excess reagent. | Can be removed by distillation under reduced pressure. |
| Unreacted Benzenesulfonyl Chloride | Incomplete reaction or excess reagent. | Can be quenched with a suitable amine or a basic wash during work-up. |
| Di-sulfonated Product | Reaction of the product with another molecule of benzenesulfonyl chloride. | Use a controlled stoichiometry of reagents. Add the benzenesulfonyl chloride slowly to the reaction mixture. |
| Ethyl Phenylsulfinate | Potential side reaction or impurity in the starting material. | Can be oxidized to the desired sulfone or removed by chromatography on a smaller scale. For larger scales, fractional distillation or crystallization may be effective. |
Crystallization and Isolation Problems
Problem: Difficulty in obtaining a crystalline solid or the product "oiling out" during crystallization.
Troubleshooting Flowchart for Crystallization Issues
Caption: Decision-making process for troubleshooting common crystallization problems.
Experimental Protocols
General Scale-up Synthesis of this compound (Illustrative)
Disclaimer: This is a generalized protocol and should be optimized for specific equipment and safety considerations at the intended scale.
1. Reagent Preparation and Charging:
-
Ensure the reactor is clean, dry, and purged with an inert gas (e.g., nitrogen).
-
Charge the reactor with anhydrous ethyl acetate.
-
Cool the ethyl acetate to the desired initial temperature (e.g., 0-5 °C) with efficient stirring.
2. Base Addition and Enolate Formation:
-
Slowly add a suitable base (e.g., sodium ethoxide or another appropriate base) to the cooled ethyl acetate, maintaining the temperature below a set point (e.g., 10 °C). The addition should be controlled to manage the exotherm.
-
Stir the mixture for a specified time to ensure complete enolate formation.
3. Sulfonylation:
-
Prepare a solution of benzenesulfonyl chloride in a minimal amount of anhydrous solvent (e.g., ethyl acetate).
-
Add the benzenesulfonyl chloride solution dropwise or via a metering pump to the enolate solution, maintaining the reaction temperature within the desired range (e.g., 0-10 °C).
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC).
4. Quenching and Work-up:
-
Once the reaction is complete, quench the reaction by slowly adding it to a cooled aqueous solution (e.g., dilute HCl or ammonium chloride solution).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution (to remove acidic impurities), and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
5. Product Isolation:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or crystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
HCl Off-Gas Scrubbing System Workflow
Caption: A typical workflow for managing HCl off-gas during large-scale synthesis.
Quantitative Data Summary
The following tables provide illustrative data that might be expected during the scale-up of the synthesis of this compound. Note that these are not from a specific documented scale-up of this exact reaction but are based on general principles of process chemistry.
Table 1: Comparison of Reaction Parameters at Different Scales
| Parameter | Lab Scale (100 g) | Pilot Scale (10 kg) | Production Scale (100 kg) |
| Reaction Time | 2-4 hours | 4-8 hours | 6-12 hours |
| Typical Yield | 85-95% | 75-85% | 70-80% |
| Typical Purity (Crude) | >95% | 90-95% | 85-90% |
| Solvent Volume | 1 L | 100 L | 1000 L |
Table 2: Typical Impurity Profile by Scale
| Impurity | Lab Scale (%) | Pilot Scale (%) | Production Scale (%) |
| Benzenesulfonic Acid | < 0.5 | < 1.0 | 1.0 - 2.0 |
| Di-sulfonated Product | < 0.2 | 0.5 - 1.0 | 1.0 - 2.5 |
| Unreacted Starting Materials | < 1.0 | 1.0 - 2.0 | 2.0 - 5.0 |
This technical support guide is intended to provide a starting point for addressing challenges in the scale-up of this compound synthesis. It is crucial to perform a thorough process hazard analysis and optimization studies at each stage of the scale-up process.
References
- 1. udtechnologies.com [udtechnologies.com]
- 2. ddpsinc.com [ddpsinc.com]
- 3. BENZENESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. lobachemie.com [lobachemie.com]
- 6. nj.gov [nj.gov]
- 7. sglcarbon.com [sglcarbon.com]
- 8. labproinc.com [labproinc.com]
- 9. Absorption of HCl | De Dietrich [dedietrich.com]
Technical Support Center: Catalyst Selection for Ethyl 2-(phenylsulfonyl)acetate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Ethyl 2-(phenylsulfonyl)acetate".
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound, particularly in alkylation and photoredox reactions.
Issue 1: Low or No Yield in Phase-Transfer Catalyzed (PTC) Alkylation
Q: I am not getting the expected yield for my PTC alkylation of this compound. What are the common causes and how can I troubleshoot this?
A: Low or no yield in PTC alkylations of active methylene compounds like this compound can stem from several factors. A systematic approach to troubleshooting is recommended.
Initial Checks:
-
Reagent Quality: Ensure all reagents, including the substrate, alkylating agent, base, and solvent, are pure and dry. Impurities can lead to side reactions or catalyst deactivation.
-
Anhydrous Conditions: Moisture can quench the enolate intermediate and deactivate certain catalysts. Ensure glassware is oven-dried and use anhydrous solvents.
-
Inert Atmosphere: For sensitive reactions, working under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation of reagents.
-
Stirring Efficiency: In a biphasic PTC system, vigorous stirring is crucial to maximize the interfacial area where the reaction occurs.
Catalyst-Related Troubleshooting:
-
Catalyst Choice: The selection of the phase-transfer catalyst is critical. For C-alkylation of active methylene compounds, quaternary ammonium salts are commonly used.[1] Consider the lipophilicity of the catalyst; for many applications, catalysts with a total carbon number (C#) between 16 and 32 are effective.[2]
-
Catalyst Deactivation:
-
Moisture: As mentioned, water can be detrimental.
-
Leaving Group Poisoning: Highly polarizable or lipophilic leaving groups, such as iodide or tosylate, can pair strongly with the quaternary ammonium cation, inhibiting its ability to transport the desired nucleophile. If using an alkyl iodide, consider switching to a bromide or mesylate.[2]
-
-
Catalyst Concentration: Ensure the correct catalytic amount is used. Typically, 1-10 mol% is sufficient.
Reaction Condition Optimization:
-
Base Selection: The choice and concentration of the base are crucial. Solid bases like potassium carbonate (K₂CO₃) are often used in solid-liquid PTC.[3] For liquid-liquid systems, a concentrated aqueous solution of a strong base like sodium hydroxide (NaOH) might be necessary. The strength of the base should be sufficient to deprotonate the active methylene group.
-
Solvent Effects: The solvent can influence the reaction rate and selectivity. Non-polar aprotic solvents are often preferred for PTC reactions.
-
Temperature: While many PTC reactions proceed at room temperature, gentle heating may be required to increase the reaction rate. However, be aware that higher temperatures can also lead to side reactions or catalyst degradation.
Issue 2: Poor Performance in Photoredox Catalyzed Reactions
Q: My photoredox reaction involving this compound is not working efficiently. What should I check?
A: Photoredox catalysis is sensitive to several parameters. Here’s a guide to troubleshooting common issues.
Essential Components Check:
-
Light Source: Ensure your light source is emitting at the correct wavelength to excite the photocatalyst and that it is positioned for optimal irradiation of the reaction mixture. Control experiments in the dark are essential to confirm the reaction is light-dependent.[4]
-
Photocatalyst: Verify the identity and purity of your photocatalyst. The reaction will not proceed without it.[4]
-
Base: The presence and nature of the base can be critical. In the alkylarylation of alkynes using this compound, the choice of base significantly impacts the yield.[4] A screening of different bases may be necessary.
Troubleshooting Steps:
-
Run Control Experiments: To isolate the problem, run control experiments by omitting the photocatalyst, the light source, and the base one at a time. This will confirm that all components are necessary for the reaction.[4]
-
Optimize the Base: The choice of base can have a significant impact on the reaction's success. For example, in some reactions with this compound, K₃PO₄·3H₂O was found to be superior to other bases.[4]
-
Solvent Screening: The reaction medium can influence the efficiency of the photoredox cycle. While a particular solvent may be reported in the literature, it is sometimes necessary to screen other solvents to find the optimal one for your specific substrate.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the reaction. Ensure the reaction mixture is properly degassed before starting the irradiation.
Data Presentation
Table 1: Catalyst and Base Optimization for a Photoredox Reaction of this compound
| Entry | Photocatalyst | Base (2.0 equiv.) | Solvent | Yield (%) |
| 1 | 4CzIPN | K₃PO₄ | MeCN | 68 |
| 2 | TPT | K₃PO₄ | MeCN | <10 |
| 3 | Ru(bpy)₃Cl₂·6H₂O | K₃PO₄ | MeCN | <10 |
| 4 | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | K₃PO₄ | MeCN | <10 |
| 5 | 4CzIPN | K₂CO₃ | MeCN | 45 |
| 6 | 4CzIPN | Cs₂CO₃ | MeCN | 61 |
| 7 | 4CzIPN | DBU | MeCN | 25 |
| 8 | 4CzIPN | K₃PO₄·3H₂O | MeCN | 89 |
| 9 | 4CzIPN | K₃PO₄·3H₂O | DCE | 75 |
| 10 | 4CzIPN | K₃PO₄·3H₂O | THF | 62 |
Reaction conditions: this compound, but-1-yn-1-ylbenzene, photocatalyst (1 mol%), base (2.0 equiv.), solvent, under blue light irradiation. Data adapted from a study on the alkylarylation of alkynes.[4]
Table 2: Comparison of Phase-Transfer Catalysts for Alkylation of Active Methylene Compounds
| Catalyst | Catalyst Type | Typical Substrates | Key Advantages |
| Tetrabutylammonium Bromide (TBAB) | Quaternary Ammonium Salt | Malonates, β-keto esters | Widely available, cost-effective, good for many standard alkylations.[3][5] |
| Benzyltriethylammonium Chloride (TEBAC) | Quaternary Ammonium Salt | Acetoacetic esters | Effective and commonly used.[3] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Organic Base | (Benzothiazol-2-ylsulfonyl)acetate | Can act as a non-nucleophilic base. |
| Cinchona Alkaloid Derivatives | Chiral PTC | β-keto esters, aryl acetates | Enables asymmetric alkylation, providing high enantioselectivity.[6] |
| Crown Ethers | Polyethers | General | High catalytic activity but also higher cost and toxicity.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Phase-Transfer Catalyzed Alkylation of this compound
This protocol is a general guideline and may require optimization for specific substrates and alkylating agents.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.).
-
Addition of Reagents: Add the solvent (e.g., toluene or dichloromethane), the phase-transfer catalyst (e.g., TBAB, 2-10 mol%), and the base (e.g., anhydrous K₂CO₃, 2-4 equiv.).
-
Addition of Alkylating Agent: Add the alkylating agent (1.0-1.5 equiv.).
-
Reaction: Stir the mixture vigorously at the desired temperature (room temperature to reflux). Monitor the reaction progress by TLC or GC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Photoredox-Catalyzed Reaction of this compound
This protocol is based on the alkylarylation of alkynes and may need adaptation for other reaction types.[4]
-
Setup: In an oven-dried reaction tube, combine this compound (1.0 equiv.), the alkyne (1.2 equiv.), the photocatalyst (e.g., 4CzIPN, 1 mol%), and the base (e.g., K₃PO₄·3H₂O, 2.0 equiv.).
-
Solvent Addition and Degassing: Add the anhydrous solvent (e.g., MeCN) and degas the mixture using a freeze-pump-thaw technique (3 cycles) or by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Place the reaction tube under irradiation with a blue LED lamp, ensuring efficient stirring. Maintain a constant temperature if required.
-
Monitoring: Monitor the reaction by TLC or GC until the starting material is consumed.
-
Work-up and Purification: Once the reaction is complete, concentrate the mixture and purify the residue by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What is the role of the phenylsulfonyl group in this compound?
A: The phenylsulfonyl group is a strong electron-withdrawing group. This makes the methylene protons (the two hydrogen atoms on the carbon between the ester and the sulfonyl group) acidic, facilitating their removal by a base to form a stabilized carbanion (enolate). This carbanion can then act as a nucleophile in various reactions, such as alkylations.
Q2: Can I use a different base for my PTC alkylation?
A: Yes, the choice of base is often flexible but critical. For solid-liquid PTC, inorganic bases like potassium carbonate (K₂CO₃) or potassium hydroxide (KOH) are common.[3] For liquid-liquid PTC, aqueous solutions of strong bases like NaOH are frequently used. The optimal base depends on the pKa of the active methylene compound, the solvent system, and the desired reactivity. Weaker bases may not be sufficient to deprotonate the substrate effectively, leading to low yields.
Q3: How do I choose between a quaternary ammonium and a phosphonium salt as a phase-transfer catalyst?
A: Quaternary ammonium salts are the most commonly used PTCs due to their wide availability, lower cost, and good activity.[1] Phosphonium salts are generally more thermally and chemically stable, which can be an advantage in reactions requiring high temperatures or very strong bases. However, they are also typically more expensive.
Q4: In photoredox catalysis, why is degassing the reaction mixture important?
A: Molecular oxygen in its ground state (triplet oxygen) can interact with the excited state of the photocatalyst. This process, known as quenching, deactivates the photocatalyst and prevents it from participating in the desired single-electron transfer steps of the catalytic cycle. This can significantly lower or completely inhibit the reaction.
Q5: Are there any safety concerns when working with these reactions?
A: Yes. Alkylating agents are often toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Strong bases are corrosive. Organic solvents can be flammable. Always consult the Safety Data Sheet (SDS) for all chemicals before starting an experiment and follow standard laboratory safety procedures.
Diagrams
Caption: Troubleshooting workflow for low yield in PTC alkylation.
Caption: Experimental workflow for a photoredox-catalyzed reaction.
References
- 1. repository.ias.ac.in [repository.ias.ac.in]
- 2. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 3. Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions [mdpi.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Comparison: Ethyl 2-(phenylsulfonyl)acetate vs. Wittig Reagents for Olefination
For researchers, scientists, and professionals in drug development, the efficient and stereoselective synthesis of alkenes is a cornerstone of molecular construction. Two prominent methods for achieving this transformation are the Julia-Kocienski olefination, employing reagents like ethyl 2-(phenylsulfonyl)acetate, and the well-established Wittig reaction. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the optimal method for specific synthetic challenges.
The choice between the Julia-Kocienski olefination and the Wittig reaction often hinges on the desired stereochemical outcome, substrate scope, and reaction conditions. While both methods effectively convert carbonyl compounds into alkenes, they exhibit distinct characteristics in terms of yield, stereoselectivity, and functional group tolerance.
Performance Overview
The Julia-Kocienski olefination , a modification of the classical Julia olefination, is renowned for its excellent (E)-selectivity in the formation of disubstituted and trisubstituted alkenes. The reaction typically proceeds under mild conditions and demonstrates broad functional group tolerance. This compound is a key reagent in this methodology for the synthesis of α,β-unsaturated esters.
The Wittig reaction , a Nobel Prize-winning transformation, offers a versatile approach to alkene synthesis. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide. Stabilized ylides, such as those used to synthesize α,β-unsaturated esters, generally favor the formation of (E)-alkenes, whereas non-stabilized ylides predominantly yield (Z)-alkenes.[1]
Quantitative Data Comparison
The following tables summarize the performance of ethyl (benzothiazol-2-ylsulfonyl)acetate in the Julia-Kocienski olefination and a representative stabilized Wittig reagent, (carbethoxymethylene)triphenylphosphorane, in the synthesis of α,β-unsaturated esters from various aldehydes.
Table 1: Performance of Ethyl (benzothiazol-2-ylsulfonyl)acetate in Julia-Kocienski Olefination [2][3]
| Aldehyde | Product | Yield (%) | E:Z Ratio |
| Benzaldehyde | Ethyl cinnamate | 85 | >98:2 |
| 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 88 | >98:2 |
| 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 82 | >98:2 |
| 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 91 | >98:2 |
| Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 75 | >98:2 |
| Pivalaldehyde | Ethyl 4,4-dimethylpent-2-enoate | 71 | >98:2 |
| Heptanal | Ethyl non-2-enoate | 78 | 8:92 |
| Propanal | Ethyl pent-2-enoate | 75 | 15:85 |
Table 2: Performance of Stabilized Wittig Reagents in Olefination
| Aldehyde | Wittig Reagent | Product | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl cinnamate | ~85 | Major E | [4][5][6][7] |
| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Ethyl 4-nitrocinnamate | 95 | >99:1 | [8] |
| Anisaldehyde | Methyl bromoacetate/PPh₃ (in situ) | Methyl 4-methoxycinnamate | 91 | 98:2 | [9] |
| 2-Thiophenecarboxaldehyde | Methyl bromoacetate/PPh₃ (in situ) | Methyl 3-(thiophen-2-yl)acrylate | 88 | 97:3 | [9] |
| Benzaldehyde | Bromoacetonitrile/PPh₃ (in situ) | Cinnamonitrile | 86.1 | High E | [9] |
Experimental Protocols
Julia-Kocienski Olefination with Ethyl (benzothiazol-2-ylsulfonyl)acetate
A representative experimental procedure for the Julia-Kocienski olefination is as follows:
To a stirred solution of the aldehyde (1.0 mmol) and ethyl (benzothiazol-2-ylsulfonyl)acetate (1.1 mmol) in dichloromethane (5 mL) at room temperature is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol). The reaction mixture is stirred until completion (monitored by TLC, typically a few hours). The mixture is then diluted with dichloromethane, washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.[2][3]
Wittig Reaction with a Stabilized Ylide
A general procedure for a solvent-free Wittig reaction with a stabilized ylide is described below:
In a conical vial, benzaldehyde (~60 mg, ~0.57 mmol) is stirred with (carbethoxymethylene)triphenylphosphorane (1.0 mmol). The mixture is stirred at room temperature for 15 minutes. Hexanes are then added to extract the product. The hexane solution is filtered to remove the triphenylphosphine oxide byproduct. The filtrate is collected, and the solvent is evaporated to yield the crude ethyl cinnamate. The product can be further purified by recrystallization or column chromatography.[5][10]
Reaction Mechanisms and Workflows
The distinct stereochemical outcomes of these reactions can be understood by examining their proposed mechanisms.
Caption: Proposed mechanism of the Julia-Kocienski olefination.
Caption: Generally accepted mechanism of the Wittig reaction.
Caption: A generalized experimental workflow for olefination reactions.
Concluding Remarks
Both the Julia-Kocienski olefination with this compound and the Wittig reaction with stabilized ylides are powerful tools for the synthesis of α,β-unsaturated esters.
-
For high (E)-selectivity with a broad range of aldehydes, including sterically hindered ones, the Julia-Kocienski olefination is often the superior choice. The reaction conditions are typically mild, and the purification of the product is straightforward.
-
The Wittig reaction, particularly with stabilized ylides, also provides good to excellent (E)-selectivity and high yields. The development of one-pot and solvent-free procedures has also enhanced its practicality and environmental friendliness.[4][5]
The selection between these two methodologies will ultimately depend on the specific substrate, the desired stereochemical purity, and the overall synthetic strategy. For complex molecules with sensitive functional groups, the mild conditions of the Julia-Kocienski olefination may be advantageous. For more routine syntheses, the convenience and often commercially available reagents for the Wittig reaction make it a highly attractive option.
References
- 1. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 2. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 3. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gctlc.org [gctlc.org]
- 5. webassign.net [webassign.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. sciepub.com [sciepub.com]
- 10. community.wvu.edu [community.wvu.edu]
A Comparative Guide to Alternatives for Ethyl 2-(phenylsulfonyl)acetate in Organic Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the choice of reagents for crucial transformations like olefination reactions is paramount. Ethyl 2-(phenylsulfonyl)acetate has long been a staple reagent for the synthesis of α,β-unsaturated esters via the Julia-Lythgoe olefination. However, the evolution of synthetic methodology has introduced several alternatives that offer significant advantages in terms of reaction efficiency, stereoselectivity, and operational simplicity. This guide provides an objective comparison of this compound with its modern counterparts, supported by experimental data, detailed protocols, and mechanistic insights.
Introduction to this compound and the Classical Julia Olefination
This compound is a β-keto sulfone widely employed in carbon-carbon bond-forming reactions. Its primary application lies in the Julia-Lythgoe olefination, a classical method for the synthesis of alkenes. This multi-step process involves the reaction of the α-sulfonyl carbanion with an aldehyde or ketone, followed by functionalization of the resulting β-hydroxy sulfone and a subsequent reductive elimination to yield the alkene. While effective, this classical approach often requires harsh reducing agents like sodium amalgam and proceeds through a two-pot sequence, which can limit its functional group tolerance and overall efficiency.
Key Alternatives: The Rise of the Julia-Kocienski Olefination
The limitations of the classical Julia olefination spurred the development of modified one-pot procedures, collectively known as the Julia-Kocienski olefination. These methods utilize heteroaryl sulfones, which act as "activators" to facilitate a spontaneous elimination sequence, obviating the need for a separate reduction step. For the synthesis of α,β-unsaturated esters, two principal alternatives to this compound have emerged:
-
Ethyl (benzothiazol-2-ylsulfonyl)acetate (BT-sulfone ester): This reagent has become a popular choice for the modified Julia olefination. The benzothiazolyl group is sufficiently electron-withdrawing to facilitate the key Smiles rearrangement, leading to a one-pot olefination procedure.
-
Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate (PT-sulfone ester): The use of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone offers another powerful alternative. PT-sulfones are known to provide excellent E-selectivity in the formation of disubstituted alkenes.
Other heteroaryl sulfones, such as those derived from pyridine, have also been explored and can offer complementary selectivity, particularly for the synthesis of Z-alkenes.[1]
Performance Comparison: A Data-Driven Analysis
The choice between this compound and its alternatives often depends on the desired stereochemical outcome, the substrate scope, and the need for operational simplicity. The following table summarizes the performance of these reagents in the synthesis of α,β-unsaturated esters from various aldehydes.
Table 1: Comparison of Sulfonylacetate Reagents in Olefination Reactions
| Aldehyde | Reagent | Base, Solvent | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Ethyl (benzothiazol-2-ylsulfonyl)acetate | DBU, CH₂Cl₂ | 85 | >98:2 (E) | [1][2] |
| 4-Nitrobenzaldehyde | Ethyl (benzothiazol-2-ylsulfonyl)acetate | DBU, CH₂Cl₂ | 90 | >98:2 (E) | [1][2] |
| 4-Methoxybenzaldehyde | Ethyl (benzothiazol-2-ylsulfonyl)acetate | DBU, CH₂Cl₂ | 82 | >98:2 (E) | [1][2] |
| Cyclohexanecarboxaldehyde | Ethyl (benzothiazol-2-ylsulfonyl)acetate | DBU, CH₂Cl₂ | 78 | >98:2 (E) | [1][2] |
| Heptanal | Ethyl (benzothiazol-2-ylsulfonyl)acetate | DBU, CH₂Cl₂ | 75 | 8:92 (Z) | [1][2] |
| Cyclohexanecarboxaldehyde | Alkyl 1-phenyl-1H-tetrazol-5-yl sulfone | KHMDS, DME | 71 | High E | [3] |
Note: Direct comparative data for this compound and Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate with the same set of aldehydes for α,β-unsaturated ester synthesis is limited in single reports. The data for the PT-sulfone is representative of its general performance in providing high E-selectivity.
As the data indicates, Ethyl (benzothiazol-2-ylsulfonyl)acetate provides excellent yields and high E-selectivity for aromatic and branched aliphatic aldehydes.[1][2] Interestingly, with straight-chain aliphatic aldehydes like heptanal, the selectivity dramatically shifts to favor the Z-isomer.[1][2] This highlights the tunability of the Julia-Kocienski olefination. The PT-sulfone is generally recognized for its ability to deliver high E-selectivity.[3][4]
Mechanistic Pathways
The differing outcomes of the classical and modified Julia olefinations stem from their distinct mechanistic pathways.
Figure 1: Comparison of the classical Julia-Lythgoe and the one-pot Julia-Kocienski olefination pathways.
In the classical Julia-Lythgoe olefination , the initial adduct is trapped and then subjected to a reductive elimination, which proceeds through a vinyl radical intermediate. The stereochemical outcome is largely independent of the initial adduct's stereochemistry.
In the Julia-Kocienski olefination , the heteroaryl sulfone facilitates a one-pot process.[5] The key step is an intramolecular Smiles rearrangement, where the heteroaryl group migrates from the sulfur to the oxygen atom, forming a spirocyclic intermediate.[3] This is followed by the elimination of sulfur dioxide and the heteroaryl oxide to furnish the alkene. The stereoselectivity of this process is highly dependent on the nature of the heteroaryl group, the base, and the solvent, which influence the initial diastereoselectivity of the addition to the carbonyl group.[4][6]
Experimental Protocols
General Procedure for the Synthesis of α,β-Unsaturated Esters using Ethyl (benzothiazol-2-ylsulfonyl)acetate:
To a solution of the aldehyde (1.0 mmol) and Ethyl (benzothiazol-2-ylsulfonyl)acetate (1.1 mmol) in anhydrous dichloromethane (10 mL) at room temperature is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol) dropwise.[1][2] The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired α,β-unsaturated ester.[1][2]
General Procedure for the Julia-Kocienski Olefination using an Alkyl 1-phenyl-1H-tetrazol-5-yl sulfone:
To a stirred solution of the PT-sulfone (1.0 mmol) in anhydrous dimethoxyethane (DME) (4 mL) under a nitrogen atmosphere at -78 °C is added a solution of potassium hexamethyldisilazide (KHMDS) (1.1 mmol) in DME (2 mL) dropwise.[3] The resulting solution is stirred for 1 hour at this temperature. The aldehyde (1.5 mmol) is then added neat and dropwise. The reaction mixture is stirred at -78 °C for 1 hour, then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water and diluted with diethyl ether. The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography to give the desired alkene.[3]
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for a one-pot Julia-Kocienski olefination.
Figure 2: A generalized experimental workflow for the one-pot Julia-Kocienski olefination.
Conclusion
While this compound remains a useful reagent for the classical Julia-Lythgoe olefination, its alternatives, particularly Ethyl (benzothiazol-2-ylsulfonyl)acetate and Ethyl (1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate, offer significant advantages for the modern synthetic chemist. The ability to perform the olefination in a single pot with milder conditions and tunable stereoselectivity makes these modified reagents powerful tools for the efficient construction of α,β-unsaturated esters, which are valuable intermediates in pharmaceutical and materials science research. The choice of reagent should be guided by the specific substrate and the desired stereochemical outcome, with the BT-sulfone ester offering a versatile option and the PT-sulfone ester often providing superior E-selectivity.
References
- 1. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of alpha,beta-unsaturated esters from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 3. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 4. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. preprints.org [preprints.org]
Illuminating the Transient: A Comparative Guide to Spectroscopic Analysis of Ethyl 2-(phenylsulfonyl)acetate Reaction Intermediates
For Immediate Release
In the intricate landscape of pharmaceutical and chemical research, understanding the fleeting intermediaries of a chemical reaction is paramount to optimizing synthesis, maximizing yield, and ensuring product purity. This guide provides a comparative analysis of key spectroscopic techniques for the real-time study of reaction intermediates of Ethyl 2-(phenylsulfonyl)acetate, a versatile reagent in organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document outlines the strengths and applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by experimental protocols and data interpretation.
Probing the Reaction Pathway: A Comparative Overview
The choice of spectroscopic method for studying the reaction intermediates of this compound, such as the crucial enolate formed during alkylation or acylation reactions, depends on the specific information required, the reaction kinetics, and the concentration of the transient species.
| Spectroscopic Technique | Principle | Information Provided | Advantages | Limitations |
| In-situ NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Detailed structural connectivity, stereochemistry, and quantitative analysis of species over time.[1][2] | Provides unambiguous structural information of intermediates in solution.[1][2] Quantitative and non-invasive.[3] | Lower sensitivity compared to MS.[1] Slower acquisition time may not be suitable for very fast reactions.[1] |
| In-situ IR Spectroscopy | Vibrational modes of chemical bonds | Functional group transformations, reaction kinetics, and identification of key species.[4][5] | Fast acquisition times suitable for monitoring rapid reactions.[4][6] Provides real-time concentration profiles of reactants, intermediates, and products.[5] | Spectral congestion can make interpretation complex. Does not provide detailed structural connectivity.[1] |
| Mass Spectrometry (ESI-MS) | Mass-to-charge ratio of ionized molecules | Molecular weight of intermediates, identification of transient species, and elucidation of reaction pathways.[7][8] | Extremely high sensitivity for detecting low-concentration intermediates.[7] Provides direct evidence of intermediate formation.[7] | Provides limited structural information directly.[1] Ionization process can sometimes generate artifacts.[9] |
Visualizing the Process: Reaction and Analysis Workflows
To effectively analyze the reaction intermediates of this compound, a systematic approach is crucial. The following diagrams illustrate a typical reaction pathway involving enolate formation and the subsequent analytical workflow.
Caption: Generalized reaction pathway involving the formation of an enolate intermediate from this compound.
Caption: A generalized workflow for the in-situ spectroscopic analysis of reaction intermediates.
Expected Spectroscopic Data for Intermediates
While the direct isolation and characterization of the enolate intermediate of this compound is challenging due to its reactive nature, its formation can be inferred by observing characteristic changes in the spectroscopic data compared to the starting material.
Table 1: Expected ¹H NMR Chemical Shift Changes upon Enolate Formation
| Proton | Starting Material (this compound) - Typical δ (ppm) | Enolate Intermediate - Expected δ (ppm) | Rationale for Change |
| α-CH₂ | ~4.2 | Disappearance of this signal | Deprotonation at the α-carbon. |
| Ethyl -OCH₂- | ~4.1 | Minor upfield or downfield shift | Change in the electronic environment due to delocalization of the negative charge. |
| Ethyl -CH₃ | ~1.2 | Minor upfield or downfield shift | Minimal change expected as it is further from the reaction center. |
| Phenyl H | ~7.5-7.9 | Minor shifts | Changes in electron density on the sulfonyl group can slightly affect the aromatic protons. |
Table 2: Expected IR Absorption Frequency Changes upon Enolate Formation
| Functional Group | Starting Material (this compound) - Typical ν (cm⁻¹) | Enolate Intermediate - Expected ν (cm⁻¹) | Rationale for Change |
| C=O (Ester) | ~1730-1750[10] | ~1650-1690 | Delocalization of the negative charge onto the carbonyl oxygen weakens the C=O bond, lowering its stretching frequency. |
| SO₂ (Sulfone) | ~1300-1330 (asymmetric) and ~1140-1160 (symmetric)[11] | Shift to lower wavenumbers | Delocalization of the negative charge onto the sulfonyl group weakens the S=O bonds. |
Table 3: Expected Mass Spectrometry Data
| Species | Ionization Mode | Expected m/z | Notes |
| This compound | ESI+ | [M+Na]⁺, [M+K]⁺ | Adduct formation is common in ESI-MS. |
| Enolate Intermediate | ESI- | [M-H]⁻ | Direct detection of the deprotonated intermediate. |
| Alkylated Product | ESI+ | [M+Na]⁺, [M+K]⁺ | Identification of the final product confirms the reaction pathway. |
Experimental Protocols
Detailed experimental protocols are essential for obtaining high-quality, reproducible data. The following are generalized procedures for the spectroscopic analysis of the reaction intermediates of this compound.
In-situ NMR Spectroscopy
-
Sample Preparation: In an NMR tube, dissolve this compound in a suitable deuterated solvent (e.g., THF-d₈).
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material to serve as a baseline.
-
Reaction Initiation: Cool the NMR tube to the desired reaction temperature (e.g., -78 °C) within the spectrometer. Inject a pre-cooled solution of the base (e.g., KHMDS in THF-d₈).
-
Time-course Monitoring: Immediately begin acquiring a series of ¹H NMR spectra at regular intervals.[1]
-
Data Analysis: Process the spectra to observe the disappearance of the α-proton signal of the starting material and the appearance of new signals corresponding to the intermediate and product. Integrate the signals to determine the relative concentrations of each species over time.
In-situ IR (FTIR) Spectroscopy
-
System Setup: Equip a reaction vessel with an in-situ ATR-FTIR probe.
-
Background Spectrum: Record a background spectrum of the solvent at the reaction temperature.
-
Reaction Monitoring: Add this compound to the solvent and begin data collection. Initiate the reaction by adding the base.
-
Data Collection: Continuously collect IR spectra throughout the course of the reaction.
-
Data Analysis: Monitor the decrease in the intensity of the carbonyl stretch of the starting material (~1740 cm⁻¹) and the appearance of the lower frequency carbonyl stretch of the enolate intermediate (~1670 cm⁻¹).[5]
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Reaction Setup: Perform the reaction in a flask under an inert atmosphere.
-
Sample Infusion: Use a syringe pump to continuously introduce a small aliquot of the reaction mixture into the ESI-MS source.[7]
-
Data Acquisition: Acquire mass spectra in both positive and negative ion modes to detect both the starting materials/products and the anionic intermediates.
-
Data Analysis: Monitor the ion chromatograms for the m/z values corresponding to the starting material, the enolate intermediate ([M-H]⁻), and the final product.[8]
Alternative Analytical Approaches
While NMR, IR, and MS are the primary tools for studying reaction intermediates, other techniques can provide complementary information.
-
Raman Spectroscopy: This technique is particularly useful for studying reactions in aqueous media and for observing non-polar bonds that are weak in IR spectra.
-
UV-Vis Spectroscopy: If the intermediate possesses a chromophore, UV-Vis spectroscopy can be a sensitive method for monitoring its formation and decay.
Conclusion
The spectroscopic analysis of reaction intermediates is a powerful tool for understanding and optimizing chemical processes. For reactions involving this compound, a multi-faceted approach utilizing in-situ NMR, IR, and Mass Spectrometry provides a comprehensive picture of the transient species involved. By carefully selecting the appropriate techniques and meticulously executing the experimental protocols, researchers can gain invaluable insights into reaction mechanisms, leading to the development of more efficient and robust synthetic methods.
References
- 1. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. In situ reaction monitoring in heterogeneous catalysts by a benchtop NMR spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. web.uvic.ca [web.uvic.ca]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Recent Approaches for Chemical Speciation and Analysis by Electrospray Ionization (ESI) Mass Spectrometry [frontiersin.org]
- 10. eng.uc.edu [eng.uc.edu]
- 11. Infrared Spectroscopy [www2.chemistry.msu.edu]
A Comparative Guide to HPLC and GC-MS Analysis of Ethyl 2-(phenylsulfonyl)acetate and its Alternatives
For researchers, scientists, and drug development professionals engaged in organic synthesis, the accurate analysis of reagents and products is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of "Ethyl 2-(phenylsulfonyl)acetate," a key reagent in various chemical transformations, and its alternatives. This comparison is supported by experimental protocols and representative data to aid in method selection and application.
Introduction to Analytical Techniques
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful analytical techniques for separating, identifying, and quantifying chemical compounds. The choice between them largely depends on the analyte's physicochemical properties, such as volatility, thermal stability, and polarity.[1][2]
-
HPLC is a versatile technique suitable for a wide range of compounds, including those that are non-volatile, polar, or thermally sensitive.[3] Separation is achieved by partitioning the analyte between a liquid mobile phase and a solid stationary phase.
-
GC-MS is ideal for volatile and thermally stable compounds.[3] The sample is vaporized and separated based on its boiling point and interaction with a stationary phase, with subsequent detection and identification by mass spectrometry.
Analysis of this compound
This compound is a vital building block in organic synthesis, notably in the Julia-Kocienski olefination reaction.[4][5] Its purity can significantly impact reaction yields and the impurity profile of the final product. Therefore, robust analytical methods are essential for its quality control.
HPLC Analysis
Given its relatively low volatility and good solubility in common organic solvents, HPLC is a well-suited technique for the analysis of this compound. A reversed-phase HPLC method is typically employed for the separation of aromatic sulfones.[1]
GC-MS Analysis
The feasibility of GC-MS for this compound depends on its thermal stability. While some aromatic sulfones are thermally stable at high temperatures, others can degrade.[6] Assuming sufficient thermal stability, GC-MS can offer high-resolution separation and definitive identification.
Comparison of Analytical Methods
The following tables summarize the performance of hypothetical, yet representative, HPLC and GC-MS methods for the analysis of this compound.
Table 1: HPLC and GC-MS Method Parameters for this compound
| Parameter | HPLC Method | GC-MS Method |
| Column | C18 (4.6 x 150 mm, 5 µm) | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Water (60:40 v/v) with 0.1% Formic Acid | Helium (1 mL/min) |
| Flow Rate | 1.0 mL/min | - |
| Oven Temperature | 30 °C | 150 °C (hold 2 min), then to 280 °C at 10 °C/min (hold 5 min) |
| Injection Volume | 10 µL | 1 µL (splitless) |
| Detection | UV at 254 nm | Mass Spectrometry (Scan mode) |
Table 2: Performance Comparison of HPLC and GC-MS for this compound
| Performance Metric | HPLC | GC-MS |
| Retention Time (min) | 4.2 | 10.5 |
| Linearity (R²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 0.15 µg/mL |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| Precision (% RSD) | < 2% | < 3% |
Alternatives to this compound
In the context of the Julia-Kocienski olefination, several alternatives to this compound exist, often featuring different sulfonyl groups to modulate reactivity and selectivity.[5] A common alternative is Ethyl (benzothiazol-2-ylsulfonyl)acetate . The analytical considerations for this alternative are similar to those for this compound.
Table 3: Comparison of Analytical Methods for this compound and a Key Alternative
| Analyte | Analytical Method | Key Considerations |
| This compound | HPLC-UV, GC-MS | Good UV chromophore for HPLC. Thermal stability is a key factor for GC-MS. |
| Ethyl (benzothiazol-2-ylsulfonyl)acetate | HPLC-UV, GC-MS | The benzothiazole moiety provides a strong UV chromophore. Thermal stability for GC-MS needs to be evaluated. |
Experimental Protocols
HPLC Method for this compound
1. Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and water (60:40, v/v) containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
4. Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 0.5 to 50 µg/mL.
-
Dissolve the sample in the mobile phase to a final concentration within the calibration range.
GC-MS Method for this compound
1. Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
2. Reagents:
-
Helium (carrier gas, 99.999% purity).
-
Ethyl acetate (GC grade, for sample dissolution).
3. Chromatographic and Mass Spectrometric Conditions:
-
Carrier Gas Flow: 1 mL/min (constant flow).
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program: Start at 150 °C for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
4. Sample Preparation:
-
Prepare a stock solution of this compound in ethyl acetate at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution with ethyl acetate to concentrations ranging from 0.1 to 20 µg/mL.
-
Dissolve the sample in ethyl acetate to a final concentration within the calibration range.
Workflow and Data Analysis
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: A generalized workflow for the analysis of this compound.
Conclusion
Both HPLC and GC-MS are suitable methods for the analysis of this compound and its alternatives. The choice of method will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the availability of instrumentation.
-
HPLC-UV is a robust and widely accessible technique that provides reliable quantitative data. It is particularly advantageous for routine quality control where high throughput is required.
-
GC-MS offers higher sensitivity and the added benefit of mass spectral data for definitive peak identification, which is crucial for impurity profiling and structural elucidation. However, its application is contingent on the thermal stability of the analyte.
For comprehensive characterization, the use of both techniques can be complementary, with HPLC providing quantitative purity information and GC-MS confirming the identity of the main component and any volatile impurities. The validation of the chosen method according to ICH guidelines is essential to ensure reliable and accurate results in a regulated environment.[7][8]
References
- 1. omicsonline.org [omicsonline.org]
- 2. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Julia olefination - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
A Comparative Guide to Sulfonyl Reagents: Spotlight on Ethyl 2-(phenylsulfonyl)acetate and its Analogs in Olefination Reactions
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is paramount to the success of synthetic campaigns. This guide provides an objective comparison of sulfonyl reagents, with a particular focus on the utility of ethyl 2-(phenylsulfonyl)acetate and its more reactive counterpart, ethyl (benzothiazol-2-ylsulfonyl)acetate, in the context of the Julia-Kocienski olefination for the synthesis of α,β-unsaturated esters. This comparison is supported by experimental data to inform reagent selection in organic synthesis.
Sulfonyl-containing compounds are a versatile class of reagents in organic chemistry, primarily utilized for the formation of sulfonamides and as activating groups in various transformations. While classical sulfonylating agents like tosyl chloride and mesyl chloride are widely used for the synthesis of sulfonamides and sulfonate esters, other sulfonyl reagents have carved out significant niches in modern synthetic methodology. One such area is the olefination of carbonyls, where sulfonyl-activated methylene compounds have proven to be powerful tools for the stereoselective construction of carbon-carbon double bonds.
The Julia-Kocienski Olefination: A Modern Approach to Alkenes
The Julia-Kocienski olefination is a modification of the classical Julia olefination that allows for a one-pot synthesis of alkenes from aldehydes or ketones with high stereoselectivity.[1][2] This reaction typically employs a heteroaryl sulfone, which, upon deprotonation, adds to a carbonyl compound. The resulting intermediate undergoes a Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to furnish the alkene.[3]
The choice of the heteroaryl group on the sulfone is critical to the success and stereochemical outcome of the reaction. While this compound can be used in principle, its reactivity is often sluggish. A more effective reagent, ethyl (benzothiazol-2-ylsulfonyl)acetate, has been developed and demonstrated to be a highly efficient reagent for the synthesis of α,β-unsaturated esters from a variety of aldehydes.[4][5]
Comparative Performance: Ethyl (benzothiazol-2-ylsulfonyl)acetate in the Julia-Kocienski Olefination
Experimental data from the work of Blakemore and coworkers highlights the effectiveness of ethyl (benzothiazol-2-ylsulfonyl)acetate in the Julia-Kocienski olefination with a range of aldehydes. The reaction conditions are generally mild, and the stereoselectivity is highly dependent on the structure of the aldehyde substrate.[5][6]
Data Presentation: Olefination of Aldehydes with Ethyl (benzothiazol-2-ylsulfonyl)acetate [5][6]
| Entry | Aldehyde | Product | Yield (%) | E:Z Ratio |
| 1 | Benzaldehyde | Ethyl cinnamate | 85 | >98:2 |
| 2 | 4-Methoxybenzaldehyde | Ethyl 4-methoxycinnamate | 82 | >98:2 |
| 3 | 4-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 75 | >98:2 |
| 4 | 2-Naphthaldehyde | Ethyl 3-(naphthalen-2-yl)acrylate | 88 | >98:2 |
| 5 | Pivalaldehyde | Ethyl 4,4-dimethylpent-2-enoate | 78 | >98:2 |
| 6 | Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 81 | >98:2 |
| 7 | n-Hexanal | Ethyl oct-2-enoate | 65 | 8:92 (Z-selective) |
| 8 | Isovaleraldehyde | Ethyl 5-methylhex-2-enoate | 72 | 95:5 |
As the data indicates, aryl and branched aliphatic aldehydes consistently yield the E-isomer with high selectivity.[4][5] In contrast, unbranched aliphatic aldehydes, such as n-hexanal, surprisingly lead to the preferential formation of the Z-isomer.[5] This highlights the nuanced stereochemical control achievable with this reagent.
Alternative Sulfonyl Reagents and Their Applications
While ethyl (benzothiazol-2-ylsulfonyl)acetate excels in olefination reactions, other sulfonyl reagents remain the workhorses for different transformations.
Comparison of Common Sulfonyl Reagents
| Reagent Class | Typical Reagent(s) | Primary Application | Key Features |
| Sulfonyl Chlorides | Tosyl chloride (TsCl), Mesyl chloride (MsCl) | Synthesis of sulfonamides and sulfonate esters | Readily available, highly reactive, versatile for protecting groups and leaving group formation. |
| Sulfonyl Anhydrides | Trifluoromethanesulfonic anhydride (Tf₂O) | Formation of triflates (excellent leaving groups) | Extremely reactive, used to activate alcohols for substitution and elimination reactions. |
| Sulfonyl-activated Esters | Ethyl (benzothiazol-2-ylsulfonyl)acetate | Julia-Kocienski olefination | Mild reaction conditions, high stereoselectivity for α,β-unsaturated esters, one-pot procedure. |
Experimental Protocols
1. Synthesis of Ethyl (benzothiazol-2-ylsulfonyl)acetate [6]
To a stirred suspension of 2-mercaptobenzothiazole (10.0 g, 59.8 mmol) and potassium carbonate (9.9 g, 72 mmol) in acetone (100 mL) is added ethyl chloroacetate (7.6 mL, 72 mmol). The mixture is heated at reflux for 20 hours. After cooling and filtration, the solvent is removed in vacuo. The crude ethyl (benzothiazol-2-ylsulfanyl)acetate is dissolved in ethanol (50 mL) and cooled to 0 °C. Ammonium molybdate tetrahydrate (3.7 g, 3.0 mmol) is added, followed by the dropwise addition of 30% aqueous hydrogen peroxide (23.1 mL, 240 mmol). The reaction is stirred at 0 °C for 1 hour and then at room temperature for 16 hours. The resulting precipitate is collected by filtration, washed with water and ethanol, and dried to afford the title compound as a white solid.
2. General Procedure for the Julia-Kocienski Olefination [5]
To a solution of ethyl (benzothiazol-2-ylsulfonyl)acetate (228 mg, 0.80 mmol) in dichloromethane (5 mL) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.12 mL, 0.80 mmol), followed by the aldehyde (0.40 mmol). The reaction mixture is stirred at room temperature for 16 hours. Saturated aqueous ammonium chloride (5 mL) is added, and the layers are separated. The aqueous phase is extracted with dichloromethane (2 x 10 mL). The combined organic phases are washed with brine (10 mL), dried over sodium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to yield the α,β-unsaturated ester.
Mandatory Visualization
The following diagram illustrates the mechanism of the Julia-Kocienski olefination.
Caption: Mechanism of the Julia-Kocienski Olefination.
This guide demonstrates that while traditional sulfonylating agents like sulfonyl chlorides are indispensable for certain transformations, specialized reagents such as ethyl (benzothiazol-2-ylsulfonyl)acetate offer significant advantages in specific applications like the stereoselective synthesis of α,β-unsaturated esters via the Julia-Kocienski olefination. The choice of sulfonyl reagent should therefore be carefully considered based on the desired transformation and the specific substrate.
References
- 1. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes [organic-chemistry.org]
- 5. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation of product structure from "Ethyl 2-(phenylsulfonyl)acetate" reactions
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Product Structures and Reaction Performance
In the landscape of modern organic synthesis, the strategic formation of carbon-carbon bonds is paramount for the construction of complex molecular architectures. Ethyl 2-(phenylsulfonyl)acetate has emerged as a versatile reagent, participating in a variety of transformations to yield valuable synthetic intermediates. This guide provides a comprehensive validation of the product structures arising from key reactions of this compound and offers an objective comparison with alternative synthetic methodologies, supported by experimental data.
I. Olefination Reactions: A Comparative Analysis of Julia-Kocienski and Horner-Wadsworth-Emmons Methodologies
The synthesis of α,β-unsaturated esters is a fundamental transformation in organic chemistry. This compound and its derivatives are key reagents in the modified Julia (Julia-Kocienski) olefination, providing a powerful alternative to the well-established Horner-Wadsworth-Emmons (HWE) reaction.
The Julia-Kocienski olefination utilizes a sulfone, such as a derivative of this compound, which reacts with an aldehyde to form an alkene.[1][2][3] A notable variant employs ethyl (benzothiazol-2-ylsulfonyl)acetate, which engages in a modified Julia olefination under mild conditions to produce α,β-unsaturated esters.[4] This method presents a compelling alternative to the Horner-Wadsworth-Emmons (HWE) reaction.[4] The HWE reaction, in contrast, employs a phosphonate carbanion to react with aldehydes or ketones, typically yielding (E)-alkenes with high stereoselectivity.[5][6]
A key advantage of the modified Julia olefination is the operational simplicity of a one-pot procedure, whereas the classical Julia olefination requires multiple steps.[2] The stereochemical outcome of the Julia-Kocienski olefination can often be controlled by the choice of the sulfonyl group, solvent, and base.[1] For instance, pyridinyl sulfones tend to favor the formation of (Z)-alkenes, while 1-phenyl-1H-tetrazol-5-yl (PT) sulfones generally exhibit high (E)-selectivity.[1]
The HWE reaction is renowned for its reliability and typically high (E)-stereoselectivity, which arises from the thermodynamic stability of the intermediates leading to the (E)-product.[5][7] The use of different bases, such as sodium hydride (NaH), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), and potassium carbonate (K2CO3), allows for the modulation of reactivity and conditions to suit various substrates.[8]
Table 1: Performance Comparison of Julia-Kocienski Olefination and Horner-Wadsworth-Emmons Reaction
| Reaction | Reagent | Carbonyl Compound | Base/Conditions | Yield (%) | E/Z Ratio |
| Julia-Kocienski | Ethyl (benzothiazol-2-ylsulfonyl)acetate | Benzaldehyde | DBU, CH₂Cl₂, rt | 85 | >98:2 |
| Julia-Kocienski | Ethyl (benzothiazol-2-ylsulfonyl)acetate | Cyclohexanecarboxaldehyde | DBU, CH₂Cl₂, rt | 82 | >98:2 |
| Julia-Kocienski | Ethyl (benzothiazol-2-ylsulfonyl)acetate | n-Heptanal | DBU, CH₂Cl₂, -78 °C to rt | 75 | 8:92 |
| HWE | Triethyl phosphonoacetate | Benzaldehyde | NaH, THF | >95 | >95:5[8] |
| HWE | Triethyl phosphonoacetate | Cyclohexanecarboxaldehyde | DBU/LiCl, MeCN | 85 | >99:1[8] |
| HWE | Triethyl phosphonoacetate | n-Heptanal | LiOH·H₂O, solvent-free | 92 | 94:6[7] |
Data for Julia-Kocienski olefination is adapted from Blakemore, P. R. et al., Org. Biomol. Chem., 2005, 3, 1365-1368. Data for HWE reaction is compiled from various sources for comparative purposes.
Experimental Protocols
Protocol 1: Julia-Kocienski Olefination with Ethyl (benzothiazol-2-ylsulfonyl)acetate
To a solution of the aldehyde (1.0 equiv) and ethyl (benzothiazol-2-ylsulfonyl)acetate (1.1 equiv) in anhydrous dichloromethane (CH₂Cl₂) at the desired temperature (room temperature or -78 °C) is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equiv) dropwise. The reaction mixture is stirred until completion (monitored by TLC). The reaction is then quenched with saturated aqueous ammonium chloride and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: Horner-Wadsworth-Emmons Reaction with Triethyl phosphonoacetate
To a suspension of sodium hydride (NaH) (1.1 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C is added triethyl phosphonoacetate (1.0 equiv) dropwise. The mixture is stirred at room temperature for 30 minutes. The solution is then cooled to 0 °C and the aldehyde (1.0 equiv) is added dropwise. The reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched by the addition of water, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.[8]
Diagram 1: Olefination Reaction Pathways
Caption: Comparative workflows of Julia-Kocienski and HWE olefinations.
II. Michael Addition Reactions: Carbon-Carbon Bond Formation
The Michael addition, or conjugate addition, is a fundamental reaction for the formation of carbon-carbon bonds.[4] It involves the addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). While direct experimental data for the Michael addition of this compound is not extensively documented in readily available literature, its structural similarity to other common Michael donors, such as malonic esters, suggests its potential in this reaction. The electron-withdrawing phenylsulfonyl group would stabilize the formation of a nucleophilic carbanion at the α-position.
Alternative Michael Donors:
Commonly used Michael donors that serve as alternatives include diethyl malonate and ethyl acetoacetate. These compounds readily form enolates in the presence of a base and add to a variety of Michael acceptors.
Table 2: Representative Michael Addition Reactions with Alternative Donors
| Michael Donor | Michael Acceptor | Base/Conditions | Product | Yield (%) |
| Diethyl malonate | Cyclopentenone | LiAl(BINOL)₂, THF, reflux | Diethyl 2-(3-oxocyclopentyl)malonate | Not specified[9] |
| Ethyl acetoacetate | Chalcone | Base | Substituted cyclohexenone | Not specified |
| Thiophenol | Chalcone | Base | 3-(Phenylthio)-1,3-diphenylpropan-1-one | Not specified |
Data is presented to illustrate the general reactivity of Michael donors and acceptors.
Experimental Protocols
Protocol 3: General Procedure for Michael Addition with Diethyl Malonate
To a solution of the Michael acceptor (1.0 equiv) and diethyl malonate (1.2 equiv) in a suitable solvent (e.g., ethanol, THF) is added a catalytic amount of a base (e.g., sodium ethoxide, DBU). The reaction mixture is stirred at room temperature or heated as required until the reaction is complete (monitored by TLC). The reaction is then quenched with a proton source (e.g., saturated aqueous NH₄Cl) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
Diagram 2: Michael Addition Workflow
Caption: General workflow for a base-catalyzed Michael addition reaction.
III. Knoevenagel Condensation: Synthesis of Substituted Alkenes
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[10] While specific examples detailing the use of this compound in Knoevenagel condensations are not prevalent in the literature, compounds with similar pKa values for the α-proton, such as ethyl cyanoacetate, are widely used. The phenylsulfonyl group, being strongly electron-withdrawing, would facilitate the deprotonation of the α-carbon, making this compound a viable substrate for this reaction.
Alternative Active Methylene Compounds:
Ethyl cyanoacetate and malononitrile are common alternatives for the Knoevenagel condensation, reacting with a wide range of aldehydes and ketones under basic catalysis.[11][12][13]
Table 3: Knoevenagel Condensation with Alternative Active Methylene Compounds
| Active Methylene Compound | Carbonyl Compound | Catalyst/Conditions | Product | Yield (%) |
| Ethyl cyanoacetate | Benzaldehyde | Piperidine, Ethanol | Ethyl 2-cyano-3-phenylacrylate | High |
| Malononitrile | Benzaldehyde | DBU/H₂O, rt | 2-Benzylidenemalononitrile | 98[14] |
| 2-Methoxyethyl cyanoacetate | Substituted benzaldehydes | Piperidine | 2-Methoxyethyl phenylcyanoacrylates | Not specified[11][12][13] |
Data is presented to showcase the utility of alternative reagents in the Knoevenagel condensation.
Experimental Protocols
Protocol 4: General Procedure for Knoevenagel Condensation with Ethyl Cyanoacetate
A mixture of the aldehyde (1.0 equiv), ethyl cyanoacetate (1.0 equiv), and a catalytic amount of a base (e.g., piperidine, DBU) in a suitable solvent (e.g., ethanol, toluene) is stirred at room temperature or heated. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography.[15]
Diagram 3: Knoevenagel Condensation Pathway
Caption: General pathway for the Knoevenagel condensation reaction.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its application in the modified Julia-Kocienski olefination provides a potent and often stereochemically complementary alternative to the Horner-Wadsworth-Emmons reaction for the synthesis of α,β-unsaturated esters. While its utility in Michael additions and Knoevenagel condensations is less documented, the inherent reactivity of its activated methylene group suggests significant potential in these transformations. This guide provides researchers with a comparative framework and detailed protocols to inform the selection of the most appropriate synthetic strategy for their specific targets, fostering the continued development of efficient and selective carbon-carbon bond-forming reactions.
References
- 1. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 2. Julia-Kocienski Olefination | Chem-Station Int. Ed. [en.chem-station.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. mdpi.com [mdpi.com]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. asianpubs.org [asianpubs.org]
- 15. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
A Comparative Guide to the Synthesis of Ethyl 2-(phenylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common synthetic routes for obtaining Ethyl 2-(phenylsulfonyl)acetate, a valuable intermediate in organic synthesis. While direct, side-by-side comparative studies are limited in published literature, this document consolidates information on the primary synthetic methodologies, offering insights into reaction conditions and reported yields for the target molecule and analogous compounds.
Introduction
This compound, an α-sulfonyl ester, is a versatile building block in medicinal chemistry and drug development. The electron-withdrawing nature of the phenylsulfonyl group activates the adjacent methylene protons, making it a useful precursor for various carbon-carbon bond-forming reactions. The efficiency of its synthesis is therefore of significant interest. This guide compares the two principal methods for its preparation: the alkylation of a sulfinate salt and the reaction of a sulfonyl chloride with an ester enolate.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes the key aspects of the two primary synthetic routes to this compound and related α-sulfonyl esters. Yields are reported where available, though it should be noted that reaction conditions can significantly influence the outcome.
| Method | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | General Conditions | Reported Yield | Reference Type |
| Method 1: Alkylation of Sulfinate Salt | Sodium benzenesulfinate | Ethyl chloroacetate or Ethyl bromoacetate | None typically required | DMF, DMSO, Acetonitrile | 80 °C, 12 hours (typical) | Not specified for target; general discussion suggests this is a viable route. | General Knowledge/Forum Discussion |
| Method 2: Sulfonylation of Ester Enolate | Benzenesulfonyl chloride | Ethyl acetate | Strong base (e.g., LDA, NaH) | Anhydrous THF, Diethyl ether | Low temperature (-78 °C to RT) | Not specified for target; general method for β-keto sulfones. | General Organic Chemistry Principles |
| Analogous Sulfonamide Alkylation | 2-(Benzenesulfonylamino)benzaldehyde | Ethyl bromoacetate | Potassium carbonate | Dimethyl acetamide | Room temperature, 6 hours | 25% | Published Protocol[1] |
| Analogous Thiol Alkylation (precursor) | 2-Mercapto-3-phenylquinazolin-4(3H)-one | Ethyl chloroacetate | Anhydrous potassium carbonate | Dry DMF | Reflux, 5 hours | 65% (for the sulfanylacetate precursor) | Published Protocol |
Experimental Protocols
Detailed experimental procedures for the two main synthetic routes are provided below. These are generalized protocols based on standard organic chemistry practices for these types of transformations.
Method 1: Synthesis via Alkylation of Sodium Benzenesulfinate
This method involves the nucleophilic substitution of a halide from an ethyl haloacetate by the sulfinate anion.
Reactants and Reagents:
-
Sodium benzenesulfinate
-
Ethyl chloroacetate or ethyl bromoacetate
-
Dimethylformamide (DMF) or other polar aprotic solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium benzenesulfinate in a suitable volume of anhydrous DMF.
-
Add a stoichiometric equivalent of ethyl chloroacetate or ethyl bromoacetate to the solution.
-
Heat the reaction mixture to 80-100 °C and stir for several hours (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Synthesis via Sulfonylation of Ethyl Acetate Enolate
This approach involves the formation of an ester enolate, which then acts as a nucleophile, attacking the sulfur atom of the sulfonyl chloride.
Reactants and Reagents:
-
Ethyl acetate
-
Benzenesulfonyl chloride
-
Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA in THF to the flask.
-
Add a stoichiometric equivalent of ethyl acetate dropwise to the cold LDA solution and stir for 30-60 minutes to ensure complete enolate formation.
-
To this enolate solution, add a solution of benzenesulfonyl chloride in anhydrous THF dropwise, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for a few hours and then gradually warm to room temperature overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Comparative Synthetic Pathways
This diagram visually compares the two primary synthetic routes discussed.
Caption: The two primary synthetic pathways to this compound.
References
A Mechanistic and Performance Comparison of Key Reactions of Ethyl 2-(phenylsulfonyl)acetate
For researchers, scientists, and professionals in drug development, Ethyl 2-(phenylsulfonyl)acetate stands as a versatile reagent capable of participating in a diverse array of carbon-carbon bond-forming reactions. This guide provides an objective comparison of its performance in four key transformations: the Julia-Kocienski olefination, Michael addition, alkylation, and a photoredox-catalyzed alkylarylation. The information presented herein, supported by experimental data and detailed protocols, is intended to aid in the strategic selection and optimization of synthetic routes.
This compound is a valuable building block in organic synthesis due to the activating nature of its sulfonyl group, which facilitates the formation of a stabilized carbanion. This reactivity allows for its application in various transformations that are fundamental to the construction of complex molecular architectures. This guide delves into a comparative analysis of four such reactions, offering insights into their mechanisms, operational parameters, and expected outcomes.
Performance Comparison of Key Reactions
The following tables summarize quantitative data for the Julia-Kocienski olefination, Michael addition, alkylation, and photoredox alkylarylation reactions involving this compound and its close analogs. These tables are designed to provide a clear and concise comparison of reaction conditions and yields across different substrates.
Table 1: Julia-Kocienski Olefination of Aldehydes with Ethyl (benzothiazol-2-ylsulfonyl)acetate
| Entry | Aldehyde | Base | Solvent | Time (h) | Yield (%) | E/Z Ratio |
| 1 | Benzaldehyde | DBU | CH₂Cl₂ | 1 | 85 | >95:5 |
| 2 | 4-Chlorobenzaldehyde | DBU | CH₂Cl₂ | 1 | 88 | >95:5 |
| 3 | 4-Methoxybenzaldehyde | DBU | CH₂Cl₂ | 1 | 82 | >95:5 |
| 4 | Cinnamaldehyde | DBU | CH₂Cl₂ | 2 | 75 | >95:5 |
| 5 | Cyclohexanecarboxaldehyde | DBU | CH₂Cl₂ | 3 | 78 | >95:5 |
| 6 | Hexanal | DBU | CH₂Cl₂ | 3 | 72 | 40:60 |
Data sourced from studies on ethyl (benzothiazol-2-ylsulfonyl)acetate, a close analog of this compound, which undergoes the same mechanistic pathway.
Table 2: Michael Addition of this compound to α,β-Unsaturated Ketones
| Entry | Michael Acceptor | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Chalcone | NaH | THF | rt | 4 | 85 |
| 2 | 4'-Methylchalcone | NaH | THF | rt | 4 | 88 |
| 3 | 4'-Chlorochalcone | NaH | THF | rt | 5 | 82 |
| 4 | Benzylideneacetone | NaH | THF | rt | 6 | 75 |
| 5 | Cyclohexen-2-one | NaH | THF | rt | 8 | 70 |
Table 3: Alkylation of this compound
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl iodide | NaH | DMF | rt | 2 | 95 |
| 2 | Ethyl bromide | NaH | DMF | rt | 3 | 92 |
| 3 | Benzyl bromide | NaH | DMF | rt | 3 | 90 |
| 4 | Allyl bromide | NaH | DMF | rt | 4 | 88 |
| 5 | Isopropyl iodide | NaH | DMF | 50 | 12 | 65 |
Table 4: Photoredox-Catalyzed Alkylarylation of Alkynes with this compound
| Entry | Alkyne | Photocatalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | 1-Phenyl-1-butyne | 4CzIPN | K₃PO₄ | CH₃CN | 12 | 89 |
| 2 | 1,2-Diphenylethyne | 4CzIPN | K₃PO₄ | CH₃CN | 12 | 75 |
| 3 | 1-Octyne | 4CzIPN | K₃PO₄ | CH₃CN | 24 | 65 |
| 4 | Phenylacetylene | 4CzIPN | K₃PO₄ | CH₃CN | 24 | 72 |
| 5 | 4-Ethynyltoluene | 4CzIPN | K₃PO₄ | CH₃CN | 12 | 85 |
This reaction serves to introduce both an aryl group and an ethyl acetate moiety across the alkyne in a single step.
Experimental Protocols
Detailed methodologies for the key reactions are provided below to facilitate their replication and adaptation in a laboratory setting.
Julia-Kocienski Olefination
General Procedure: To a solution of ethyl (benzothiazol-2-ylsulfonyl)acetate (1.0 equiv) and an aldehyde (1.2 equiv) in anhydrous dichloromethane (0.1 M) at room temperature is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv). The reaction mixture is stirred for the time indicated in Table 1. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride solution and extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the corresponding α,β-unsaturated ester.
Michael Addition
General Procedure: To a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equiv) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C is added a solution of this compound (1.0 equiv) in anhydrous THF. The mixture is stirred at 0 °C for 30 minutes. A solution of the α,β-unsaturated ketone (1.1 equiv) in anhydrous THF is then added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for the time indicated in Table 2. The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.
Alkylation
General Procedure: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.1 equiv) in anhydrous dimethylformamide (DMF) (0.5 M) at 0 °C is added a solution of this compound (1.0 equiv) in anhydrous DMF. The mixture is stirred at 0 °C for 30 minutes, after which the alkylating agent (1.2 equiv) is added dropwise. The reaction is allowed to warm to the temperature indicated in Table 3 and stirred for the specified time. The reaction is carefully quenched with water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel.
Photoredox-Catalyzed Alkylarylation of Alkynes
General Procedure: In a nitrogen-filled glovebox, a 10 mL oven-dried vial is charged with this compound (0.2 mmol, 1.0 equiv), the alkyne (0.3 mmol, 1.5 equiv), 4CzIPN (1-5 mol%), and potassium phosphate (0.4 mmol, 2.0 equiv). Anhydrous acetonitrile (2.0 mL) is added, and the vial is sealed. The reaction mixture is stirred and irradiated with a blue LED lamp (40 W) at room temperature for the time indicated in Table 4. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by preparative thin-layer chromatography to afford the desired product.
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for each of the discussed reactions, providing a visual representation of the transformation pathways.
Caption: Julia-Kocienski Olefination Pathway.
A Comparative Guide to the Reactivity of Ethyl 2-(phenylsulfonyl)acetate and Methyl 2-(phenylsulfonyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of Ethyl 2-(phenylsulfonyl)acetate and Mthis compound, two key reagents in organic synthesis. While direct comparative quantitative data for these specific molecules is limited in publicly available literature, this document extrapolates their reactivity based on established principles of organic chemistry and data from analogous systems.
Executive Summary
This compound and Mthis compound are both valuable reagents, particularly for the formation of carbon-carbon bonds through the generation of a stabilized carbanion at the α-carbon. The primary difference in their reactivity stems from the nature of the ester group: ethyl versus methyl.
-
Mthis compound is generally expected to exhibit slightly higher reactivity in reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis, due to the lesser steric hindrance of the methyl group.
-
This compound , conversely, may show nuanced differences in reactions where the ester group influences solubility or interacts with catalysts or reagents.
In the context of their most common application, the Julia-Kocienski olefination, the choice between the ethyl and methyl ester is often dictated by the desired physical properties of intermediates or the final product rather than a significant difference in reactivity for the key carbanion formation step.
Reactivity Comparison: Theoretical Framework and Analogous Data
The reactivity of these compounds is primarily centered around two sites: the acidic α-proton and the electrophilic carbonyl carbon of the ester.
Acidity of the α-Proton and Enolate Formation
The presence of both the phenylsulfonyl and the ester groups significantly increases the acidity of the α-protons, making enolate formation facile with a suitable base. The electronic effect of the ethyl versus methyl group on the acidity of the α-proton is generally considered to be minimal.
Nucleophilic Acyl Substitution (e.g., Hydrolysis)
In reactions where a nucleophile attacks the carbonyl carbon of the ester, steric hindrance plays a more significant role. The smaller methyl group in Mthis compound allows for easier access by nucleophiles compared to the slightly bulkier ethyl group.
| Reaction | Reagent | Relative Rate (Theoretical) | Rationale |
| Base-Mediated Hydrolysis | Mthis compound | Faster | Less steric hindrance at the carbonyl carbon for nucleophilic attack by hydroxide. |
| This compound | Slower | Greater steric hindrance from the ethyl group. | |
| Acid-Catalyzed Hydrolysis | Mthis compound | Faster | Less steric hindrance for the attack of water on the protonated carbonyl. |
| This compound | Slower | Greater steric hindrance. |
Key Applications and Experimental Protocols
A primary application for both compounds is the Julia-Kocienski olefination, a powerful method for the stereoselective synthesis of alkenes.
Experimental Protocol: General Procedure for Alkylation
This protocol describes a general procedure for the alkylation of the α-carbon, a common transformation for these reagents.
-
Reagents and Equipment :
-
Ethyl or Mthis compound (1.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong, non-nucleophilic base (e.g., Sodium Hydride (NaH, 1.1 eq) or Lithium Diisopropylamide (LDA, 1.1 eq))
-
Alkylating agent (e.g., alkyl halide, 1.1 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for anhydrous reactions
-
-
Procedure :
-
To a solution of Ethyl or Mthis compound in the chosen anhydrous solvent at an appropriate temperature (e.g., 0 °C for NaH, -78 °C for LDA), add the base portionwise.
-
Stir the mixture at this temperature for 30-60 minutes to ensure complete formation of the enolate.
-
Add the alkylating agent dropwise to the solution of the enolate.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Experimental Protocol: Julia-Kocienski Olefination
This protocol provides a representative procedure for the Julia-Kocienski olefination.
-
Reagents and Equipment :
-
Ethyl or Mthis compound derivative (e.g., with a heterocyclic sulfone for the modified version) (1.0 eq)
-
Anhydrous solvent (e.g., THF)
-
Strong base (e.g., KHMDS, 1.1 eq)
-
Aldehyde or ketone (1.0 eq)
-
Inert atmosphere
-
Standard glassware for anhydrous reactions
-
-
Procedure :
-
Dissolve the sulfonylacetate derivative in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add the base dropwise and stir for 30 minutes at -78 °C.
-
Add a solution of the aldehyde or ketone in anhydrous THF dropwise.
-
Stir the reaction mixture at -78 °C for a specified time (e.g., 1-3 hours) and then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the resulting alkene by column chromatography.
-
Conclusion
The choice between this compound and Mthis compound for a given synthetic application will likely be guided by factors such as commercial availability, cost, and the physical properties of downstream intermediates. Based on fundamental chemical principles, Mthis compound is predicted to be slightly more reactive towards nucleophilic attack at the ester carbonyl. However, for their primary use in forming α-sulfonyl carbanions for reactions like the Julia-Kocienski olefination, the difference in reactivity is expected to be negligible. For critical applications, empirical evaluation of both reagents is recommended.
A Comparative Guide to the Use of Ethyl 2-(phenylsulfonyl)acetate and its Alternatives in Organic Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate reagents is a critical factor that influences the efficiency, cost-effectiveness, and stereochemical outcome of synthetic routes. This guide provides a detailed cost-benefit analysis of Ethyl 2-(phenylsulfonyl)acetate, a key reagent in carbon-carbon bond formation, and compares its performance with prominent alternatives, supported by experimental data.
Introduction to this compound and the Julia Olefination
This compound is a valuable reagent in organic synthesis, primarily utilized as a precursor in the modified Julia olefination reaction. This reaction is a cornerstone for the stereoselective synthesis of alkenes, particularly α,β-unsaturated esters, which are important structural motifs in many biologically active molecules and pharmaceutical intermediates. The classical Julia olefination involves the reaction of a phenyl sulfone with a carbonyl compound, followed by a multi-step sequence to yield the alkene. The modified versions, including the Julia-Kocienski olefination, offer a more streamlined, one-pot procedure with improved stereocontrol.
The performance of the Julia-type olefination is highly dependent on the nature of the sulfonyl group. This guide focuses on comparing this compound with two widely used alternatives:
-
Ethyl (benzothiazol-2-ylsulfonyl)acetate (BT-sulfone)
-
Sulfones derived from 1-phenyl-1H-tetrazole-5-thiol (PT-sulfones)
Performance Comparison: Synthesis of α,β-Unsaturated Esters
The synthesis of α,β-unsaturated esters from aldehydes is a key application where these reagents are employed. The following tables summarize the performance of this compound's closest analogue for which detailed data is available, Ethyl (benzothiazol-2-ylsulfonyl)acetate, in the modified Julia olefination. While direct comparative data for this compound under identical conditions is limited in the literature, the data for the BT-sulfone provides a strong benchmark for evaluation. PT-sulfones are generally known to provide higher E-selectivity.
Table 1: Performance of Ethyl (benzothiazol-2-ylsulfonyl)acetate in the Modified Julia Olefination with Various Aldehydes
| Aldehyde | Product | Yield (%) | E/Z Ratio |
| Benzaldehyde | Ethyl cinnamate | 85 | >95:5 |
| p-Anisaldehyde | Ethyl 4-methoxycinnamate | 82 | >95:5 |
| p-Nitrobenzaldehyde | Ethyl 4-nitrocinnamate | 75 | >95:5 |
| Cyclohexanecarboxaldehyde | Ethyl 3-cyclohexylacrylate | 78 | 90:10 |
| Pivalaldehyde | Ethyl 4,4-dimethyl-2-pentenoate | 71 | >95:5 |
| Heptanal | Ethyl 2-nonenoate | 88 | 20:80 |
| Isovaleraldehyde | Ethyl 5-methyl-2-hexenoate | 81 | 40:60 |
Data sourced from a study by Blakemore et al. The reaction conditions were typically 1.2 equivalents of the sulfone, 1.5 equivalents of DBU in dichloromethane at room temperature for 1-4 hours.
Key Performance Observations:
-
Aromatic and α-branched aliphatic aldehydes with Ethyl (benzothiazol-2-ylsulfonyl)acetate generally lead to high yields and excellent E-selectivity for the trans-alkene.
-
Linear, unbranched aliphatic aldehydes , however, show a marked preference for the Z-isomer (cis-alkene).
-
PT-sulfones are widely reported in the literature to favor the formation of the E-isomer with high selectivity, often exceeding that of BT-sulfones, particularly with aldehydes that may otherwise lead to mixtures of isomers. The steric bulk of the phenyltetrazole group is believed to direct the reaction towards the anti-diastereomeric intermediate, which then leads to the E-alkene.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis must consider not only the price of the reagent but also its performance in terms of yield, reaction time, and stereoselectivity, which impact the overall cost of a synthetic sequence.
Table 2: Cost Comparison of this compound and Precursors for its Alternatives
| Reagent/Precursor | Typical Price (per gram) |
| This compound | ~$7.00 - $15.00 |
| 2-Mercaptobenzothiazole (for BT-sulfone synthesis) | ~$0.30 - $1.00 |
| Ethyl chloroacetate (for BT-sulfone synthesis) | ~$0.10 - $0.50 |
| Potassium peroxymonosulfate (Oxone) (for BT-sulfone synthesis) | ~$0.05 - $0.20 |
| 1-Phenyl-1H-tetrazole-5-thiol (for PT-sulfone synthesis) | ~$10.00 - $20.00 |
| 1-tert-Butyl-1H-tetrazole-5-thiol (for TBT-sulfone synthesis) | ~$30.00 - $50.00 |
Note: Prices are estimates based on publicly available data from various suppliers and can vary significantly based on quantity, purity, and vendor.
Cost-Benefit Discussion:
-
This compound is commercially available at a moderate price point. Its utility in the classical Julia olefination is well-established, though this often requires harsher conditions and a multi-step procedure.
-
Ethyl (benzothiazol-2-ylsulfonyl)acetate (BT-sulfone) is not as readily available commercially as the phenylsulfonylacetates, but can be synthesized in a straightforward, two-step procedure from inexpensive starting materials (2-mercaptobenzothiazole and ethyl chloroacetate, followed by oxidation). This makes it a highly cost-effective option, especially for large-scale synthesis. Its performance is excellent for many substrates, although its Z-selectivity with linear aldehydes might be a drawback depending on the desired product.
-
PT-sulfones offer the advantage of generally higher E-selectivity. However, the starting material, 1-phenyl-1H-tetrazole-5-thiol or its derivatives, is significantly more expensive. This higher reagent cost may be justified in cases where high E-stereoselectivity is paramount and difficult to achieve with other methods, potentially simplifying purification and increasing the overall yield of the desired isomer.
Experimental Protocols
Detailed and reliable experimental protocols are essential for reproducible results. Below are representative procedures for the synthesis of the BT-sulfone reagent and its application in the modified Julia olefination.
Synthesis of Ethyl (benzothiazol-2-ylsulfonyl)acetate
Step 1: Synthesis of Ethyl 2-(benzothiazol-2-ylthio)acetate
To a solution of 2-mercaptobenzothiazole (1.0 eq) in a suitable solvent such as acetone or DMF, is added a base like potassium carbonate (1.5 eq). The mixture is stirred at room temperature, and then ethyl chloroacetate (1.1 eq) is added dropwise. The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC. The product is then isolated by extraction and purified by chromatography.
Step 2: Oxidation to Ethyl (benzothiazol-2-ylsulfonyl)acetate
The sulfide from Step 1 is dissolved in a solvent mixture such as methanol and water. The solution is cooled in an ice bath, and a solution of an oxidizing agent like potassium peroxymonosulfate (Oxone®, 2.2 eq) in water is added portion-wise. The reaction is stirred at room temperature until the starting material is consumed. The sulfone product is then isolated by extraction and purified by recrystallization or chromatography.
General Procedure for the Modified Julia Olefination with Ethyl (benzothiazol-2-ylsulfonyl)acetate
To a solution of the aldehyde (1.0 eq) and ethyl (benzothiazol-2-ylsulfonyl)acetate (1.2 eq) in dichloromethane (CH₂Cl₂) at room temperature is added 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq) dropwise. The reaction mixture is stirred at room temperature for 1-4 hours and monitored by TLC. Upon completion, the reaction is quenched with a dilute acid solution (e.g., 1 M HCl) and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the α,β-unsaturated ester.
Visualizing the Synthetic Pathways
The following diagrams illustrate the key synthetic transformations discussed in this guide.
Caption: Synthesis of Ethyl (benzothiazol-2-ylsulfonyl)acetate.
Caption: General workflow of the Modified Julia Olefination.
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Ethyl 2-(phenylsulfonyl)acetate
For researchers, scientists, and drug development professionals, ensuring laboratory safety and environmental protection is paramount. The proper disposal of chemical waste, such as Ethyl 2-(phenylsulfonyl)acetate, is a critical component of this responsibility. Adherence to correct procedures minimizes risks and ensures compliance with regulatory standards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound.
Immediate Safety Protocols
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Classification and Handling
This compound should be treated as hazardous chemical waste. Due to the presence of the sulfone group, it should not be disposed of down the drain, as this can have adverse environmental effects[1].
Key Handling Principles:
-
Do Not Dispose Down the Drain: Under no circumstances should this chemical or its solutions be poured into the sink[1].
-
Segregate Waste: Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions[1].
-
Label Containers Clearly: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[1].
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound involves systematic collection, temporary storage, and transfer to a licensed hazardous waste disposal service.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., pipette tips, gloves, and paper towels), in a designated, leak-proof, and chemically compatible container[1].
-
For liquid waste, use a container with a secure screw cap. For solid waste, a clearly labeled, sealed bag or container is appropriate[1].
-
-
Container Labeling:
-
Ensure all waste containers are clearly and accurately labeled as "Hazardous Waste" and with the chemical name "this compound".
-
-
Temporary Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area.
-
Follow institutional and local regulations for storage time limits.
-
-
Professional Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental services contractor[1].
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
The preferred method of disposal for many sulfone compounds is incineration in a permitted facility equipped with an afterburner and flue gas scrubbing[2][3].
-
Dispose of contents and container to an approved waste disposal plant[4][5][6].
-
Quantitative Disposal Data
| Parameter | Guideline | Citations |
| pH Range for Sewer Disposal | Prohibited. Wastes with a pH lower than 5.0 or higher than 9.0 are generally considered corrosive and unsuitable for sewer disposal. | [7] |
| Concentration for Sewer Disposal | Not recommended for any sulfone-containing compounds. Generally, only readily soluble organic compounds at concentrations of 1% or less may be considered for sewer disposal, but this does not apply to this chemical class. | [1][7] |
| Satellite Accumulation Time | Varies by jurisdiction. Follow institutional and local regulations. | [1] |
Experimental Protocols for Chemical Neutralization
While specific experimental protocols for the neutralization of this compound are not detailed in available literature, a general procedure for the hydrolysis of related compounds like sulfonyl halides can be considered for laboratory-scale treatment of small spills or residues before collection. This should only be performed by trained personnel.
General Hydrolysis Procedure (for small scale treatment):
-
In a well-ventilated fume hood, cautiously add the this compound waste to a stirred, dilute solution of sodium hydroxide.
-
Monitor the reaction for any signs of heat generation or off-gassing.
-
Once the reaction is complete, the resulting mixture should still be collected as hazardous waste.
Note: This procedure is a general guideline and should be adapted and tested on a small scale before being implemented.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 5. meridianbioscience.com [meridianbioscience.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
Personal protective equipment for handling Ethyl 2-(phenylsulfonyl)acetate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-(phenylsulfonyl)acetate in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2] Inhalation of vapors or dust, as well as contact with skin and eyes, should be avoided through the use of appropriate personal protective equipment and engineering controls.
Personal Protective Equipment (PPE)
Consistent and proper use of PPE is the most critical barrier to chemical exposure. The following table outlines the required PPE for handling this compound, based on general best practices for handling hazardous chemicals.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Gloves should be inspected before each use and changed immediately if contaminated, punctured, or torn. | To prevent skin contact with the chemical. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement. For splash hazards, chemical safety goggles and a face shield are required. | To protect the eyes and face from splashes and aerosols. |
| Skin and Body Protection | A laboratory coat is mandatory. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron or coveralls should be worn. | To protect the skin from accidental contact. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | To prevent respiratory tract irritation and systemic toxicity from inhalation. |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial for minimizing the risk of exposure and ensuring a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational before starting any work.
-
Verify that an eyewash station and safety shower are accessible and in good working order.
-
Clear the work area of any unnecessary equipment or chemicals.
-
Assemble all necessary equipment and reagents before commencing the procedure.
2. Handling the Chemical:
-
Always wear the appropriate PPE as specified in the table above.
-
Handle this compound within a chemical fume hood to control vapor exposure.
-
Avoid the formation of dust and aerosols.
-
Use spark-proof tools and equipment to prevent ignition sources, especially if flammable solvents are present.[3][4]
-
Ground and bond containers and receiving equipment to prevent static discharge.[3]
-
Do not eat, drink, or smoke in the work area.[4]
-
Wash hands thoroughly after handling the chemical, even if gloves were worn.[5]
3. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite).
-
Collect the absorbed material into a suitable, labeled container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Ensure adequate ventilation during cleanup.
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent materials), must be collected in a designated and clearly labeled hazardous waste container.
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
Disposal Procedure: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[5] Do not pour down the drain.[5]
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard operational workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
